Arcaine
Description
Arcaine has been reported in Arca noae with data available.
RN given refers to parent cpd; structure
Structure
3D Structure
Properties
IUPAC Name |
2-[4-(diaminomethylideneamino)butyl]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N6/c7-5(8)11-3-1-2-4-12-6(9)10/h1-4H2,(H4,7,8,11)(H4,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMDNMBBCKDWTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN=C(N)N)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
14923-17-2 (sulfate[1:1]), 36587-93-6 (unspecified sulfate), 58585-47-0 (di-hydrochloride) | |
| Record name | Arcaine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80110030 | |
| Record name | 1,1'-Butane-1,4-diyldiguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80110030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
544-05-8 | |
| Record name | Arcaine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=544-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arcaine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Butane-1,4-diyldiguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80110030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Mechanism of Action of Arcaine: A Technical Guide
Abstract
Arcaine (1,4-diguanidinobutane) is a natural polyamine analog that functions as a multi-target pharmacological agent. Its primary mechanism of action involves the complex modulation of the N-methyl-D-aspartate (NMDA) receptor, where it exhibits a dual inhibitory role. It acts as a competitive antagonist at the polyamine binding site and as a voltage-dependent open-channel blocker. Furthermore, Arcaine demonstrates inhibitory activity against nitric oxide synthase (NOS), contributing to its overall pharmacological profile. This technical guide provides an in-depth review of Arcaine's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways.
Primary Mechanism of Action: NMDA Receptor Antagonism
Arcaine's most characterized role is its antagonism of the NMDA receptor, a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. Arcaine's interaction with the NMDA receptor is multifaceted, involving at least two distinct mechanisms.
Competitive Antagonism at the Polyamine Site
The NMDA receptor possesses a modulatory site that binds endogenous polyamines like spermine and spermidine, which typically enhance receptor activity. Arcaine acts as a competitive antagonist at this polyamine site.[1][2] By binding to this site, Arcaine prevents the potentiating effects of endogenous polyamines, thereby reducing the overall activity of the NMDA receptor.[3] This competitive antagonism has been demonstrated in radioligand binding studies where Arcaine displaces the binding of polyamine site ligands.[4]
Open-Channel Blockade
In addition to its action at the polyamine site, Arcaine functions as an open-channel blocker of the NMDA receptor.[5] This mechanism is voltage-dependent, meaning the degree of block is influenced by the transmembrane potential.[5] When the NMDA receptor channel is open, Arcaine can enter and physically occlude the pore, preventing the influx of ions such as Ca²⁺ and Na⁺. This action is independent of the polyamine site and contributes directly to the inhibition of NMDA receptor-mediated currents.[5] Studies have shown that Arcaine's block is more pronounced at negative membrane potentials and is almost entirely relieved at positive potentials.[5]
Quantitative Data: NMDA Receptor Interaction
The following table summarizes the quantitative parameters of Arcaine's interaction with the NMDA receptor, derived from various experimental models.
| Parameter | Value | Experimental Context | Reference |
| IC₅₀ | 9.13 µM | Antagonism of the NMDA receptor | [6] |
| IC₅₀ | 60.1 µM | Inhibition of NMDA and glycine-induced inward currents in Xenopus oocytes expressing rat NMDA receptors | [6] |
| Kᵢ | 14.8 µM (for agmatine) | Spermidine-potentiated [³H]MK-801 binding (Arcaine was used as a comparator) | [4] |
| K_D | 61 µM (at -60 mV) | Block of NMDA-evoked inward currents in cultured rat hippocampal neurons | [5] |
Signaling Pathway: NMDA Receptor Modulation by Arcaine
The following diagram illustrates the dual inhibitory action of Arcaine on the NMDA receptor signaling pathway.
Secondary Mechanism: Inhibition of Nitric Oxide Synthase (NOS)
Arcaine also functions as an inhibitor of nitric oxide synthase (NOS), the enzyme responsible for synthesizing nitric oxide (NO) from L-arginine.[7] NO is a critical signaling molecule in the nervous and cardiovascular systems. By inhibiting NOS, Arcaine can modulate NO-dependent signaling pathways. Arcaine's structure, being a diguanidino compound and a derivative of arginine, allows it to interact with the enzyme.[7] It has been shown to inhibit NOS activity in a linear mixed manner.[7]
Quantitative Data: NOS Inhibition
The following table provides the inhibitory constant for Arcaine against brain NOS activity.
| Parameter | Value | Experimental Context | Reference |
| Kᵢ | 18.68 µM | Inhibition of rat brain NOS activity (linear mixed-type) | [7] |
Signaling Pathway: NOS Inhibition by Arcaine
The diagram below illustrates how Arcaine interferes with the production of nitric oxide.
Experimental Protocols
The characterization of Arcaine's mechanism of action relies on established biochemical and electrophysiological techniques.
Protocol: Competitive Radioligand Binding Assay
This protocol is designed to assess Arcaine's competitive binding at the NMDA receptor's polyamine site using [³H]MK-801, a well-characterized open-channel blocker whose binding is enhanced by polyamines.
-
Membrane Preparation: Cerebral cortices from adult rats are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed multiple times to remove endogenous ligands. The final pellet is resuspended in assay buffer to a specific protein concentration.[4]
-
Assay Incubation: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of [³H]MK-801, saturating concentrations of glutamate and glycine (to open the channel), and a potentiating concentration of spermidine.
-
Competitive Binding: Increasing concentrations of Arcaine (or a vehicle control) are added to the wells. Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled NMDA receptor antagonist (e.g., unlabeled MK-801).
-
Equilibration & Termination: The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at room temperature). The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes while allowing unbound radioligand to pass through.
-
Quantification: The filters are washed with ice-cold buffer, and the radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of Arcaine that inhibits 50% of specific [³H]MK-801 binding) is calculated. The Kᵢ (inhibitory constant) can then be determined using the Cheng-Prusoff equation.
Protocol: Whole-Cell Electrophysiology
This protocol details the measurement of Arcaine's effect on NMDA-evoked currents in cultured neurons, demonstrating its open-channel blocking properties.
-
Cell Culture: Primary hippocampal or cortical neurons are cultured on glass coverslips. Recordings are typically performed on mature neurons (e.g., >14 days in vitro).[8]
-
Recording Setup: A coverslip is placed in a recording chamber on an inverted microscope and continuously perfused with an external solution (e.g., artificial cerebrospinal fluid) containing blockers for non-NMDA ionotropic receptors and voltage-gated sodium and potassium channels.
-
Patch-Clamp Recording: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a neuron. The membrane patch is then ruptured to achieve the whole-cell configuration. The cell is voltage-clamped at a negative holding potential (e.g., -60 mV).[5][8]
-
NMDA Current Evocation: NMDA receptor-mediated currents are evoked by brief local application of NMDA and glycine onto the neuron.
-
Arcaine Application: Once stable baseline currents are established, the external solution containing various concentrations of Arcaine is perfused into the chamber. The effect of Arcaine on the amplitude and kinetics of the NMDA-evoked currents is recorded.
-
Voltage-Dependence Analysis: The protocol is repeated at various holding potentials (e.g., from -80 mV to +40 mV) to assess the voltage-dependence of the block.[5]
-
Data Analysis: The recorded currents are analyzed to determine the concentration-dependent and voltage-dependent block by Arcaine, allowing for the calculation of the dissociation constant (K_D).[5]
Protocol: Nitric Oxide Synthase (NOS) Activity Assay
This colorimetric assay measures NOS activity by quantifying the production of its stable end-products, nitrite and nitrate, using the Griess reaction.
-
Enzyme/Homogenate Preparation: A source of NOS, such as a purified enzyme or a brain tissue homogenate, is prepared in an appropriate assay buffer.[7]
-
Reaction Mixture: The reaction is initiated by adding the NOS preparation to a buffer containing L-arginine (the substrate) and necessary cofactors (NADPH, FAD, FMN, tetrahydrobiopterin, and calmodulin).
-
Inhibitor Addition: For inhibitor studies, varying concentrations of Arcaine are pre-incubated with the enzyme before the addition of L-arginine.
-
Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 60 minutes) to allow for NO production.
-
Nitrate Reduction: Since NO is rapidly oxidized to nitrite (NO₂⁻) and nitrate (NO₃⁻), nitrate reductase is added to convert all nitrate in the sample to nitrite.
-
Griess Reaction: Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the samples. This reagent reacts with nitrite to form a colored azo compound.
-
Quantification: The absorbance of the colored product is measured using a spectrophotometer (typically at 540 nm). The amount of nitrite is quantified by comparison to a standard curve generated with known concentrations of sodium nitrite.
-
Data Analysis: The inhibition of NOS activity by Arcaine is calculated by comparing the absorbance in the presence of the inhibitor to the control (no inhibitor). This allows for the determination of IC₅₀ and Kᵢ values.
Experimental Workflow Diagram
The following diagram provides a generalized workflow for assessing a compound's inhibitory activity using a biochemical assay.
Conclusion
The mechanism of action of Arcaine is complex, primarily characterized by its dual inhibitory effects on the NMDA receptor through competitive antagonism at the polyamine site and voltage-dependent open-channel blockade. Additionally, its ability to inhibit nitric oxide synthase contributes to its pharmacological profile. Understanding these distinct but concurrent mechanisms is crucial for the rational design and development of therapeutic agents targeting glutamatergic and nitrergic signaling pathways. The experimental protocols outlined herein provide a robust framework for the continued investigation and characterization of Arcaine and its analogs.
References
- 1. assaygenie.com [assaygenie.com]
- 2. docs.axolbio.com [docs.axolbio.com]
- 3. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]
- 4. Radioligand binding studies reveal agmatine is a more selective antagonist for a polyamine-site on the NMDA receptor than arcaine or ifenprodil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arigobio.com [arigobio.com]
- 6. bioassaysys.com [bioassaysys.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Arcaine blocks N-methyl-D-aspartate receptor responses by an open channel mechanism: whole-cell and single-channel recording studies in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Arcaine's role in cellular signaling pathways
An In-depth Technical Guide on the Role of Arctiin in Cellular Signaling Pathways
For the Attention of Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial searches for "Arcaine" did not yield relevant results in the context of cellular signaling. This document has been prepared based on the assumption that the intended subject of inquiry is Arctiin , a well-researched lignan glycoside with significant modulatory effects on key cellular signaling pathways.
Introduction
Arctiin, a bioactive compound isolated from plants of the Arctium genus (burdock), has garnered substantial scientific interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.[1] These biological activities are intricately linked to its ability to modulate critical cellular signaling pathways that are often dysregulated in various disease states. This technical guide provides a comprehensive exploration of the molecular mechanisms underlying Arctiin's effects, with a detailed focus on its interactions with the NF-κB, PI3K/Akt, MAPK, and AMPK signaling cascades.
Data Presentation: Quantitative Effects of Arctiin
The following tables summarize the quantitative data on the biological effects of Arctiin and its aglycone, Arctigenin, from various preclinical studies.
Table 1: In Vitro Cytotoxicity (IC50 Values) of Arctiin and Arctigenin
| Compound | Cancer Type | Cell Line | IC50 Value | Exposure Time |
| Arctiin | Hepatocellular Carcinoma | HepG2 | 4.74 nM | 24 hours |
| Arctiin | Hepatocellular Carcinoma | Hep3B | 59.27 nM | 24 hours |
| Arctiin | Colon Cancer | H116 | 2.5 µg/mL | Not Specified |
| Arctiin | Cervical Cancer | HeLa, SiHa | > 80 µM | Not Specified |
| Arctigenin | Promyelocytic Leukemia | HL-60 | < 100 ng/mL | Not Specified |
| Arctigenin | Colon Cancer | H116 | 0.31 µg/mL | Not Specified |
Note: Data compiled from multiple sources.[1][2][3] The potency of Arctiin can vary significantly depending on the cell line and experimental conditions. Arctigenin, the aglycone of Arctiin, often exhibits greater potency.
Table 2: In Vivo Antitumor Activity of Arctiin
| Cancer Model | Animal Model | Arctiin Dosage | Treatment Duration | Key Findings |
| Ehrlich Solid Carcinoma (ESC) | Sprague Dawley rats | 30 mg/kg/day (oral) | 3 weeks | Decreased tumor volume and weight; increased mean survival time.[1] |
| Hepatocellular Carcinoma (HepG2 xenograft) | BALB/c nude mice | 1 mg/kg or 10 mg/kg | 30 days | Decreased tumor growth.[1] |
Table 3: Anti-inflammatory Effects of Arctiin and Arctigenin
| Compound | Assay | Cell Line/Model | IC50 Value |
| Arctigenin | NO Production Inhibition | LPS-stimulated RAW 264.7 | 8.4 µM |
| Arctigenin | TNF-α Release Inhibition | LPS-activated RAW 264.7 | 19.6 µM |
| Arctigenin | TNF-α Release Inhibition | LPS-activated THP-1 | 25.0 µM |
| Arctigenin | IL-6 Release Inhibition | LPS-activated RAW 264.7 | 29.2 µM |
| Arctigenin | T-lymphocyte Proliferation | Anti-CD3/CD28 Ab-stimulated | 15.7 µM |
Note: Data for Arctigenin's anti-inflammatory effects are presented as it is a primary active metabolite of Arctiin.[4]
Core Signaling Pathways Modulated by Arctiin
Arctiin exerts its pleiotropic effects by targeting several critical signaling pathways that regulate inflammation, cell survival, proliferation, and metabolism.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. Arctiin has been demonstrated to potently inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit.[5] This inhibition leads to a downstream reduction in the expression of pro-inflammatory genes.
Modulation of the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival, growth, and proliferation. In many cancers, this pathway is aberrantly activated. Arctiin has been shown to inhibit the PI3K/Akt pathway, leading to decreased cancer cell viability and migration.[1][6]
Involvement in MAPK Signaling
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Arctiin has been shown to modulate the MAPK pathway, although its specific effects can be context-dependent.[7][8]
Activation of the AMPK Signaling Pathway
The AMP-activated protein kinase (AMPK) pathway is a central regulator of cellular energy homeostasis. Activation of AMPK can have therapeutic benefits in metabolic diseases and some cancers. Arctigenin, the aglycone of Arctiin, has been shown to activate AMPK.[7][9]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the effects of Arctiin on cellular signaling pathways.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of Arctiin on cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., HepG2, H116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Arctiin stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
-
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.[10]
-
Treatment: Treat the cells with various concentrations of Arctiin (e.g., 0.05, 0.5, 2.0 mg/mL) for the desired time period (e.g., 24, 48 hours).[10]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[10]
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Western Blot Analysis for Phospho-p65 (NF-κB Activation)
This protocol details the detection of phosphorylated p65, a marker of NF-κB activation.
-
Materials:
-
Cell line (e.g., RAW 264.7 macrophages)
-
Arctiin
-
NF-κB activator (e.g., LPS)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-p65 (Ser536), anti-total p65, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
-
Procedure:
-
Cell Treatment: Seed cells and allow them to attach. Pre-treat with desired concentrations of Arctiin for 1-2 hours, followed by stimulation with an NF-κB activator (e.g., 100 ng/mL LPS for 30 minutes).[5]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Load 20-40 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-p65) overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities and normalize the phospho-p65 signal to total p65 and the loading control (β-actin).
-
Luciferase Reporter Assay for NF-κB Transcriptional Activity
This assay measures the transcriptional activity of NF-κB.
-
Materials:
-
HEK293T cells
-
NF-κB luciferase reporter vector and a control Renilla luciferase vector
-
Transfection reagent
-
Arctiin
-
NF-κB activator (e.g., TNF-α)
-
Dual-Luciferase Reporter Assay System
-
-
Procedure:
-
Transfection: Co-transfect cells with the NF-κB luciferase reporter vector and the Renilla luciferase control vector.
-
Treatment: After 24 hours, pre-treat the cells with Arctiin for 1-2 hours, followed by stimulation with an NF-κB activator (e.g., 20 ng/mL TNF-α) for 6-24 hours.[11]
-
Cell Lysis: Wash the cells with PBS and add passive lysis buffer.
-
Luciferase Assay: Add the luciferase assay reagent to the cell lysate and measure the firefly luminescence. Then, add the Stop & Glo reagent and measure the Renilla luminescence.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency and cell number.
-
Conclusion
Arctiin is a promising natural compound that exerts significant biological effects through the modulation of multiple key cellular signaling pathways, including NF-κB, PI3K/Akt, MAPK, and AMPK. Its ability to target these fundamental pathways provides a molecular basis for its observed anti-inflammatory, anticancer, and other therapeutic properties. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of Arctiin. Further studies are warranted to fully elucidate its mechanisms of action and to translate these preclinical findings into clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Arctigenin: Harnessing Nature’s Power as an Anti-Inflammatory Agent [gavinpublishers.com]
- 5. Anti-inflammatory function of arctiin by inhibiting COX-2 expression via NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Overview of the anti-inflammatory effects, pharmacokinetic properties and clinical efficacies of arctigenin and arctiin from Arctium lappa L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Ameliorative Effects of Arctiin and Arctigenin on the Oxidative Injury of Lung Induced by Silica via TLR-4/NLRP3/TGF-β Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Arctigenin alleviates ER stress via activating AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Arctiin attenuates high glucose‐induced human retinal capillary endothelial cell proliferation by regulating ROCK1/PTEN/PI3K/Akt/VEGF pathway in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Arcaine Sulfate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arcaine sulfate, a naturally occurring diguanidino compound, has garnered significant interest within the scientific community for its distinct pharmacological profile. Initially discovered in the marine mollusk Arca noae, its subsequent characterization as a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor and an inhibitor of nitric oxide synthase (NOS) has positioned it as a valuable tool for neuroscience and pharmacology research. This technical guide provides an in-depth overview of the discovery, history, chemical properties, and pharmacological activities of Arcaine sulfate. It includes a summary of key quantitative data, detailed experimental methodologies for its characterization, and visualizations of its mechanism of action and experimental workflows.
Discovery and History
The journey of Arcaine sulfate began with its initial discovery in the marine bivalve mollusk, Arca noae.
-
1931: The First Isolation In 1931, German chemists F. Kutscher, D. Ackermann, and K. Flössner first isolated a novel guanidino compound from the muscle extracts of Arca noae. They named this substance "Arcain." Their work, published in the journal Hoppe-Seyler's Zeitschrift für physiologische Chemie, marked the first report of what is now known as Arcaine.
-
Mid-20th Century: Early Synthetic Approaches Following its discovery, the chemical structure of Arcaine was determined to be 1,4-diguanidinobutane. The development of synthetic methods for guanidino compounds, a field in which researchers like Ackermann were active in the 1930s, paved the way for the laboratory synthesis of Arcaine. Early synthetic strategies likely involved the reaction of 1,4-diaminobutane with a guanidinylating agent, a fundamental approach that has been refined over the years.
-
1990: Unveiling the Neurological Activity A pivotal moment in the history of Arcaine research occurred in 1990 when Ian J. Reynolds published a paper in the European Journal of Pharmacology identifying Arcaine as a competitive antagonist of the polyamine site on the NMDA receptor.[1] This discovery opened up new avenues for investigating the role of polyamines in modulating NMDA receptor function and positioned Arcaine as a key pharmacological tool in neuroscience.
-
1990s: Elucidation of Nitric Oxide Synthase Inhibition Further expanding its known biological activities, research in the mid-1990s by Yokoi et al. and Kabuto et al. demonstrated that Arcaine also acts as an inhibitor of nitric oxide synthase (NOS).[2] Specifically, it was found to inhibit NOS activity in a linear mixed manner, providing another layer of complexity to its pharmacological profile and suggesting its potential utility in studying nitric oxide signaling pathways.
Chemical and Physical Properties
Arcaine sulfate is the sulfate salt of Arcaine (1,4-diguanidinobutane). The addition of the sulfate group enhances its stability and water solubility, making it suitable for use in biological assays.
| Property | Value |
| Chemical Name | 1,4-Diguanidinobutane sulfate |
| Synonyms | Arcaine sulfate, N,N'-1,4-Butanediylbisguanidine sulfate |
| CAS Number | 14923-17-2 |
| Molecular Formula | C₆H₁₆N₆·H₂SO₄ |
| Molecular Weight | 270.31 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water |
Pharmacological Activity
Arcaine sulfate exhibits a dual mechanism of action, primarily targeting two key players in neurotransmission and cellular signaling: the NMDA receptor and nitric oxide synthase.
NMDA Receptor Antagonism
Arcaine acts as a competitive antagonist at the polyamine modulatory site of the NMDA receptor.[1] The NMDA receptor, a glutamate-gated ion channel, plays a crucial role in synaptic plasticity, learning, and memory. Overactivation of this receptor is implicated in excitotoxicity and neurodegenerative diseases.
Signaling Pathway of NMDA Receptor Modulation by Arcaine
Caption: Competitive antagonism of Arcaine at the polyamine site of the NMDA receptor.
The binding of polyamines like spermine and spermidine to their site on the NMDA receptor potentiates the receptor's activity. Arcaine competitively inhibits this potentiation, thereby reducing NMDA receptor-mediated calcium influx and subsequent downstream signaling. Later studies also suggested that Arcaine can act as an open-channel blocker of the NMDA receptor, independent of the polyamine site.[3]
Nitric Oxide Synthase Inhibition
Arcaine has been shown to be an inhibitor of nitric oxide synthase (NOS), the enzyme responsible for the production of nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses.[2]
Arcaine's Inhibition of Nitric Oxide Synthase
Caption: Mechanism of nitric oxide synthase (NOS) inhibition by Arcaine.
Arcaine's inhibitory action on NOS is of a linear mixed type, suggesting it can bind to both the free enzyme and the enzyme-substrate complex. This inhibition reduces the production of nitric oxide from its substrate, L-arginine.
Experimental Protocols
The following are generalized methodologies for key experiments related to the characterization of Arcaine sulfate's activity.
NMDA Receptor Binding Assay (Competitive Displacement)
Objective: To determine the affinity of Arcaine for the polyamine site on the NMDA receptor.
Methodology:
-
Membrane Preparation: Isolate synaptic membranes from rat forebrains.
-
Radioligand Binding: Incubate the membranes with a radiolabeled polyamine agonist (e.g., [³H]spermidine) in the presence of varying concentrations of Arcaine sulfate.
-
Separation: Separate bound from free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the Arcaine concentration. Calculate the IC₅₀ (the concentration of Arcaine that inhibits 50% of specific radioligand binding) and subsequently the Kᵢ (inhibitory constant) using the Cheng-Prusoff equation.
Workflow for NMDA Receptor Binding Assay
Caption: Experimental workflow for a competitive NMDA receptor binding assay.
Nitric Oxide Synthase (NOS) Activity Assay
Objective: To measure the inhibitory effect of Arcaine on NOS activity.
Methodology:
-
Enzyme Source: Use a purified NOS enzyme or a crude tissue homogenate known to contain NOS (e.g., rat brain cerebellum).
-
Reaction Mixture: Prepare a reaction buffer containing L-arginine (the substrate), NADPH (a cofactor), and other necessary components.
-
Incubation: Add the enzyme source to the reaction mixture with and without varying concentrations of Arcaine sulfate and incubate at 37°C.
-
Measurement of NO Production: Quantify the production of nitric oxide. A common method is the Griess assay, which measures the concentration of nitrite (a stable breakdown product of NO).
-
Data Analysis: Determine the rate of NO production in the presence and absence of Arcaine. Calculate the IC₅₀ value for NOS inhibition. To determine the type of inhibition (e.g., competitive, non-competitive, mixed), perform kinetic studies by varying the concentration of L-arginine at different fixed concentrations of Arcaine and analyze the data using Lineweaver-Burk or other kinetic plots.
Summary and Future Directions
Arcaine sulfate is a fascinating molecule with a rich history, from its discovery in a marine invertebrate to its characterization as a dual-acting modulator of two critical signaling pathways in the central nervous system and periphery. Its ability to antagonize the NMDA receptor and inhibit nitric oxide synthase makes it an invaluable research tool for dissecting the complex interplay between these systems.
Future research may focus on:
-
Developing more selective analogs of Arcaine to target either the NMDA receptor or NOS with greater specificity.
-
Investigating the therapeutic potential of Arcaine or its derivatives in neurological disorders characterized by excitotoxicity or aberrant nitric oxide signaling.
-
Exploring the role of Arcaine in the physiology of Arca noae and other marine organisms.
The continued study of Arcaine sulfate will undoubtedly provide further insights into fundamental biological processes and may pave the way for novel therapeutic strategies.
References
- 1. Arcaine is a competitive antagonist of the polyamine site on the NMDA receptor [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effect of arcaine on nitric oxide synthase in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arcaine blocks N-methyl-D-aspartate receptor responses by an open channel mechanism: whole-cell and single-channel recording studies in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical and Physical Properties of Arcaine Sulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arcaine sulfate, a synthetically derived polyamine analogue, has garnered significant attention in the scientific community for its distinct pharmacological profile. Primarily recognized as a competitive antagonist of the polyamine site on the N-methyl-D-aspartate (NMDA) receptor and an inhibitor of nitric oxide synthase (NOS), it serves as a critical tool in neuropharmacological and biochemical research. This technical guide provides a comprehensive overview of the chemical and physical properties of Arcaine sulfate, detailed experimental protocols for its characterization, and a thorough examination of its impact on key signaling pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration and utilization of this multifaceted compound.
Chemical and Physical Properties
Arcaine sulfate is a white to off-white crystalline powder.[1] Its fundamental chemical and physical characteristics are summarized in the tables below, providing a consolidated reference for laboratory use.
Table 1: General Chemical Properties of Arcaine Sulfate
| Property | Value | Reference(s) |
| Chemical Name | N,N'-1,4-Butanediylbisguanidine sulfate | [2] |
| Synonyms | 1,4-Diguanidinobutane sulfate, Arcaine sulfate salt | [1] |
| CAS Number | 14923-17-2 | [2] |
| Molecular Formula | C₆H₁₆N₆·H₂SO₄ | [1] |
| Molecular Weight | 270.31 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 291°C (decomposes) | [2] |
Table 2: Solubility and Stability of Arcaine Sulfate
| Property | Value | Reference(s) |
| Solubility in Water | 25 mM | |
| Solubility in PBS (pH 7.2) | 1 mg/mL | |
| Storage (Solid) | Store at 0-8°C | [1] |
| Storage (Solutions) | Prepare fresh; can be stored at -20°C for up to one month. | |
| Stability | Stable under ambient temperature for shipping. |
Experimental Protocols
Accurate and reproducible experimental data are paramount in research and development. This section outlines detailed methodologies for the analysis of Arcaine sulfate using common analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol describes a general method for determining the purity of Arcaine sulfate.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (0.1% trifluoroacetic acid in water) and Solvent B (0.1% trifluoroacetic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve Arcaine sulfate in the mobile phase starting condition (e.g., 95% Solvent A) to a concentration of approximately 1 mg/mL.
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
-
Inject the sample.
-
Run a linear gradient from 5% to 95% Solvent B over 20 minutes.
-
Hold at 95% Solvent B for 5 minutes.
-
Return to the initial conditions and re-equilibrate for 5 minutes before the next injection.
-
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total peak area.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
This protocol provides a general framework for acquiring ¹H and ¹³C NMR spectra of Arcaine sulfate.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterium oxide (D₂O).
-
Sample Preparation: Dissolve approximately 5-10 mg of Arcaine sulfate in 0.5-0.7 mL of D₂O.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer.
-
Acquire a standard one-dimensional ¹H spectrum.
-
Use a water suppression pulse sequence if necessary.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (e.g., to the residual solvent peak).
Mass Spectrometry (MS) for Molecular Weight Confirmation
This protocol outlines a general procedure for the analysis of Arcaine sulfate by electrospray ionization mass spectrometry (ESI-MS).
-
Instrumentation: A mass spectrometer equipped with an ESI source.
-
Sample Preparation: Prepare a dilute solution of Arcaine sulfate (approximately 10-100 µg/mL) in a suitable solvent such as 50:50 water:acetonitrile with 0.1% formic acid.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
MS Parameters:
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150°C.
-
Gas Flow (Nebulizer and Drying Gas): Optimize for stable spray and desolvation.
-
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).
-
Data Analysis: The expected protonated molecule [M+H]⁺ for the free base of Arcaine (C₆H₁₆N₆) would be at m/z 173.15.
Signaling Pathways
Arcaine sulfate exerts its biological effects primarily through the modulation of two critical signaling pathways: the NMDA receptor pathway and the nitric oxide synthase pathway.
Antagonism of the NMDA Receptor Signaling Pathway
The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel crucial for synaptic plasticity and memory function. Its activity is modulated by various endogenous molecules, including polyamines such as spermine and spermidine, which generally enhance receptor function. Arcaine acts as a competitive antagonist at this polyamine binding site.[3]
The diagram below illustrates the mechanism of NMDA receptor activation and its inhibition by Arcaine sulfate.
Upon binding of glutamate and a co-agonist like glycine, the NMDA receptor channel opens, allowing the influx of calcium ions (Ca²⁺), which in turn activates various downstream signaling cascades. Polyamines enhance this process. Arcaine competitively binds to the polyamine site, preventing this enhancement and leading to a reduction in Ca²⁺ influx and subsequent downstream signaling.
Inhibition of the Nitric Oxide Synthase (NOS) Pathway
Nitric oxide (NO) is a ubiquitous signaling molecule involved in numerous physiological processes, including vasodilation and neurotransmission. It is synthesized from the amino acid L-arginine by a family of enzymes known as nitric oxide synthases (NOS). Arcaine has been shown to inhibit NOS activity.[2]
The following diagram illustrates the enzymatic production of nitric oxide and its inhibition by Arcaine sulfate.
NOS enzymes catalyze the conversion of L-arginine to L-citrulline, producing nitric oxide in the process. Arcaine inhibits this enzymatic reaction, leading to decreased NO production. This reduction in NO levels subsequently attenuates the activation of soluble guanylate cyclase (sGC) and the production of cyclic guanosine monophosphate (cGMP), a key second messenger that mediates many of NO's downstream effects, such as smooth muscle relaxation.
Conclusion
Arcaine sulfate is a valuable pharmacological tool with well-defined inhibitory actions on the NMDA receptor and nitric oxide synthase pathways. Its distinct chemical and physical properties, when coupled with robust experimental protocols, enable precise and reproducible investigations into its mechanisms of action and potential therapeutic applications. This technical guide provides a foundational resource for scientists and researchers, facilitating further exploration of Arcaine sulfate's role in neuroscience and drug discovery. The continued study of this compound is poised to yield deeper insights into the complex signaling networks that govern neuronal function and dysfunction.
References
Arcaine as a Competitive NMDA Receptor Antagonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of Arcaine's role as a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It elucidates the dualistic mechanism of action, involving both competitive antagonism at the polyamine binding site and open-channel blockade. This document summarizes key quantitative data, details essential experimental protocols for studying NMDA receptor antagonists, and provides visual representations of signaling pathways and experimental workflows to facilitate a comprehensive understanding of Arcaine's pharmacological profile.
Introduction to Arcaine and the NMDA Receptor
The N-methyl-D-aspartate (NMDA) receptor is a pivotal ionotropic glutamate receptor in the central nervous system, playing a crucial role in synaptic plasticity, learning, and memory. Its dysregulation is implicated in numerous neurological disorders, making it a significant target for therapeutic intervention. Arcaine (1,4-diguanidinobutane), a structural analog of agmatine, has emerged as a noteworthy antagonist of the NMDA receptor. Initially identified as a competitive antagonist at the polyamine modulatory site, subsequent research has revealed a more complex mechanism of action, including open-channel blockade. This guide explores the multifaceted interactions of Arcaine with the NMDA receptor, providing a technical resource for researchers in pharmacology and drug development.
Mechanism of Action: A Dualistic Approach
The antagonistic action of Arcaine at the NMDA receptor is not mediated by a single mechanism but rather a combination of competitive antagonism at the polyamine site and open-channel block.
Competitive Antagonism at the Polyamine Site
Polyamines, such as spermine and spermidine, are endogenous modulators that potentiate NMDA receptor activity. Arcaine competitively antagonizes the binding of these polyamines to their recognition site on the NMDA receptor complex.[1] This competitive interaction has been demonstrated in radioligand binding assays, where the presence of spermidine increases the IC50 value of Arcaine for inhibiting [3H]MK-801 binding.[2] Evidence suggests that agmatine, a related compound, also acts as a competitive antagonist at this site.[2]
Open-Channel Blockade
In addition to its effects at the polyamine site, Arcaine exhibits characteristics of an open-channel blocker. This action is voltage-dependent, with the block being more pronounced at negative membrane potentials and relieved at positive potentials.[3] Electrophysiological studies, including whole-cell and single-channel recordings, have shown that Arcaine can block the NMDA receptor channel in a manner independent of the polyamine site.[3] The binding and unbinding rates for this open-channel block have been estimated to be 4.4 x 10(8) M-1 sec-1 and 1.8 x 10(4) sec-1, respectively.[3] This dual mechanism distinguishes Arcaine from other NMDA receptor antagonists and contributes to its unique pharmacological profile.
Quantitative Data on Arcaine and Other NMDA Receptor Antagonists
The potency and affinity of Arcaine and other NMDA receptor antagonists have been quantified through various experimental assays. The following tables summarize key quantitative data to facilitate comparison.
Table 1: Binding Affinity and Potency of Arcaine
| Parameter | Value | Experimental Condition | Reference |
| K D | 61 µM | Whole-cell recording of NMDA-evoked currents at -60 mV | [3] |
| K i | 14.8 µM | Spermidine-potentiated [3H]MK-801 binding (for Agmatine) | [2] |
Table 2: Comparative IC50 Values of NMDA Receptor Antagonists
| Compound | IC50 (µM) | Assay | Reference |
| Arcaine | 5 (direct inhibition) | [3H]MK-801 binding in the absence of polyamines | [4] |
| Agmatine | >500 (direct inhibition) | [3H]MK-801 binding in the absence of polyamines | [4] |
| Ifenprodil | 5 (direct inhibition) | [3H]MK-801 binding in the absence of polyamines | [4] |
| MK-801 | 0.17 (mg/kg, ED50) | In vivo [3H]MK-801 binding | [5] |
| Ketamine | 4.4 (mg/kg, ED50) | In vivo [3H]MK-801 binding | [6] |
Experimental Protocols
The characterization of Arcaine and other NMDA receptor antagonists relies on a suite of specialized experimental techniques. Detailed methodologies for key experiments are provided below.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to record NMDA receptor-mediated currents in cultured neurons or heterologous expression systems.
Objective: To measure the effect of Arcaine on the amplitude and kinetics of NMDA-evoked currents.
Methodology:
-
Cell Preparation: Culture primary neurons (e.g., hippocampal or cortical neurons) or transfect a cell line (e.g., HEK293) with appropriate NMDA receptor subunits.
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system. Prepare borosilicate glass pipettes with a resistance of 3-7 MΩ when filled with internal solution.
-
Solutions:
-
External Solution (aCSF): Typically contains (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.
-
Internal Solution: Typically contains (in mM): 140 K-Gluconate, 10 HEPES, 0.2 EGTA, 2 MgCl2, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine, with pH adjusted to 7.3 with KOH.
-
-
Recording Procedure:
-
Establish a whole-cell configuration on a selected neuron.
-
Clamp the cell at a holding potential of -60 mV or -70 mV.
-
Apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to evoke an inward current.
-
After establishing a stable baseline, co-apply Arcaine at various concentrations with the agonists.
-
Record the inhibition of the NMDA-evoked current.
-
-
Data Analysis: Measure the peak amplitude of the current in the absence and presence of Arcaine. Plot a concentration-response curve to determine the IC50 value.
Single-Channel Recording
This high-resolution technique allows for the study of individual NMDA receptor channel gating and conductance.
Objective: To investigate the mechanism of Arcaine's block on a single-channel level.
Methodology:
-
Patch Preparation: Form an outside-out or cell-attached patch from a neuron expressing NMDA receptors.
-
Recording Solution: The pipette solution contains NMDA and glycine to activate the channels within the patch.
-
Data Acquisition: Record single-channel currents at various holding potentials.
-
Application of Arcaine: Apply Arcaine to the bath solution (for outside-out patches) or include it in the pipette solution (for cell-attached patches).
-
Data Analysis: Analyze the single-channel conductance, open probability, and mean open time in the presence and absence of Arcaine. A reduction in apparent channel amplitude is indicative of a fast open-channel block.
[3H]MK-801 Radioligand Binding Assay
This biochemical assay is used to study the binding of non-competitive antagonists to the NMDA receptor channel.
Objective: To determine the affinity and mechanism of Arcaine's interaction with the NMDA receptor complex.
Methodology:
-
Membrane Preparation: Prepare crude synaptic membranes from rat brain tissue (e.g., cortex or hippocampus).
-
Assay Buffer: Typically 5 mM Tris-HCl, pH 7.4.
-
Incubation: Incubate the membranes with a fixed concentration of [3H]MK-801 (a radiolabeled open-channel blocker) and varying concentrations of Arcaine.
-
Stimulation: Include glutamate and glycine in the incubation mixture to promote channel opening and [3H]MK-801 binding.
-
Separation and Counting: Separate the bound and free radioligand by rapid filtration. Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled MK-801). Calculate the IC50 of Arcaine for inhibiting [3H]MK-801 binding. To test for competitive antagonism at the polyamine site, perform the assay in the presence of a fixed concentration of spermidine.
Signaling Pathways and Visualization
NMDA receptor activation initiates a cascade of intracellular signaling events, primarily mediated by calcium influx. Arcaine, by antagonizing the receptor, is expected to modulate these downstream pathways.
NMDA Receptor-Mediated Signaling
Activation of the NMDA receptor leads to an influx of Ca2+, which acts as a second messenger. Ca2+ binds to calmodulin, activating Ca2+/calmodulin-dependent protein kinase II (CaMKII). CaMKII, in turn, can phosphorylate various substrates, including transcription factors like the cAMP response element-binding protein (CREB). Phosphorylation of CREB at Serine 133 promotes the transcription of genes involved in synaptic plasticity and cell survival, such as brain-derived neurotrophic factor (BDNF). By blocking NMDA receptor-mediated Ca2+ influx, Arcaine is predicted to inhibit the activation of this signaling cascade.
Caption: NMDA Receptor Signaling Pathway and Arcaine's Point of Inhibition.
Experimental Workflow for Characterizing NMDA Receptor Antagonists
A logical progression of experiments is crucial for the comprehensive characterization of a novel NMDA receptor antagonist like Arcaine.
Caption: General Experimental Workflow for NMDA Antagonist Studies.
Logical Relationships Between Experimental Approaches
The different experimental techniques provide complementary information, building a comprehensive understanding of the antagonist's effects from the molecular to the behavioral level.
Caption: Logical Relationships Between Key Experimental Approaches.
Conclusion
Arcaine presents a compelling case as a competitive NMDA receptor antagonist with a nuanced, dual mechanism of action. Its ability to act as both a competitive antagonist at the polyamine site and an open-channel blocker offers a unique pharmacological profile that warrants further investigation. The data and protocols presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of Arcaine and other NMDA receptor modulators. A thorough understanding of its interactions with the NMDA receptor, from the molecular to the systems level, will be critical in advancing the development of novel therapeutics for a range of neurological disorders.
References
- 1. Arcaine is a competitive antagonist of the polyamine site on the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radioligand binding studies reveal agmatine is a more selective antagonist for a polyamine-site on the NMDA receptor than arcaine or ifenprodil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arcaine blocks N-methyl-D-aspartate receptor responses by an open channel mechanism: whole-cell and single-channel recording studies in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.uky.edu [scholars.uky.edu]
- 5. In vivo labelling of the NMDA receptor channel complex by [3H]MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulation of [3H]MK-801 binding to NMDA receptors in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Arcaine: A Technical Guide to its Natural Sources, Biosynthesis, and Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arcaine (1,4-diguanidinobutane) is a naturally occurring guanidino compound first discovered in the marine bivalve Arca noae. As a polyamine analogue, arcaine exhibits a range of biological activities, including interactions with receptors and enzymes, making it a molecule of interest for researchers in pharmacology and drug development. This technical guide provides a comprehensive overview of the current knowledge on the natural sources of arcaine, its putative biosynthetic pathway, and methods for its chemical synthesis. Detailed experimental protocols for its extraction, analysis, and synthesis are presented, alongside structured data and graphical representations of key pathways and workflows to facilitate further research and application.
Natural Sources of Arcaine
Arcaine has been primarily identified in marine invertebrates, with the Noah's Ark shell, Arca noae, being the most well-documented source. While the full extent of its distribution in the marine environment is not yet completely understood, the presence of various guanidino compounds is a common feature among marine organisms, particularly mollusks and sponges.[1] These compounds are believed to play roles in chemical defense, reproduction, and energy metabolism.
Table 1: Documented and Potential Natural Sources of Arcaine
| Phylum | Class | Species | Common Name | Tissue/Organ | Concentration | Reference(s) |
| Mollusca | Bivalvia | Arca noae | Noah's Ark shell | Whole soft tissues | Not specified | [2][3] |
| Mollusca | Bivalvia | Various species | Bivalve mollusks | General | Presence of various guanidino compounds reported | [4][5][6] |
Further research is required to quantify arcaine concentrations in Arca noae and to identify other potential natural sources.
Biosynthesis of Arcaine
The complete biosynthetic pathway of arcaine has not been empirically elucidated. However, based on the known metabolic pathways of related polyamines and guanidino compounds in various organisms, a putative pathway can be proposed. This proposed pathway initiates from the amino acid L-arginine.
Putative Biosynthetic Pathway
The proposed biosynthesis of arcaine likely involves two key enzymatic steps:
-
Decarboxylation of L-arginine to Agmatine: This reaction is catalyzed by the enzyme Arginine Decarboxylase (ADC). Agmatine, or (4-aminobutyl)guanidine, is a known intermediate in polyamine metabolism in many organisms.[7][8][9][10]
-
Guanidination of Agmatine to Arcaine: This step involves the transfer of a guanidino group to the primary amine of agmatine. The specific enzyme responsible for this transformation, a putative "agmatine transguanidinase" or "arginine:agmatine amidinotransferase," has not yet been identified. This type of enzymatic activity, however, is known, with Arginine:glycine amidinotransferase (AGAT) being a well-characterized example that catalyzes the transfer of a guanidino group from arginine to glycine.[8][11][12][13]
Chemical Synthesis of Arcaine
The chemical synthesis of arcaine (1,4-diguanidinobutane) can be achieved through the guanidination of its diamine precursor, 1,4-diaminobutane (putrescine). Various reagents can be employed for the guanidination of primary amines. A common and effective method involves the use of a guanylating agent such as O-methylisourea.
Synthetic Route
The overall reaction involves the conversion of the two primary amino groups of 1,4-diaminobutane into guanidino groups.
Experimental Protocols
Isolation and Purification of Arcaine from Arca noae
This protocol is a general procedure for the extraction and purification of polar metabolites from marine invertebrates and can be adapted for arcaine.[7][14][15][16][17][18]
1. Sample Collection and Preparation:
- Collect fresh specimens of Arca noae.
- Freeze-dry the whole soft tissues to remove water.
- Grind the lyophilized tissue into a fine powder.
2. Extraction:
- Extract the powdered tissue with a polar solvent such as methanol or a mixture of methanol and water (e.g., 80% MeOH) at room temperature with stirring for 24 hours.
- Repeat the extraction process three times to ensure complete extraction of polar metabolites.
- Combine the extracts and concentrate under reduced pressure to obtain a crude extract.
3. Fractionation:
- Perform liquid-liquid partitioning of the crude extract. Suspend the extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, dichloromethane, and n-butanol. Arcaine, being a polar compound, is expected to be in the aqueous or n-butanol fraction.
- Concentrate the polar fraction under reduced pressure.
4. Chromatographic Purification:
- Subject the polar fraction to column chromatography on a suitable stationary phase, such as a reversed-phase C18 silica gel.
- Elute the column with a gradient of decreasingly polar solvent, for example, from 100% water to 100% methanol.
- Collect fractions and monitor for the presence of arcaine using an appropriate analytical technique (e.g., TLC with a specific stain for guanidino compounds, or LC-MS).
- Pool the fractions containing arcaine and further purify using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable mobile phase (e.g., water/acetonitrile with a trifluoroacetic acid modifier).
5. Characterization:
- Confirm the identity and purity of the isolated arcaine using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Chemical Synthesis of Arcaine (1,4-Diguanidinobutane)
This protocol is a generalized procedure for the guanidination of a primary diamine.[19][20][21][22][23][24]
1. Materials:
- 1,4-Diaminobutane (putrescine)
- O-Methylisourea hemisulfate (or a similar guanylating agent)
- A suitable base (e.g., ammonium hydroxide)
- Solvents (e.g., water, acetonitrile)
2. Procedure:
- Dissolve 1,4-diaminobutane in an aqueous solution.
- Prepare the guanidination reagent by dissolving O-methylisourea hemisulfate in a mixture of water, acetonitrile, and ammonium hydroxide to achieve an alkaline pH (e.g., pH 11).
- Add the guanidination reagent to the solution of 1,4-diaminobutane. The molar ratio of the guanylating agent to the amino groups should be in excess to ensure complete reaction.
- Heat the reaction mixture at an elevated temperature (e.g., 65°C) for a defined period (e.g., 30 minutes to several hours), monitoring the reaction progress by TLC or LC-MS.
- After the reaction is complete, acidify the mixture with an acid like trifluoroacetic acid (TFA) to stop the reaction.
- Purify the resulting arcaine from the reaction mixture using preparative HPLC.
Quantitative Analysis of Arcaine by HPLC-MS/MS
This protocol outlines a general method for the quantification of guanidino compounds in biological matrices, adapted for arcaine.[1][25][26][27][28][29]
1. Sample Preparation (from Marine Tissue):
- Homogenize a known weight of fresh or frozen tissue in a suitable buffer.
- Perform protein precipitation by adding a cold organic solvent such as acetonitrile or methanol.
- Centrifuge the mixture to pellet the precipitated proteins.
- Collect the supernatant containing the small molecule metabolites.
- The supernatant can be further cleaned up using solid-phase extraction (SPE) if necessary to remove interfering matrix components.
- Dry the final extract and reconstitute in the initial mobile phase for LC-MS/MS analysis.
2. HPLC-MS/MS Analysis:
- Chromatographic System: A high-performance liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).
- Column: A reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 2.7 µm particle size).
- Mobile Phase:
- A: Water with 0.1% formic acid
- B: Acetonitrile with 0.1% formic acid
- Gradient Elution: A suitable gradient to separate arcaine from other matrix components (e.g., starting with a low percentage of B and increasing over time).
- Mass Spectrometry:
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for arcaine would need to be determined by infusing a standard solution.
- Quantification: Create a calibration curve using arcaine standards of known concentrations prepared in a similar matrix to the samples. The concentration of arcaine in the samples is then determined by comparing their peak areas to the calibration curve.
Signaling Pathways and Experimental Workflows
Conclusion
Arcaine remains a molecule with untapped potential. While its natural distribution appears to be concentrated in marine invertebrates, further quantitative studies are needed to fully understand its ecological role and potential as a biomarker. The proposed biosynthetic pathway provides a framework for future enzymatic and genetic studies to identify the responsible enzymes. Furthermore, the optimization of chemical synthesis routes will be crucial for producing sufficient quantities of arcaine for pharmacological screening and drug development. The analytical methods outlined in this guide provide a starting point for researchers to accurately quantify arcaine in various biological matrices, which will be essential for pharmacokinetic and metabolic studies. This technical guide serves as a foundational resource to stimulate and support further research into this intriguing guanidino compound.
References
- 1. A novel LC-MS/MS analytical method for detection of articaine and mepivacaine in blood and its application to a preliminary pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Changes in the tissue concentrations of trace elements during the reproductive cycle of Noah's Ark shells (Arca noae Linnaeus, 1758) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trace elements and oxidative stress in the Ark shell Arca noae from a Mediterranean coastal lagoon (Bizerte lagoon, Tunisia): are there health risks associated with their consumption? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-value compounds from the molluscs of marine and estuarine ecosystems as prospective functional food ingredients: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Methods for isolation, purification and structural elucidation of bioactive secondary metabolites from marine invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. L-arginine:glycine amidinotransferase deficiency protects from metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Agmatine - Wikipedia [en.wikipedia.org]
- 10. Agmatine : metabolic pathway and spectrum of activity in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Arginine:Glycine Amidinotransferase Deficiency: The Third Inborn Error of Creatine Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Arginine:glycine amidinotransferase - Wikipedia [en.wikipedia.org]
- 13. Frontiers | Arginine:Glycine Amidinotransferase Is Essential for Creatine Supply in Mice During Chronic Hypoxia [frontiersin.org]
- 14. Isolation of Natural Products from Marine Invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Isolation of Water-Soluble Metabolites from Marine Invertebrates and Microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Characterization, Preparation, and Purification of Marine Bioactive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. researchgate.net [researchgate.net]
- 21. Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Guanidine synthesis by guanylation [organic-chemistry.org]
- 23. researchgate.net [researchgate.net]
- 24. Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 28. rsc.org [rsc.org]
- 29. documents.thermofisher.com [documents.thermofisher.com]
An In-Depth Technical Guide to Arcaine (CAS Number: 14923-17-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arcaine, with the CAS number 14923-17-2, is a potent pharmacological agent primarily recognized for its dual antagonistic action on N-methyl-D-aspartate (NMDA) receptors and its inhibitory effects on nitric oxide synthase (NOS). Chemically identified as 1,4-Diguanidinobutane, Arcaine serves as a critical tool in neuroscience research for dissecting the complex roles of polyamines and nitric oxide in synaptic transmission and plasticity. This technical guide provides a comprehensive overview of Arcaine's chemical properties, mechanism of action, and key experimental findings. It includes available quantitative data, outlines general experimental protocols, and presents visualizations of its interactions with cellular signaling pathways to support further investigation and drug development endeavors.
Chemical and Physical Properties
Arcaine is typically available as a sulfate salt. Its fundamental properties are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 14923-17-2 | [1][2][3][4][5][6] |
| Chemical Name | 1,4-Diguanidinobutane | [1][3][5][7] |
| Synonyms | Arcaine sulfate salt, N,N'-1,4-Butanediylbisguanidine sulfate | [1][3][8] |
| Molecular Formula | C₆H₁₆N₆ · H₂SO₄ | [1][2][3][5][6] |
| Molecular Weight | 270.31 g/mol | [1][3][4][5][6][8] |
| Appearance | Crystalline solid / Powder | [2][6][9] |
| Melting Point | >280 °C | [6][9] |
| Solubility | Soluble in water (25mM) | [2][8] |
| Purity | ≥95% to >99% | [2][8] |
Mechanism of Action
Arcaine's pharmacological profile is dominated by its interaction with two key targets: the NMDA receptor and nitric oxide synthase.
NMDA Receptor Antagonism
Arcaine acts as a potent antagonist at the polyamine binding site on the NMDA receptor[1][5][8][9]. Its mechanism is multifaceted:
-
Competitive Antagonism at the Polyamine Site: Arcaine competitively inhibits the binding of polyamines like spermidine and spermine, which are positive allosteric modulators of the NMDA receptor[2][8]. This action reduces the potentiation of NMDA receptor activity by endogenous polyamines.
-
Open Channel Block: Arcaine also exhibits a voltage-dependent block of the NMDA receptor ion channel, similar to the action of magnesium ions (Mg²⁺)[4]. This block is more pronounced at negative membrane potentials and is relieved by depolarization[4]. This suggests that Arcaine can physically occlude the channel pore when it is in the open state[4].
Nitric Oxide Synthase (NOS) Inhibition
Arcaine is also recognized as an inhibitor of nitric oxide synthase (NOS)[8]. NOS enzymes are responsible for the synthesis of nitric oxide (NO), a critical signaling molecule in the nervous and cardiovascular systems. By inhibiting NOS, Arcaine can modulate NO-dependent signaling pathways.
Quantitative Pharmacological Data
The following table summarizes the available quantitative data on Arcaine's interaction with the NMDA receptor.
| Parameter | Value | Experimental System | Source(s) |
| IC₅₀ (NMDA Receptor) | 9.13 µM | Not specified | [2][10] |
| IC₅₀ (NMDA/glycine-induced currents) | 60.1 µM | Xenopus laevis oocytes expressing rat NMDA receptors | [2][10] |
| Kᵢ (spermidine-potentiated [³H]MK-801 binding) | 14.8 µM (for agmatine, similar studies performed with Arcaine) | Rat cortical membranes | [2] |
| K_D (NMDA-evoked inward currents) | 61 µM (at -60 mV) | Cultured rat hippocampal neurons | [4] |
Experimental Protocols
Radioligand Binding Assays for NMDA Receptor Interaction
These assays are used to determine the binding affinity and competitive nature of Arcaine at the polyamine site of the NMDA receptor.
Objective: To quantify the binding of Arcaine to the NMDA receptor and its competition with known ligands.
General Procedure:
-
Membrane Preparation: Cerebral cortex tissue from rats is homogenized and centrifuged to isolate a crude membrane fraction rich in NMDA receptors. The membranes are thoroughly washed to remove endogenous ligands.
-
Binding Reaction: The prepared membranes are incubated with a radiolabeled ligand, typically [³H]MK-801, which binds to the ion channel pore of the NMDA receptor. The incubation is performed in the presence and absence of spermidine (to potentiate binding) and varying concentrations of Arcaine.
-
Separation and Scintillation Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed, and the amount of radioactivity retained on the filters (representing bound ligand) is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed to determine the IC₅₀ value of Arcaine (the concentration that inhibits 50% of the specific binding of the radioligand). Competitive binding is inferred if the presence of Arcaine increases the apparent K_D of the radioligand without affecting the B_max.
Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Channel Block
This technique is employed to study the effects of Arcaine on the ion flow through NMDA receptor channels in real-time.
Objective: To characterize the voltage-dependent block of NMDA receptor-mediated currents by Arcaine.
General Procedure:
-
Cell Culture: Primary hippocampal neurons are cultured on coverslips.
-
Recording Setup: A coverslip with adherent neurons is placed in a recording chamber on an inverted microscope and continuously perfused with an external recording solution. A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane of a single neuron.
-
Whole-Cell Configuration: The patch of membrane under the pipette tip is ruptured to gain electrical access to the cell's interior. The neuron's membrane potential is clamped at a specific voltage (e.g., -60 mV).
-
Drug Application: NMDA and glycine are applied to the neuron to evoke inward currents through NMDA receptors. Once a stable baseline current is established, Arcaine is co-applied at various concentrations and at different holding potentials.
-
Data Acquisition and Analysis: The resulting currents are recorded and analyzed to determine the concentration-dependent and voltage-dependent block of the NMDA receptor channel by Arcaine. The dissociation constant (K_D) at a given voltage can be calculated from the concentration-response curve.
Nitric Oxide Synthase (NOS) Inhibition Assay
This biochemical assay is used to measure the inhibitory effect of Arcaine on the activity of NOS.
Objective: To determine the potency of Arcaine as a NOS inhibitor.
General Procedure:
-
Enzyme Source: Purified NOS enzyme (e.g., iNOS, nNOS, or eNOS) or a tissue homogenate containing the enzyme is used.
-
Reaction Mixture: The enzyme is incubated in a reaction buffer containing the substrate L-arginine, necessary cofactors (e.g., NADPH, FAD, FMN, and tetrahydrobiopterin), and varying concentrations of Arcaine.
-
Measurement of NO Production: The activity of NOS is determined by measuring the amount of NO produced. This is often done indirectly by quantifying the conversion of L-[³H]arginine to L-[³H]citrulline or by using the Griess reagent to measure the concentration of nitrite, a stable oxidation product of NO.
-
Data Analysis: The results are used to calculate the IC₅₀ value of Arcaine for NOS inhibition.
Signaling Pathway Visualizations
The following diagrams illustrate the key signaling pathways modulated by Arcaine.
Caption: Arcaine's antagonism of the NMDA receptor.
Caption: Inhibition of Nitric Oxide Synthase by Arcaine.
Conclusion
Arcaine (CAS 14923-17-2) is a valuable research compound with well-defined inhibitory actions on NMDA receptors and nitric oxide synthase. Its ability to competitively antagonize the polyamine site and block the open channel of the NMDA receptor makes it a specific tool for studying the roles of polyamines in synaptic function. Furthermore, its inhibition of NOS provides an additional layer of complexity to its pharmacological profile, allowing for the investigation of NO-mediated signaling. While a significant body of research exists, this guide highlights the need for more publicly available, detailed experimental protocols and a broader range of quantitative data to fully harness the potential of Arcaine in drug discovery and development for neurological and psychiatric disorders.
References
- 1. Radioligand binding studies reveal agmatine is a more selective antagonist for a polyamine-site on the NMDA receptor than arcaine or ifenprodil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arcaine is a competitive antagonist of the polyamine site on the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aromatic analogs of arcaine inhibit MK-801 binding to the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arcaine blocks N-methyl-D-aspartate receptor responses by an open channel mechanism: whole-cell and single-channel recording studies in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Voltage-dependent block by Mg2+ of NMDA responses in spinal cord neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Opposite effects of spermine and arcaine on responses of N-methyl-D-aspartate receptors expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Arcaine uncovers dual interactions of polyamines with the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of in vivo microdialysis to the study of cholinergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Arcaine in Neuroscience Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Arcaine, a diguanidino compound, has emerged as a valuable pharmacological tool in neuroscience research. Its multifaceted mechanism of action, primarily centered on the modulation of the N-methyl-D-aspartate (NMDA) receptor and inhibition of nitric oxide synthase (NOS), makes it a subject of interest for studies on synaptic plasticity, excitotoxicity, and neuronal signaling. These application notes provide a comprehensive overview of Arcaine's mechanisms, quantitative data on its activity, and detailed protocols for its use in key neuroscience experiments.
Mechanisms of Action
Arcaine's primary mechanisms of action in the central nervous system include:
-
NMDA Receptor Antagonism: Arcaine acts as a non-competitive antagonist of the NMDA receptor. It is believed to be a competitive antagonist at the polyamine binding site on the NMDA receptor complex.[1] However, research indicates that Arcaine blocks NMDA receptor responses through an open channel block mechanism, independent of the polyamine site.[2] This block is voltage-dependent, being more pronounced at negative membrane potentials and relieved at positive potentials.[2]
-
Inhibition of Nitric Oxide Synthase (NOS): Arcaine inhibits NOS activity in a linear mixed manner.[3] As a derivative of L-arginine, the substrate for NOS, Arcaine's diguanidino structure allows it to interfere with the synthesis of nitric oxide (NO), a critical signaling molecule in the brain involved in processes such as synaptic plasticity and neurotoxicity.[3][4]
Data Presentation
The following tables summarize the quantitative data regarding the effects of Arcaine from various studies.
Table 1: Inhibitory Activity of Arcaine on NMDA Receptor Function
| Parameter | Value | Preparation | Assay Condition | Reference |
| KD | 61 µM | Cultured rat hippocampal neurons | Whole-cell recording of NMDA-evoked currents at -60 mV | [2] |
| IC50 | 0.58 µM | Rat brain membranes | [3H]MK-801 binding | [5] |
| IC50 | 12.17 µM | Rat brain membranes | [3H]MK-801 binding in the presence of 100 µM spermidine | [5] |
| IC50 | 102 µM | Rat hippocampal minces | NMDA-induced [3H]norepinephrine release | [6] |
Table 2: Inhibitory Activity of Arcaine on Nitric Oxide Synthase (NOS)
| Parameter | Value | Preparation | Assay Condition | Reference |
| Ki | 18.68 µM | Rat brain | NOS activity assay (monitoring nitrite and nitrate) | [3] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Arcaine's Action at the NMDA Receptor
Caption: Arcaine's inhibitory action on the NMDA receptor ion channel.
Signaling Pathway of Arcaine's Inhibition of Nitric Oxide Synthase
Caption: Arcaine's inhibitory effect on nitric oxide synthesis.
Experimental Workflow for Whole-Cell Patch-Clamp Recording
Caption: Workflow for assessing Arcaine's effect on NMDA currents.
Experimental Workflow for [³H]MK-801 Binding Assay
Caption: Workflow for determining Arcaine's affinity for the NMDA receptor channel.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording in Cultured Hippocampal Neurons
Objective: To measure the inhibitory effect of Arcaine on NMDA-evoked currents.
Materials:
-
Cultured rat hippocampal neurons
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, 0.01 glycine (pH 7.4)
-
Internal solution (in mM): 140 CsF, 10 HEPES, 1.1 EGTA (pH 7.2)
-
NMDA (100 µM)
-
Arcaine stock solution (10 mM in water)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
Procedure:
-
Culture rat hippocampal neurons on glass coverslips.
-
Transfer a coverslip to the recording chamber and perfuse with external solution.
-
Establish a whole-cell patch-clamp recording from a neuron.
-
Hold the neuron at a membrane potential of -60 mV.
-
Obtain a stable baseline recording of NMDA-evoked currents by applying 100 µM NMDA for 2-5 seconds.
-
Bath apply Arcaine at desired concentrations (e.g., 10, 30, 100 µM) for 5-10 minutes.
-
During Arcaine application, evoke NMDA currents as in the baseline recording.
-
To test for voltage-dependence, record NMDA-evoked currents in the presence of Arcaine at a range of holding potentials (e.g., -80 mV to +40 mV).
-
Washout Arcaine by perfusing with the external solution for 10-15 minutes and record NMDA-evoked currents to check for recovery.
-
Data Analysis: Measure the peak amplitude of the NMDA-evoked currents before, during, and after Arcaine application. Calculate the percentage of block at each Arcaine concentration and holding potential.
Protocol 2: [³H]Dizocilpine (MK-801) Radioligand Binding Assay
Objective: To determine the affinity of Arcaine for the ion channel of the NMDA receptor.
Materials:
-
Rat brain membranes (prepared from cortex or hippocampus)
-
Assay buffer: 50 mM Tris-HCl, pH 7.4
-
[³H]MK-801 (specific activity ~20-30 Ci/mmol)
-
Arcaine stock solution (1 mM in water)
-
Non-specific binding control: unlabeled MK-801 (10 µM)
-
Glass fiber filters (GF/B or GF/C)
-
Vacuum filtration manifold
-
Liquid scintillation counter and scintillation fluid
Procedure:
-
Prepare rat brain membranes by homogenization and centrifugation.
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
Arcaine at various concentrations (e.g., 0.1 nM to 100 µM) or vehicle (for total binding) or unlabeled MK-801 (for non-specific binding).
-
[³H]MK-801 (final concentration ~1-5 nM).
-
Brain membrane suspension (final protein concentration ~50-100 µ g/well ).
-
-
Incubate the plate at room temperature for 1-2 hours with gentle agitation.
-
Terminate the assay by rapid vacuum filtration through glass fiber filters.
-
Wash the filters three times with ice-cold assay buffer.
-
Transfer the filters to scintillation vials, add scintillation fluid, and count the radioactivity in a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of Arcaine and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.
Protocol 3: Nitric Oxide Synthase (NOS) Activity Assay
Objective: To measure the inhibitory effect of Arcaine on NOS activity in brain tissue.
Materials:
-
Rat brain tissue (e.g., cerebellum)
-
Homogenization buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors
-
NOS assay buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM NADPH, 10 µM FAD, 10 µM FMN, and 10 µM tetrahydrobiopterin (BH₄)
-
L-[³H]arginine (specific activity ~50-70 Ci/mmol)
-
Arcaine stock solution (1 mM in water)
-
Dowex AG 50W-X8 resin (Na⁺ form)
-
Liquid scintillation counter and scintillation fluid
Procedure:
-
Homogenize brain tissue in homogenization buffer and prepare a cytosolic fraction by centrifugation.
-
In microcentrifuge tubes, set up the reaction mixture containing:
-
NOS assay buffer
-
Brain cytosol (enzyme source)
-
Arcaine at various concentrations (e.g., 1 µM to 100 µM) or vehicle.
-
-
Initiate the reaction by adding L-[³H]arginine (final concentration ~10-20 nM).
-
Incubate at 37°C for 15-30 minutes.
-
Stop the reaction by adding ice-cold stop buffer containing EDTA.
-
Separate L-[³H]citrulline from unreacted L-[³H]arginine by passing the reaction mixture through columns containing Dowex AG 50W-X8 resin. L-[³H]arginine binds to the resin, while L-[³H]citrulline flows through.
-
Collect the eluate, add scintillation fluid, and count the radioactivity to quantify the amount of L-[³H]citrulline formed.
-
Data Analysis: Calculate the rate of L-[³H]citrulline formation (pmol/min/mg protein). Determine the percentage of inhibition of NOS activity at each Arcaine concentration and calculate the IC₅₀ value.
Protocol 4: In Vivo Microinjection in Rodent Models
Objective: To investigate the behavioral or physiological effects of Arcaine when administered directly into a specific brain region.
Materials:
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Microinjection pump and syringe
-
Cannula and injector
-
Arcaine solution (sterile, pH-adjusted)
-
Rodent model (e.g., rat, mouse)
Procedure:
-
Anesthetize the animal and place it in the stereotaxic apparatus.
-
Perform a craniotomy over the target brain region (e.g., periaqueductal gray).
-
Lower the guide cannula to the desired coordinates.
-
Secure the cannula to the skull using dental cement.
-
Allow the animal to recover from surgery for several days.
-
On the day of the experiment, gently restrain the animal and insert the injector into the guide cannula.
-
Infuse a specific volume of Arcaine solution (e.g., 0.5-1.0 µL) over a period of several minutes.
-
Remove the injector and observe the animal for behavioral or physiological changes according to the experimental design (e.g., nociceptive tests, cardiovascular monitoring).
-
Data Analysis: Analyze the behavioral or physiological data collected before and after Arcaine microinjection. Compare the effects of Arcaine to a vehicle control group. At the end of the experiment, verify the injection site histologically.
Disclaimer: These protocols provide a general framework. Researchers should optimize the specific conditions (e.g., concentrations, incubation times, animal models) for their particular experimental setup and research question. Always adhere to institutional guidelines for animal care and use.
References
- 1. docs.axolbio.com [docs.axolbio.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo microinjection and electroporation of mouse testis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 6. sysy.com [sysy.com]
Arcaine Sulfate in Pharmaceutical Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arcaine sulfate is a synthetic compound that has garnered interest in pharmaceutical research primarily due to its activity as a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor and as an inhibitor of nitric oxide synthase (NOS).[1][2][3] Its dual mechanism of action suggests potential therapeutic applications in a range of neurological disorders characterized by excitotoxicity and dysregulated nitric oxide signaling. This document provides detailed application notes and experimental protocols for researchers investigating the pharmaceutical potential of Arcaine sulfate.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | N,N'-1,4-Butanediylbisguanidine sulfate | [3] |
| CAS Number | 14923-17-2 | [1] |
| Molecular Formula | C₆H₁₆N₆·H₂SO₄ | [1] |
| Molecular Weight | 270.31 g/mol | [1][3] |
| Appearance | White to off-white crystalline powder | [4] |
| Solubility | Soluble in water (25 mM) | [3] |
Applications in Pharmaceutical Development
Neuroprotection in Excitotoxic Conditions
Application: Investigation of Arcaine sulfate as a neuroprotective agent in conditions associated with excessive NMDA receptor activation, such as stroke, traumatic brain injury, and neurodegenerative diseases.
Mechanism of Action: Arcaine sulfate competitively antagonizes the polyamine binding site on the NMDA receptor, thereby reducing excessive calcium influx and subsequent neuronal damage.[1][5]
Preclinical Data Summary:
| Parameter | Value | Experimental System | Reference |
| IC₅₀ (NMDA Receptor Antagonism) | 9.13 µM | Inhibition of [³H]MK-801 binding | [1] |
| IC₅₀ (NMDA/Glycine-induced currents) | 60.1 µM | Xenopus laevis oocytes expressing rat NMDA receptors | [1] |
| Kᵢ (Nitric Oxide Synthase Inhibition) | 18.68 µM | Rat brain NOS activity | [2] |
| In vivo dose (Fear Conditioning) | 10 mg/kg (intraperitoneal) | Rats | [1] |
Modulation of Nitric Oxide Signaling
Application: Studying the effects of Arcaine sulfate on physiological and pathological processes regulated by nitric oxide, including neurotransmission, inflammation, and vascular tone.[6]
Mechanism of Action: Arcaine sulfate inhibits the activity of nitric oxide synthase, the enzyme responsible for the production of nitric oxide.[2][3]
Potential in Cancer Research (Hypothetical)
While polyamine metabolism and transport are recognized as targets in cancer therapy, there is currently no direct scientific literature supporting the use of Arcaine sulfate as a polyamine transport inhibitor for cancer treatment.[7][8][9] Research in this area is focused on other novel polyamine transport inhibitors.[10]
Experimental Protocols
Protocol 1: In Vitro NMDA Receptor Binding Assay
Objective: To determine the binding affinity of Arcaine sulfate to the NMDA receptor.
Materials:
-
Rat brain membranes (cortical or hippocampal)
-
[³H]MK-801 (radioligand)
-
Arcaine sulfate
-
Spermidine
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare rat brain membranes by homogenization and centrifugation.
-
In a 96-well plate, add 50 µL of Tris-HCl buffer, 10 µL of [³H]MK-801 (final concentration ~1-5 nM), and 10 µL of varying concentrations of Arcaine sulfate.
-
To determine competitive antagonism, a set of experiments can be performed in the presence of a fixed concentration of spermidine (e.g., 100 µM).[11]
-
Add 430 µL of the membrane preparation (containing ~100-200 µg of protein) to each well.
-
Incubate at room temperature for 2-4 hours to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold Tris-HCl buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled NMDA receptor antagonist (e.g., 10 µM MK-801).
-
Calculate the specific binding and determine the IC₅₀ value of Arcaine sulfate by non-linear regression analysis.
Protocol 2: In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay
Objective: To measure the inhibitory effect of Arcaine sulfate on NOS activity.
Materials:
-
Rat brain homogenate (as a source of NOS)
-
L-Arginine (substrate)
-
NADPH
-
Calcium chloride
-
Calmodulin
-
Arcaine sulfate
-
Griess reagent (for nitrite determination)
-
Phosphate buffer (pH 7.4)
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, NADPH, calcium chloride, and calmodulin.
-
Add varying concentrations of Arcaine sulfate to the reaction mixture.
-
Initiate the reaction by adding L-arginine and the rat brain homogenate.
-
Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a suitable reagent (e.g., zinc sulfate to precipitate proteins).
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate.
-
Add Griess reagent to the supernatant and incubate at room temperature for 10-15 minutes to allow for color development.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The amount of nitrite produced is proportional to the NOS activity.
-
Calculate the percentage of inhibition for each concentration of Arcaine sulfate and determine the Kᵢ value.[2]
Protocol 3: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC) - General Method
Objective: To quantify Arcaine sulfate in a sample matrix. (Note: A specific validated method for Arcaine sulfate was not found in the reviewed literature. The following is a general protocol based on methods for similar compounds and requires optimization and validation.)
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase (example, requires optimization):
-
A mixture of an aqueous buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted) and an organic solvent (e.g., methanol or acetonitrile). The ratio will need to be optimized for adequate retention and separation.
Procedure:
-
Standard Preparation: Prepare a stock solution of Arcaine sulfate in the mobile phase or a compatible solvent. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: The sample preparation will depend on the matrix (e.g., plasma, tissue homogenate). A protein precipitation step (e.g., with acetonitrile or zinc sulfate) followed by centrifugation is a common approach for biological samples. The supernatant is then filtered before injection.[12]
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min (to be optimized)
-
Injection volume: 20 µL (to be optimized)
-
Column temperature: Ambient or controlled (e.g., 30°C)
-
Detection wavelength: As Arcaine sulfate lacks a strong chromophore, detection at a low UV wavelength (e.g., 200-210 nm) may be necessary. Alternatively, derivatization or the use of a different detector (e.g., evaporative light scattering detector or mass spectrometer) might be required for better sensitivity and specificity.[13][14]
-
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of Arcaine sulfate in the samples by interpolating their peak areas on the calibration curve.
-
Validation: The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, selectivity, and limits of detection and quantification.
Signaling Pathways
References
- 1. caymanchem.com [caymanchem.com]
- 2. Inhibitory effect of arcaine on nitric oxide synthase in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arcaine sulfate | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Arcaine blocks N-methyl-D-aspartate receptor responses by an open channel mechanism: whole-cell and single-channel recording studies in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of nitric oxide synthase as a potential therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitumor potential of polyamines in cancer: Antitumor potential of polyamines in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polyamines and cancer: Implications for chemoprevention and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polyamine metabolism and cancer: treatments, challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Harnessing the polyamine transport system to treat BRAF inhibitor-resistant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aromatic analogs of arcaine inhibit MK-801 binding to the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and validation of an ecofriendly HPLC-UV method for determination of capecitabine in human plasma: application to pharmacokinetic studies [scielo.org.za]
- 13. researchgate.net [researchgate.net]
- 14. Analytical methods for quantitating sulfate in plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Arcaine in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arcaine is a competitive antagonist of the polyamine site on the N-methyl-D-aspartate (NMDA) receptor and an inhibitor of nitric oxide synthase (NOS).[1] These properties make it a compound of interest for investigating signaling pathways involved in neurotransmission, excitotoxicity, and cellular processes regulated by nitric oxide. These application notes provide detailed protocols for utilizing Arcaine in cell culture experiments to assess its effects on cell viability, apoptosis, and cell cycle progression.
It is crucial to distinguish Arcaine from Articaine, a local anesthetic that acts on voltage-gated sodium channels.[2][3] This document pertains exclusively to Arcaine.
Mechanism of Action
Arcaine exerts its biological effects primarily through two mechanisms:
-
NMDA Receptor Antagonism: Arcaine competitively binds to the polyamine site on the NMDA receptor, thereby inhibiting its activation by polyamines like spermine and spermidine.[1] This modulation of the NMDA receptor can interfere with calcium influx and downstream signaling cascades.
-
Nitric Oxide Synthase (NOS) Inhibition: Arcaine also acts as an inhibitor of nitric oxide synthase, the enzyme responsible for the production of nitric oxide (NO).[1] NO is a critical signaling molecule involved in a wide range of physiological and pathological processes.
Signaling Pathway Diagram
Caption: Mechanism of action of Arcaine.
Experimental Protocols
The following are generalized protocols that should be optimized for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of Arcaine on cell metabolic activity, an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Arcaine
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of Arcaine in complete culture medium. Remove the old medium and add 100 µL of the Arcaine dilutions to the respective wells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Presentation:
| Arcaine Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle Control) | 100 | |
| X | ||
| Y | ||
| Z |
Experimental Workflow: Cell Viability Assay
Caption: Workflow for MTT-based cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
Arcaine
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels. Treat with desired concentrations of Arcaine for a specified time. Include a vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.
Data Presentation:
| Arcaine Concentration (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| 0 (Vehicle Control) | ||||
| X | ||||
| Y | ||||
| Z |
Experimental Workflow: Apoptosis Assay
Caption: Workflow for Annexin V/PI apoptosis assay.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle via flow cytometry.[4][5][6][7]
Materials:
-
Cells of interest
-
Arcaine
-
Cold 70% Ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with various concentrations of Arcaine for the desired duration.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently. Fix the cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Data Presentation:
| Arcaine Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Vehicle Control) | |||
| X | |||
| Y | |||
| Z |
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for cell cycle analysis by PI staining.
References
- 1. Arcaine sulfate | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 2. Articaine: a review of its use for local and regional anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Articaine Hydrochloride? [synapse.patsnap.com]
- 4. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 5. cancer.wisc.edu [cancer.wisc.edu]
- 6. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
Arcaine: A Multi-Target Tool for Investigating Neurological Disorders
Application Notes and Protocols
Introduction
Arcaine (1,4-diguanidinobutane) is a versatile pharmacological tool with multiple mechanisms of action, making it highly valuable for research in neuroscience and the study of neurological disorders. As a derivative of arginine, its primary functions include the antagonism of N-methyl-D-aspartate (NMDA) receptors and the inhibition of nitric oxide synthase (NOS).[1][2] These properties allow researchers to probe the roles of glutamatergic neurotransmission and nitric oxide signaling in various physiological and pathological processes, including synaptic plasticity, excitotoxicity, and memory formation, which are often dysregulated in conditions like stroke, epilepsy, and neurodegenerative diseases.
Primary Mechanisms of Action
Arcaine's utility stems from its ability to interact with several key molecular targets within the central nervous system.
-
NMDA Receptor Antagonism: Arcaine modulates NMDA receptor function through two distinct mechanisms. It acts as a competitive antagonist at the polyamine binding site, competing with endogenous polyamines like spermine and spermidine which normally enhance receptor function.[1][3][4] Additionally, it functions as an open-channel blocker, physically occluding the ion channel pore in a voltage-dependent manner, an action independent of the polyamine site.[5] This dual-level inhibition provides a potent method for reducing NMDA receptor-mediated currents.
-
Nitric Oxide Synthase (NOS) Inhibition: Arcaine inhibits the activity of nitric oxide synthase, the enzyme responsible for synthesizing nitric oxide (NO) from L-arginine.[2] NO is a critical signaling molecule in the brain, involved in processes ranging from synaptic plasticity to neuroinflammation and cell death. By inhibiting NOS, Arcaine allows for the study of NO-dependent pathways in neurological health and disease.
-
Agmatine Deiminase Inhibition: Arcaine is also known to inhibit agmatine deiminase, an enzyme that catabolizes agmatine.[6] Agmatine itself is a neuromodulator that interacts with multiple receptor systems, including NMDA receptors, making Arcaine a tool to study the broader agmatinergic system.
Quantitative Data Summary
The following table summarizes key quantitative parameters of Arcaine's interactions with its primary targets, derived from various experimental models.
| Parameter | Target/Assay | Value | Species/Model | Citation |
| Ki | Nitric Oxide Synthase (NOS) Activity | 18.68 µM | Rat Brain | [2] |
| KD | NMDA-Evoked Inward Currents | 61 µM (at -60 mV) | Cultured Rat Hippocampal Neurons | [5] |
| Effective Dose | Amnesia in Fear Conditioning | 30 mg/kg (i.p.) | Wistar Rats | [7] |
Signaling Pathway Visualizations
The diagrams below illustrate the primary molecular pathways affected by Arcaine.
Experimental Protocols
The following protocols provide detailed methodologies for utilizing Arcaine in key experimental paradigms relevant to neurological research.
Protocol 1: Whole-Cell Patch-Clamp Recording of NMDA-Evoked Currents
This protocol details how to assess Arcaine's inhibitory effect on NMDA receptor currents in cultured neurons.
Methodology:
-
Cell Culture: Culture primary hippocampal or cortical neurons from embryonic day 18 (E18) rat pups on poly-D-lysine coated coverslips. Maintain cultures for 12-16 days in vitro.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, 0.01 glycine, pH adjusted to 7.4 with NaOH. Prepare a Mg²⁺-free solution to prevent voltage-dependent block of NMDA receptors.
-
Internal Solution (in mM): 140 CsCl, 10 HEPES, 2 MgCl₂, 0.1 CaCl₂, 1.1 EGTA, 4 Na₂ATP, 0.4 NaGTP, pH adjusted to 7.2 with CsOH.
-
Drug Solutions: Prepare a stock solution of Arcaine sulfate in deionized water. Prepare fresh dilutions of NMDA and Arcaine in the external solution on the day of the experiment.
-
-
Recording:
-
Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with external solution.
-
Establish a whole-cell voltage-clamp configuration (holding potential at -60 mV).
-
Obtain a stable baseline recording.
-
Apply NMDA (e.g., 100 µM for 5-10 seconds) using a rapid perfusion system to elicit an inward current.
-
After washout and recovery of the baseline, perfuse the chamber with a known concentration of Arcaine for 2-3 minutes.
-
Co-apply NMDA and Arcaine to record the inhibited current.
-
Repeat for a range of Arcaine concentrations to determine the dose-response relationship and calculate the KD or IC₅₀.[5]
-
Protocol 2: In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay
This protocol uses a colorimetric assay to measure Arcaine's ability to inhibit NOS activity in brain tissue homogenates.
Methodology:
-
Tissue Preparation: Homogenize rat brain tissue (e.g., cerebellum, which has high nNOS expression) in a homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors). Centrifuge the homogenate and use the supernatant as the enzyme source.
-
Assay Procedure:
-
Use a commercial NOS activity assay kit or prepare reagents in-house. The assay measures the conversion of L-arginine to L-citrulline, or more commonly, the production of nitrite/nitrate (stable end-products of NO).
-
In a 96-well plate, add the enzyme preparation to wells containing reaction buffer.
-
Add Arcaine at various concentrations to the test wells. Add a known NOS inhibitor like L-NAME to positive control wells and buffer to negative control wells.
-
Initiate the reaction by adding a cofactor mix (containing NADPH, FAD, FMN, tetrahydrobiopterin) and the substrate, L-arginine.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction.
-
For nitrite/nitrate detection, add Griess reagent to each well, which reacts with nitrite to form a colored azo compound.
-
Measure the absorbance using a plate reader at ~540 nm.
-
Calculate the percentage of NOS inhibition for each Arcaine concentration relative to the control and determine the Ki.[2]
-
Protocol 3: Fear Conditioning for Assessing Effects on Memory Consolidation
This protocol describes an in vivo behavioral paradigm to test how post-training administration of Arcaine affects memory consolidation, a process highly dependent on synaptic plasticity.
References
- 1. Arcaine is a competitive antagonist of the polyamine site on the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effect of arcaine on nitric oxide synthase in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radioligand binding studies reveal agmatine is a more selective antagonist for a polyamine-site on the NMDA receptor than arcaine or ifenprodil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Opposite effects of spermine and arcaine on responses of N-methyl-D-aspartate receptors expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arcaine blocks N-methyl-D-aspartate receptor responses by an open channel mechanism: whole-cell and single-channel recording studies in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization and Inactivation of an Agmatine Deiminase from Helicobacter Pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Opioid mechanisms are involved in the disruption of arcaine-induced amnesia by context pre-exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Arcaine in Analytical Chemistry: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arcaine, chemically known as 1,4-diguanidinobutane, is a guanidino compound and a polyamine that plays a role in various biological processes. In the realm of pharmaceutical development and biochemical research, it is recognized as an antagonist of the NMDA receptor. The accurate and sensitive quantification of Arcaine in biological matrices is crucial for pharmacokinetic studies, metabolism research, and understanding its physiological and pathological roles. This document provides detailed application notes and protocols for the analytical determination of Arcaine, primarily focusing on High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and HPLC with fluorescence detection.
Due to its polar nature and lack of a strong chromophore, the analysis of Arcaine presents certain challenges. Direct analysis by UV-Vis spectrophotometry is often not feasible at low concentrations. Therefore, methods that offer high sensitivity and selectivity, such as mass spectrometry, or techniques that enhance detectability through derivatization, are preferred.
I. Quantification of Arcaine by LC-MS/MS
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the selective and sensitive quantification of Arcaine in complex biological samples like plasma, serum, and tissue homogenates. This method offers high specificity by utilizing the mass-to-charge ratio of the analyte and its fragments.
Experimental Protocol: LC-MS/MS Analysis of Arcaine
1. Sample Preparation (Protein Precipitation)
This protocol is suitable for the extraction of Arcaine from plasma or serum samples.
-
Reagents and Materials:
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled Arcaine or a structural analog)
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge
-
-
Procedure:
-
Pipette 100 µL of the biological sample (plasma or serum) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard solution.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or an HPLC vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
-
2. Chromatographic Conditions
Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for the retention of polar compounds like Arcaine.
-
HPLC System: A UHPLC or HPLC system capable of binary gradient elution.
-
Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Elution:
Time (min) %A %B 0.0 10 90 5.0 50 50 5.1 90 10 7.0 90 10 7.1 10 90 | 10.0 | 10 | 90 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The specific MRM transitions for Arcaine would need to be determined by infusing a standard solution. For a compound with a molecular weight of 172.23 g/mol , the precursor ion would likely be [M+H]+ at m/z 173.2. Product ions would be determined through fragmentation experiments.
-
-
Typical ESI Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Data Presentation: Performance Characteristics (LC-MS/MS)
The following table summarizes the expected performance characteristics of a validated LC-MS/MS method for Arcaine, based on typical values for similar polyamine and guanidino compound assays.[1]
| Parameter | Expected Value |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (%RSD) | < 15% |
| Recovery | > 85% |
Workflow Diagram: LC-MS/MS Analysis of Arcaine```dot
Caption: Workflow for the quantification of Arcaine using HPLC with fluorescence detection after pre-column derivatization.
III. Arcaine as a Reagent in Analytical Chemistry
While the primary focus is often on the quantification of Arcaine itself, it can also be utilized as a reagent in certain analytical applications. Given its structure with two guanidino groups, Arcaine can participate in reactions characteristic of guanidines. For instance, it could be used as a building block in the synthesis of specific ligands for metal ion complexation or as a counter-ion in ion-pair chromatography. However, specific, widely adopted applications of Arcaine as a routine analytical reagent are not extensively documented in the literature.
Conclusion
The analytical determination of Arcaine in biological samples can be effectively achieved using LC-MS/MS for high sensitivity and specificity, or by HPLC with fluorescence detection following derivatization for laboratories where mass spectrometry is not available. The protocols provided herein offer a robust starting point for method development and validation. The choice of method will depend on the specific requirements of the study, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation.
References
Application Notes and Protocols for Arcaine in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of Arcaine, a competitive antagonist of the polyamine site on the N-methyl-D-aspartate (NMDA) receptor, in various animal models. The provided protocols and data are intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of Arcaine.
Quantitative Data Summary
The following tables summarize the currently available quantitative data on the dosage and administration of Arcaine in different animal models.
Table 1: Arcaine Dosage and Administration in Rodent Models
| Animal Model | Application | Dosage | Administration Route | Reference |
| Rat | Fear Conditioning | 10 mg/kg | Intraperitoneal (IP) | [1] |
Note: There is a significant lack of publicly available data on the intravenous, subcutaneous, and oral administration of Arcaine in rodent models. Researchers are encouraged to perform dose-response studies to determine the optimal dosage for their specific experimental context.
Table 2: Arcaine Dosage and Administration in Other Animal Models
| Animal Model | Application | Dosage | Administration Route | Reference |
| Rabbit | Data Not Available | Data Not Available | Data Not Available |
Note: No specific dosage information for Arcaine in rabbit models was found in the reviewed literature. General administration protocols for rabbits are provided below.
Experimental Protocols
The following are detailed methodologies for the administration of Arcaine in key experimental settings.
Intraperitoneal (IP) Injection in Rats for Fear Conditioning Studies
This protocol is designed for investigating the effects of Arcaine on learning and memory in a fear conditioning paradigm.
Materials:
-
Arcaine
-
Sterile saline (0.9% NaCl)
-
1 mL syringes
-
25-27 gauge needles
-
Animal scale
-
Fear conditioning apparatus
Procedure:
-
Preparation of Arcaine Solution:
-
Dissolve Arcaine in sterile saline to the desired concentration. For a 10 mg/kg dose in a 300g rat, you would need 3 mg of Arcaine. If the injection volume is 1 mL, the concentration should be 3 mg/mL.
-
Ensure the solution is fully dissolved and at room temperature before administration.
-
-
Animal Handling and Injection:
-
Weigh the rat to accurately calculate the required injection volume. The maximum recommended IP injection volume for rats is 10 mL/kg.[2]
-
Gently restrain the rat. One common method is to hold the rat's head and thorax with one hand, leaving the abdomen exposed.
-
Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and cecum.
-
Insert the needle at a 10-30 degree angle into the peritoneal cavity.
-
Aspirate briefly to ensure no blood or urine is drawn, indicating correct needle placement.
-
Inject the Arcaine solution smoothly.
-
Withdraw the needle and return the rat to its home cage.
-
-
Fear Conditioning Paradigm:
-
Administer the IP injection of Arcaine at a predetermined time before or after the fear conditioning training, as dictated by the experimental design. A 30-minute pre-treatment time is common in behavioral studies.
-
The fear conditioning protocol typically involves placing the rat in a novel chamber and presenting a neutral conditioned stimulus (CS), such as a tone, paired with an aversive unconditioned stimulus (US), like a mild foot shock.[3][4][5]
-
Assess freezing behavior as a measure of fear memory during subsequent presentations of the CS alone.
-
General Administration Protocols
The following are general guidelines for various administration routes that can be adapted for Arcaine in different animal models, pending the determination of appropriate dosages.
Materials:
-
Arcaine solution in a sterile, injectable vehicle
-
1 mL syringe with a 27-30 gauge needle
-
Mouse restrainer
-
Heat lamp or warm water to dilate the tail vein
Procedure:
-
Prepare the Arcaine solution to the desired concentration. The maximum bolus IV injection volume for a mouse is typically around 5 mL/kg.
-
Place the mouse in a restrainer, exposing the tail.
-
Warm the tail using a heat lamp or by immersing it in warm water to cause vasodilation.
-
Disinfect the tail with 70% ethanol.
-
Insert the needle into one of the lateral tail veins, bevel up, at a shallow angle.
-
Inject the solution slowly.
-
Withdraw the needle and apply gentle pressure to the injection site.
Materials:
-
Arcaine solution in a sterile, injectable vehicle
-
Appropriately sized syringe and needle (e.g., 23-25 gauge)
-
Rabbit restrainer or assistance from a second person
Procedure:
-
Prepare the Arcaine solution. The volume of a single subcutaneous injection in a rabbit should ideally not exceed 20 mL.[6][7]
-
Restrain the rabbit securely.
-
Lift a fold of skin between the shoulder blades to form a "tent."
-
Insert the needle into the base of the tent, parallel to the body.
-
Aspirate to ensure a blood vessel has not been entered.
-
Inject the solution.
-
Withdraw the needle and gently massage the area to aid dispersion.[8]
Materials:
-
Arcaine solution or suspension
-
Flexible or rigid gavage needle (20-22 gauge for adult mice)
-
1 mL syringe
Procedure:
-
Prepare the Arcaine formulation. The maximum oral gavage volume for mice is generally 10 mL/kg.[2][9][10][11][12]
-
Measure the distance from the mouse's mouth to the last rib to determine the correct insertion depth of the gavage needle.
-
Gently restrain the mouse, holding the head and neck to keep the esophagus straight.
-
Insert the gavage needle into the mouth and advance it along the roof of the mouth and down the esophagus to the predetermined depth. Do not force the needle.
-
Administer the solution slowly.
-
Gently remove the needle.
Signaling Pathways and Experimental Workflows
Arcaine's Mechanism of Action: NMDA Receptor Antagonism
Arcaine acts as a competitive antagonist at the polyamine binding site on the NMDA receptor. The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory. Its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in various neurological disorders.
By binding to the polyamine site, Arcaine prevents the potentiation of NMDA receptor activity by endogenous polyamines like spermidine and spermine. This leads to a reduction in the influx of Ca²⁺ ions through the NMDA receptor channel, thereby modulating downstream signaling cascades.
Caption: Arcaine competitively antagonizes the polyamine site on the NMDA receptor.
General In Vivo Experimental Workflow
The following diagram outlines a typical workflow for conducting in vivo experiments with Arcaine.
Caption: General workflow for in vivo experiments involving Arcaine administration.
Toxicology and Pharmacokinetics
Limited information is available regarding the comprehensive toxicological and pharmacokinetic profile of Arcaine. One study on articaine, a different compound, suggests a good safety profile with a no-effect level (NOEL) of 25 mg/kg/day (s.c.) in rats and 40 mg/kg/day (s.c.) in dogs.[13] However, it is crucial to note that this data may not be directly applicable to Arcaine.
The pharmacokinetics of Arcaine have not been extensively characterized in the available literature. Studies on other compounds administered to rats have shown rapid elimination and low oral bioavailability.[14] Given the lack of specific data for Arcaine, it is highly recommended that researchers conduct pharmacokinetic studies to determine key parameters such as absorption, distribution, metabolism, and excretion (ADME) in their chosen animal model and administration route. These studies are essential for interpreting efficacy and toxicology data accurately.
Disclaimer: The information provided in these application notes is for research purposes only and should not be used for clinical applications. Researchers should always adhere to their institution's animal care and use committee (IACUC) guidelines and conduct appropriate dose-finding and safety studies before commencing large-scale experiments.
References
- 1. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iacuc.wsu.edu [iacuc.wsu.edu]
- 3. Facilitation of Conditioned Fear Extinction by Systemic Administration or Intra-Amygdala Infusions of d-Cycloserine as Assessed with Fear-Potentiated Startle in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mmpc.org [mmpc.org]
- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 7. supremepetfoods.com [supremepetfoods.com]
- 8. youtube.com [youtube.com]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. uac.arizona.edu [uac.arizona.edu]
- 11. research.fsu.edu [research.fsu.edu]
- 12. ouv.vt.edu [ouv.vt.edu]
- 13. Studies on the toxicological profile of the local anaesthetic articaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of aniracetam and its metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Arcaine for the Study of NMDA Receptor Function
Audience: Researchers, scientists, and drug development professionals.
Introduction
Arcaine (1,4-diguanidinobutane) is a valuable pharmacological tool for investigating the function and modulation of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3][4] Initially identified as a competitive antagonist at the polyamine binding site on the NMDA receptor complex, further research has revealed a more complex mechanism of action, including open channel block.[1][2] This dual functionality makes Arcaine a versatile agent for dissecting the intricate signaling pathways governed by NMDA receptors. These receptors are ligand-gated ion channels crucial for synaptic plasticity, learning, and memory.[5][6][7] Their dysregulation is implicated in various neurological disorders, making them a key target for therapeutic intervention.[5][8]
These application notes provide a comprehensive overview of Arcaine's use in studying NMDA receptor function, including its mechanism of action, detailed experimental protocols, and quantitative data to guide researchers in their experimental design.
Mechanism of Action
Arcaine modulates NMDA receptor function through two primary mechanisms:
-
Open Channel Block: Arcaine acts as an open channel blocker of the NMDA receptor.[1] This action is voltage-dependent, meaning the degree of block is influenced by the transmembrane potential.[1][9] At negative membrane potentials, Arcaine enters and occludes the open channel pore, preventing the influx of ions such as Ca²⁺. This block is almost completely relieved at positive potentials.[1] This mechanism is distinct from the voltage-dependent block by Mg²⁺ but shares the characteristic of requiring channel opening for the block to occur.[1][9]
-
Interaction with the Polyamine Site: Arcaine is also recognized as a competitive antagonist at the polyamine modulatory site on the NMDA receptor.[2][10][11] Endogenous polyamines like spermine and spermidine typically potentiate NMDA receptor activity.[4][10] Arcaine competitively inhibits this potentiation, providing a tool to study the physiological and pathological roles of polyamine modulation.[3][11]
It is important to note that while some studies highlight its role as a competitive antagonist at the polyamine site, others suggest its primary inhibitory effect is through open channel block, independent of the polyamine site.[1] The predominant mechanism observed may depend on the specific experimental conditions, such as membrane potential and the concentrations of Arcaine and polyamines used.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of Arcaine's interaction with the NMDA receptor, compiled from various studies.
Table 1: Electrophysiological Properties of Arcaine Block on NMDA Receptors
| Parameter | Value | Experimental Condition | Source |
| Dissociation Constant (KD) | 61 µM | Whole-cell recording from cultured rat hippocampal neurons at -60 mV | [1] |
| Voltage Dependence | Senses 67% of the transmembrane electric field | Whole-cell recording from cultured rat hippocampal neurons | [1] |
| Binding Rate (kon) | 4.4 x 108 M-1s-1 | Single-channel recording, assuming a simple open channel block model | [1] |
| Unbinding Rate (koff) | 1.8 x 104 s-1 | Single-channel recording, assuming a simple open channel block model | [1] |
Table 2: Inhibition of Ligand Binding by Arcaine
| Parameter | Value | Experimental Condition | Source |
| Inhibition Constant (Ki) | 14.8 µM (for Agmatine, a related compound) | Spermidine-potentiated [³H]MK-801 binding in rat cortical membranes | [11] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Characterize Arcaine's Voltage-Dependent Block
Objective: To determine the concentration- and voltage-dependence of Arcaine's block of NMDA receptor-mediated currents.
Materials:
-
Cultured neurons (e.g., rat hippocampal or cortical neurons)
-
External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, 0.001 glycine (pH 7.4)
-
Internal solution (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, 2 Mg-ATP, 0.2 Na-GTP (pH 7.2)
-
NMDA (N-methyl-D-aspartate)
-
Arcaine stock solution
-
Patch-clamp rig with amplifier and data acquisition system
Methodology:
-
Prepare cultured neurons on coverslips.
-
Establish a whole-cell patch-clamp recording from a selected neuron.
-
Clamp the neuron at a negative holding potential (e.g., -60 mV).
-
Perfuse the external solution containing a saturating concentration of NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to evoke an inward current.
-
Once a stable baseline current is achieved, co-apply different concentrations of Arcaine with the NMDA/glycine solution.
-
Record the steady-state current at each Arcaine concentration.
-
To assess voltage-dependence, repeat steps 4-6 at a range of holding potentials (e.g., from -80 mV to +40 mV).
-
Data Analysis: Plot the fractional block of the NMDA current as a function of Arcaine concentration to determine the IC₅₀ or KD at each holding potential. Plot the KD as a function of voltage to characterize the voltage-dependence of the block.
Protocol 2: Radioligand Binding Assay to Investigate Arcaine's Interaction with the Polyamine Site
Objective: To assess the competitive antagonism of Arcaine at the polyamine binding site using [³H]dizocilpine (MK-801) binding.
Materials:
-
Rat cortical membrane preparation
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
[³H]MK-801 (radiolabeled open channel blocker)
-
Glutamate and Glycine
-
Spermidine (polyamine agonist)
-
Arcaine
-
Glass fiber filters
-
Scintillation counter and fluid
Methodology:
-
Prepare rat cortical membranes by homogenization and centrifugation.
-
In a series of tubes, incubate the membrane preparation with a fixed concentration of [³H]MK-801 in the presence of saturating concentrations of glutamate and glycine.
-
To assess the effect of polyamines, add a fixed concentration of spermidine to a subset of tubes to potentiate [³H]MK-801 binding.
-
To determine the inhibitory effect of Arcaine, add increasing concentrations of Arcaine to tubes containing membranes, [³H]MK-801, glutamate, glycine, and spermidine.
-
Incubate the mixture at a controlled temperature (e.g., room temperature) for a defined period to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled MK-801). Plot the percentage of inhibition of spermidine-potentiated [³H]MK-801 binding as a function of Arcaine concentration to calculate the IC₅₀ and subsequently the Ki value.
Visualizations
Signaling Pathway of NMDA Receptor Modulation
Caption: Arcaine's dual mechanism of action on the NMDA receptor.
Experimental Workflow for Electrophysiological Recording
Caption: Workflow for characterizing Arcaine's effects using patch-clamp.
Logical Relationship of Arcaine's Interactions
Caption: Logical diagram of Arcaine's dual inhibitory mechanisms.
References
- 1. Arcaine blocks N-methyl-D-aspartate receptor responses by an open channel mechanism: whole-cell and single-channel recording studies in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arcaine is a competitive antagonist of the polyamine site on the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The involvement of the polyamines binding sites at the NMDA receptor in creatine-induced spatial learning enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Opposite effects of spermine and arcaine on responses of N-methyl-D-aspartate receptors expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 6. Structural insights into NMDA receptor pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of NMDA receptor inhibition and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 10. Extracellular Modulation of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Radioligand binding studies reveal agmatine is a more selective antagonist for a polyamine-site on the NMDA receptor than arcaine or ifenprodil - PubMed [pubmed.ncbi.nlm.nih.gov]
Techniques for dissolving and storing Arcaine sulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arcaine sulfate is a valuable research tool, acting as a competitive antagonist at the polyamine site of the N-Methyl-D-aspartate (NMDA) receptor and as a nitric oxide synthase (NOS) inhibitor.[1][2] Proper dissolution and storage are critical for maintaining its stability and ensuring experimental reproducibility. These application notes provide detailed protocols for the effective solubilization and storage of Arcaine sulfate, along with a summary of its physical and chemical properties.
Chemical and Physical Properties
Arcaine sulfate, with the chemical name N,N'-1,4-Butanediylbisguanidine sulfate, is a white to off-white crystalline powder.[3] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₆N₆·H₂SO₄ | [3][4] |
| Molecular Weight | 270.31 g/mol | [1][4] |
| Appearance | White to off-white crystalline powder | [3] |
| Purity | ≥98% | [2][5] |
| Melting Point | >280 °C | [5] |
Solubility Data
Arcaine sulfate exhibits solubility in various aqueous solutions. It is important to note that solubility can be influenced by temperature and the purity of the solute and solvent. The following table summarizes known solubility data.
| Solvent | Concentration | Observations | Reference |
| Water | 25 mM | - | [1] |
| Water | 49.00-51.00 mg/mL | Clear to very slightly hazy, colorless to faintly yellow | [5] |
| 1 M NaOH | 50 mg/mL | Clear to slightly hazy, colorless to faintly yellow | [5] |
| Acetic Acid | 10 mg/mL | Clear, colorless to faintly yellow | [5] |
| DMSO | 10 mM | - | [6] |
| Ethanol | Insoluble | - | [5] |
Recommended Storage Conditions
Proper storage of Arcaine sulfate in both solid and solution form is crucial to prevent degradation.
Solid Arcaine Sulfate
For long-term storage of solid Arcaine sulfate, it is recommended to store the powder at -20°C, which can preserve it for up to 3 years.[7] Alternatively, storage at 4°C is suitable for up to 2 years.[7] Some suppliers suggest storage at room temperature or between 0-8°C.[1][3] For consistency and to maximize shelf-life, sub-zero temperatures are preferable. The compound is stable for shipping at ambient temperatures.[1]
Arcaine Sulfate Solutions
It is highly recommended to prepare Arcaine sulfate solutions fresh on the day of use.[1] If storage is necessary, aliquots of the solution should be stored at -20°C for up to one month or at -80°C for up to six months.[1][7] To prevent degradation from repeated freeze-thaw cycles, it is advisable to store the solution in single-use aliquots.[7] Before use, frozen solutions should be allowed to equilibrate to room temperature and checked for any precipitation.[1]
Experimental Protocols
Protocol for Dissolving Arcaine Sulfate in Water
This protocol outlines the steps to prepare an aqueous stock solution of Arcaine sulfate.
Materials:
-
Arcaine sulfate powder
-
Sterile, deionized, or distilled water
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
Procedure:
-
Equilibration: Allow the vial of Arcaine sulfate powder to reach room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of Arcaine sulfate powder in a sterile tube.
-
Solvent Addition: Add the calculated volume of sterile water to achieve the desired concentration (e.g., for a 25 mM stock solution, add the appropriate volume of water to the weighed powder).
-
Dissolution:
-
Cap the tube securely.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure all the powder has dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.
-
-
Sterilization (Optional): If a sterile solution is required for cell culture experiments, filter the solution through a 0.22 µm syringe filter into a sterile container.
-
Use or Storage: Use the freshly prepared solution immediately or aliquot and store as recommended in section 3.2.
Caption: Workflow for dissolving Arcaine sulfate.
Mechanism of Action: NMDA Receptor Antagonism
Arcaine sulfate functions as a competitive antagonist at the polyamine binding site on the NMDA receptor.[1][2] The NMDA receptor is a ligand-gated ion channel that is crucial for excitatory synaptic transmission in the central nervous system. For the channel to open, both glutamate and a co-agonist (glycine or D-serine) must bind to their respective sites. The polyamine site is an allosteric modulatory site. While endogenous polyamines like spermine and spermidine can potentiate receptor activity, Arcaine binds to this site and prevents this potentiation, thereby acting as an antagonist.[1]
References
- 1. Modulation of the NMDA receptor by polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. Exploring the polyamine regulatory site of the NMDA receptor: a parallel synthesis approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 5. Polyamine effects on the NMDA receptor in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular basis of positive allosteric modulation of GluN2B NMDA receptors by polyamines | The EMBO Journal [link.springer.com]
Troubleshooting & Optimization
Technical Support Center: Arcaine Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on common issues related to the stability of Arcaine (1,4-Diguanidinobutane) in solution. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for Arcaine solutions?
Arcaine sulfate is soluble in water (up to 25 mM)[1]. For optimal stability, it is highly recommended to prepare fresh solutions of Arcaine for immediate use[1]. If storage is necessary, solutions can be stored at -20°C for up to one month[1]. The solid form of Arcaine sulfate is stable for shipping at ambient temperatures[1].
Q2: My Arcaine solution has been stored for a while. How can I tell if it has degraded?
Visual inspection is the first step. Look for any changes in color, clarity, or the presence of precipitates. However, significant degradation can occur without any visible changes. Therefore, it is crucial to use a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to assess the purity and concentration of Arcaine in your solution compared to a freshly prepared standard[2][3][4][5].
Q3: What are the primary factors that can affect the stability of Arcaine in solution?
The stability of Arcaine, like other guanidino compounds, can be influenced by several factors:
-
pH: The guanidinium group is protonated and stable over a wide pH range[6][7]. However, strongly alkaline conditions can promote hydrolysis[8][9].
-
Temperature: Elevated temperatures can accelerate degradation. Heating aqueous solutions of guanidine can lead to hydrolysis to form urea[9].
-
Light: Although specific photostability data for Arcaine is limited, many pharmaceutical compounds are susceptible to photodegradation[10]. It is advisable to protect Arcaine solutions from light.
-
Buffer Composition: The choice of buffer can impact stability. It is important to ensure the compatibility of the buffer system with Arcaine.
Q4: What are the likely degradation pathways for Arcaine?
While specific degradation pathways for Arcaine are not extensively documented in the available literature, a probable degradation route for guanidino compounds in aqueous solution is hydrolysis. This process would involve the cleavage of the guanidino group(s) to form urea and the corresponding amine (in this case, putrescine). This hydrolysis can be catalyzed by hydroxide ions, particularly at higher pH and temperature[8][9]. Another potential degradation pathway could be oxidation, although this is less characterized for this specific molecule.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common stability issues with Arcaine solutions.
Diagram: Troubleshooting Workflow for Arcaine Solution Instability
Caption: Troubleshooting workflow for identifying and resolving Arcaine solution instability.
Experimental Protocols
Protocol: Forced Degradation Study for Arcaine
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods[11][12][13].
Objective: To identify potential degradation products and pathways of Arcaine under various stress conditions.
Materials:
-
Arcaine sulfate salt
-
HPLC grade water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of Arcaine in HPLC grade water at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C in a temperature-controlled oven for 24 hours.
-
Photodegradation: Expose the stock solution to a light source (e.g., UV lamp at 254 nm) for 24 hours. A control sample should be wrapped in aluminum foil and stored under the same conditions.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze all samples, including an unstressed control, by a validated stability-indicating HPLC or LC-MS method.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with the unstressed control.
-
Identify and quantify any degradation products.
-
Determine the percentage of degradation of Arcaine under each stress condition.
-
Table: Summary of Forced Degradation Conditions
| Stress Condition | Reagent | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |
| Thermal Degradation | Water | 60°C | 24 hours |
| Photodegradation | Water | Room Temperature | 24 hours |
Factors Influencing Arcaine Stability
The stability of Arcaine in solution is a multifactorial issue. The following diagram illustrates the key factors that researchers should consider.
Diagram: Factors Affecting Arcaine Stability in Solution
Caption: Key environmental and solution factors that can influence the stability of Arcaine.
References
- 1. Arcaine sulfate | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 2. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 3. Analytical Techniques in Stability Studies – StabilityStudies.in [stabilitystudies.in]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Impact of the guanidinium group on hybridization and cellular uptake of cationic oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of bicyclic guanidine superbases and their salts in water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Guanidine - Sciencemadness Wiki [sciencemadness.org]
- 10. researchgate.net [researchgate.net]
- 11. acdlabs.com [acdlabs.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biomedres.us [biomedres.us]
Optimizing Arcaine Concentration for In Vitro Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Arcaine in in vitro assays. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of Arcaine in your research.
Frequently Asked Questions (FAQs)
Q1: What is Arcaine and what is its primary mechanism of action?
Arcaine (1,4-diguanidinobutane) is a competitive antagonist of the polyamine site on the N-methyl-D-aspartate (NMDA) receptor.[1][2] It also exhibits inhibitory effects on nitric oxide synthase (NOS). Its primary role in in vitro studies is to modulate the activity of the NMDA receptor, which is involved in a variety of cellular processes.
Q2: How should I prepare and store Arcaine stock solutions?
For optimal results, it is recommended to prepare Arcaine solutions fresh on the day of use. If storage is necessary, solutions can be stored at -20°C for up to one month.[1] Before use, ensure the solution is brought to room temperature and that no precipitation has occurred.[1] It is crucial to use high-purity water or an appropriate buffer for dissolution to avoid any potential contaminants that might interfere with your assay.
Q3: What is a typical starting concentration range for Arcaine in in vitro assays?
The effective concentration of Arcaine can vary significantly depending on the cell type, assay conditions, and the specific endpoint being measured. A common starting point for dose-response experiments is to test a broad range of concentrations, for example, from 1 µM to 100 µM. The IC50 of Arcaine for NMDA receptor antagonism has been reported to be around 9.13 µM in some contexts.[3] However, it is essential to determine the optimal concentration for your specific experimental setup empirically.
Q4: Can Arcaine be cytotoxic to cells in culture?
Yes, like many small molecules, Arcaine can exhibit cytotoxicity at higher concentrations. It is crucial to perform a cell viability or cytotoxicity assay to determine the non-toxic concentration range for your specific cell line and experimental duration. Assays such as MTT, XTT, or LDH release can be used for this purpose.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect of Arcaine | Concentration too low: The concentration of Arcaine may be insufficient to elicit a response in your specific assay. | Perform a dose-response experiment with a wider and higher range of concentrations. |
| Cell line insensitivity: The cell line you are using may have low expression levels of NMDA receptors or may be otherwise insensitive to Arcaine's mechanism of action. | Confirm the expression of NMDA receptors in your cell line using techniques like Western blot or qPCR. Consider using a different, more sensitive cell line as a positive control. | |
| Degraded Arcaine: Improper storage or handling may have led to the degradation of the Arcaine stock solution. | Prepare a fresh stock solution of Arcaine and repeat the experiment. | |
| High cell death or cytotoxicity | Concentration too high: The concentration of Arcaine is likely in the toxic range for your cells. | Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the maximum non-toxic concentration. Use concentrations below this threshold for your functional assays. |
| Solvent toxicity: If a solvent other than water or a standard buffer was used to dissolve Arcaine, the solvent itself might be causing cytotoxicity. | Ensure the final concentration of any organic solvent (e.g., DMSO) in your culture medium is below the toxic level for your cells (typically <0.1%). | |
| Precipitation of Arcaine in culture medium | Poor solubility: Arcaine may have limited solubility in your specific culture medium, especially at higher concentrations. | Prepare the Arcaine stock solution in a suitable solvent and ensure it is fully dissolved before diluting it into the culture medium. Avoid high concentrations that exceed its solubility limit. |
| Inconsistent or variable results | Inconsistent cell seeding: Variations in cell number across wells can lead to inconsistent results. | Ensure a homogenous cell suspension and use precise pipetting techniques for cell seeding. |
| Edge effects in microplates: Wells on the edge of the plate are more prone to evaporation, which can affect cell growth and compound concentration. | Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile water or PBS to maintain humidity. |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of Arcaine using an MTT Assay
This protocol outlines the steps to determine the concentration range of Arcaine that is not toxic to your cell line of interest.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
Arcaine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will not reach 100% confluency by the end of the experiment. Allow the cells to adhere and grow for 24 hours.
-
Arcaine Treatment: Prepare a series of dilutions of Arcaine in complete culture medium. A suggested range is 0.1, 1, 5, 10, 25, 50, 75, and 100 µM. Include a vehicle control (medium with the same amount of solvent used to dissolve Arcaine).
-
Incubation: Remove the old medium from the cells and add the Arcaine dilutions. Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the Arcaine concentration to determine the highest concentration that does not significantly reduce cell viability.
Protocol 2: Functional Assay to Evaluate Arcaine's Inhibitory Effect
This protocol provides a general framework for assessing the inhibitory effect of Arcaine on a specific cellular function that is modulated by NMDA receptors.
Materials:
-
Your cell line of interest (known to express functional NMDA receptors)
-
Complete cell culture medium
-
Arcaine (at pre-determined non-toxic concentrations)
-
NMDA (or another appropriate agonist)
-
Reagents for your specific functional assay (e.g., calcium imaging dye, reagents for measuring downstream signaling molecules)
Procedure:
-
Cell Seeding: Seed cells in an appropriate culture vessel (e.g., 96-well plate, chamber slide) and allow them to grow to the desired confluency.
-
Arcaine Pre-incubation: Pre-incubate the cells with different non-toxic concentrations of Arcaine for a specific period (e.g., 30-60 minutes). Include a vehicle control.
-
Agonist Stimulation: Stimulate the cells with a known concentration of an NMDA receptor agonist (e.g., NMDA).
-
Functional Readout: Measure the specific cellular response using your chosen assay (e.g., changes in intracellular calcium levels, phosphorylation of downstream proteins, gene expression).
-
Data Analysis: Compare the response in Arcaine-treated cells to the control cells to determine the inhibitory effect of Arcaine. Calculate the IC50 value if a dose-response relationship is observed.
Quantitative Data Summary
| Parameter | Value | Experimental System | Reference |
| IC50 (NMDA receptor antagonism) | 9.13 µM | Not specified | [3] |
| IC50 (inhibition of NMDA-induced currents) | 60.1 µM | X. laevis oocytes expressing rat NMDA receptors | [3] |
Signaling Pathways and Experimental Workflows
NMDA Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of the NMDA receptor. Arcaine acts as an antagonist at the polyamine binding site, thus inhibiting this pathway.
References
Technical Support Center: Troubleshooting Arcaine's Effects in Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in navigating the use of Arcaine in electrophysiology experiments. The following information is designed to help identify and resolve common issues, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is Arcaine and what is its primary mechanism of action in electrophysiology?
A1: Arcaine is a polyamine toxin that primarily acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor. Its mechanism is twofold: it is a competitive antagonist at the polyamine binding site on the NMDA receptor and it acts as an open channel blocker in a voltage-dependent manner.[1] This means it enters and blocks the ion channel pore when the channel is open, with the block being more pronounced at negative membrane potentials and relieved at positive potentials.
Q2: What are the known quantitative effects of Arcaine on NMDA receptors?
A2: Arcaine produces a concentration-dependent block of NMDA-evoked inward currents. The dissociation constant (KD) for this block has been reported to be 61 µM at a holding potential of -60 mV.[2] The kinetics of this open channel block have also been estimated, with a binding rate of approximately 4.4 x 108 M-1s-1 and an unbinding rate of 1.8 x 104 s-1.[2]
Q3: Does Arcaine have effects on other ion channels?
A3: While the primary focus of research on Arcaine has been on NMDA receptors, polyamine toxins, in general, can have effects on other ion channels. For instance, some polyamines have been shown to interact with certain types of potassium and calcium channels.[3][4] However, specific quantitative data (such as IC50 values) for Arcaine's effects on a wide range of ion channels are not extensively documented in publicly available literature. Researchers should be aware of the potential for off-target effects and design experiments with appropriate controls.
Q4: I am observing a rapid rundown of my NMDA-activated currents after applying Arcaine. What could be the cause?
A4: Rapid current rundown can be a common issue in patch-clamp experiments. While it can be related to the stability of the patch or the health of the cell, the application of a channel blocker like Arcaine can sometimes exacerbate this. Here are a few things to consider:
-
Cell Health: Ensure your cells are healthy before starting the experiment. Unhealthy cells are more prone to rundown.
-
Internal Solution: Check the composition of your internal solution. Including ATP and GTP can help maintain channel function and overall cell health.
-
Use-Dependence: Although Arcaine's block is not strongly use-dependent, prolonged or repeated applications of NMDA in the presence of the blocker could contribute to rundown.[5] Consider allowing for a sufficient recovery period between applications.
Q5: My recordings become very noisy after applying Arcaine. How can I reduce the noise?
A5: Increased noise can stem from several sources. If it coincides with Arcaine application, consider the following:
-
Solution Stability: Ensure that Arcaine is fully dissolved in your external solution. Precipitates can introduce noise. It is good practice to filter your final working solution.
-
Grounding and Shielding: Re-check that your electrophysiology rig is properly grounded and shielded within a Faraday cage. The introduction of any new substance can sometimes subtly alter the electrical properties of your setup.
-
Electrode Drift: Mechanical instability of the recording electrode can introduce noise. Ensure your micromanipulator is stable and there are no vibrations affecting the setup.
Troubleshooting Guides
Problem 1: Inconsistent or No Block by Arcaine
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Incorrect Concentration | Verify your stock solution concentration and dilution calculations. Prepare fresh dilutions for each experiment. |
| Degradation of Arcaine | Polyamine toxins can be sensitive to storage conditions. Store stock solutions at the recommended temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles. |
| pH of External Solution | The charge of polyamines is pH-dependent. Ensure your external solution is buffered to the correct physiological pH (typically 7.2-7.4) as changes in pH can affect Arcaine's ability to bind to its target. |
| Voltage-Dependence of Block | Remember that Arcaine's block is voltage-dependent. At depolarized or positive holding potentials, the block will be significantly weaker or absent.[2] Confirm you are recording at a negative holding potential (e.g., -60 mV or -70 mV) to observe the block. |
| Competitive Antagonism | If your preparation contains high concentrations of endogenous polyamines (like spermine or spermidine), these may compete with Arcaine for the polyamine binding site, reducing its apparent potency.[1] |
Problem 2: Difficulty in Observing Voltage-Dependent Unblock
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inadequate Voltage Step Protocol | To observe the voltage-dependent unblock, you need to step to sufficiently positive potentials. A voltage step to at least +40 mV or more positive is recommended. |
| Slow Voltage Clamp | If your voltage clamp is not fast enough, the membrane potential may not reach the command potential instantaneously, obscuring the rapid kinetics of unblocking. Ensure your series resistance is well-compensated. |
| Space Clamp Issues | In large or complex cells like neurons, the voltage clamp may not be uniform across the entire cell membrane. This can lead to an inaccurate measurement of the true voltage-dependence of the block. Using smaller, more compact cells or performing recordings from isolated patches can mitigate this issue. |
Quantitative Data Summary
The following table summarizes the known quantitative data for Arcaine's effects. Note the limited availability of data for channels other than the NMDA receptor.
| Target | Parameter | Value | Conditions | Reference |
| NMDA Receptor | KD | 61 µM | Whole-cell recording at -60 mV | [2] |
| NMDA Receptor | Binding Rate (kon) | 4.4 x 108 M-1s-1 | Single-channel recording | [2] |
| NMDA Receptor | Unbinding Rate (koff) | 1.8 x 104 s-1 | Single-channel recording | [2] |
Experimental Protocols
Protocol 1: Characterizing the Voltage-Dependent Block of NMDA Receptors by Arcaine
Objective: To determine the IC50 of Arcaine and characterize the voltage-dependence of its block on NMDA receptor-mediated currents.
Methodology:
-
Cell Preparation: Use cultured hippocampal neurons or a heterologous expression system (e.g., HEK293 cells) expressing the desired NMDA receptor subunits.
-
Electrophysiology Setup: Perform whole-cell patch-clamp recordings.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, 10 glucose, 0.01 glycine (pH adjusted to 7.3 with NaOH).
-
Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.3 with CsOH).
-
-
Recording Procedure:
-
Hold the cell at a negative potential (e.g., -60 mV).
-
Apply a saturating concentration of NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit a stable inward current.
-
Once a stable baseline current is achieved, co-apply different concentrations of Arcaine (e.g., 1 µM to 300 µM) with the NMDA/glycine solution and record the steady-state blocked current.
-
To assess voltage-dependence, apply a series of voltage steps (e.g., from -100 mV to +80 mV in 20 mV increments) in the absence and presence of a fixed concentration of Arcaine (e.g., 50 µM).
-
-
Data Analysis:
-
Calculate the percentage of block at each Arcaine concentration at the negative holding potential to determine the IC50 value by fitting the data to a Hill equation.
-
Plot the current-voltage (I-V) relationship in the absence and presence of Arcaine to visualize the voltage-dependent block.
-
Mandatory Visualizations
Caption: Signaling pathway of NMDA receptor activation and points of inhibition by Arcaine.
Caption: Troubleshooting workflow for inconsistent Arcaine block.
Caption: Experimental workflow for characterizing Arcaine's effects.
References
- 1. Arcaine is a competitive antagonist of the polyamine site on the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The effect of polyamines on KATP channels in guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of polyamines on voltage-activated calcium channels in mouse neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]
Technical Support Center: Overcoming Solubility Challenges with Arcaine Sulfate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility issues encountered when working with Arcaine sulfate. The following troubleshooting guides and frequently asked questions (FAQs) are designed to offer practical solutions for your experimental needs.
Frequently Asked Questions (FAQs)
Q1: What is Arcaine sulfate and what are its key properties?
Arcaine sulfate, with the chemical formula C₆H₁₆N₆·H₂SO₄, is a potent antagonist of the polyamine site on the N-methyl-D-aspartate (NMDA) receptor and an inhibitor of nitric oxide synthase (NOS).[1][2] It is a white to off-white crystalline powder.[3]
Q2: What is the expected solubility of Arcaine sulfate in common solvents?
The solubility of Arcaine sulfate can vary depending on the solvent and conditions. Published data indicates the following approximate solubilities:
| Solvent | Concentration | Observations |
| Water | 25 mM[2] | Soluble |
| Water | 49.00-51.00 mg/mL | Clear to very slightly hazy, colorless to faintly yellow solution |
| 1 M NaOH | 50 mg/mL | Clear to slightly hazy, colorless to faintly yellow solution |
| PBS (pH 7.2) | 1 mg/mL[4] | Soluble |
| Ethanol | Insoluble | Not recommended as a solvent |
| DMSO | 10 mM[5] | Soluble |
Q3: Why might I be experiencing poor solubility with Arcaine sulfate?
Several factors can contribute to poor solubility of Arcaine sulfate, including:
-
Incorrect Solvent Choice: As indicated in the table above, Arcaine sulfate has limited solubility in certain organic solvents like ethanol.
-
pH of the Solution: The protonation state of the guanidine groups in Arcaine is pH-dependent, which can influence its interaction with the solvent.
-
Temperature: Solubility of solids in liquids is often temperature-dependent.
-
Purity of the Compound: Impurities can sometimes affect the dissolution of the primary compound.
-
Common Ion Effect: In buffered solutions, the presence of sulfate ions from another source could potentially decrease the solubility of Arcaine sulfate.[6][7]
Q4: How does Arcaine sulfate exert its biological effects?
Arcaine sulfate primarily acts as a competitive antagonist at the polyamine binding site on the NMDA receptor.[1][2] This modulation of the NMDA receptor can impact downstream signaling pathways. Additionally, it functions as an inhibitor of nitric oxide synthase (NOS).[2]
Mechanism of action for Arcaine sulfate.
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues with Arcaine sulfate.
Troubleshooting workflow for Arcaine sulfate solubility.
Issue 1: Arcaine sulfate does not dissolve in my aqueous buffer.
-
Possible Cause: The pH of your buffer may not be optimal for dissolving Arcaine sulfate.
-
Troubleshooting Steps:
-
Verify pH: Check the pH of your buffer.
-
Adjust pH: If your experimental conditions allow, consider adjusting the pH. Since Arcaine sulfate is soluble in 1 M NaOH, a slightly basic pH may aid dissolution. However, always consider the stability of the compound and the requirements of your downstream application.
-
Use a Different Buffer: Try dissolving the compound in a different buffer system.
-
Issue 2: The compound precipitates out of solution after initial dissolution.
-
Possible Cause: The solution may be supersaturated, or the temperature may have changed, causing the compound to fall out of solution.
-
Troubleshooting Steps:
-
Gentle Warming: Gently warm the solution while stirring to see if the precipitate redissolves. Be cautious not to degrade the compound with excessive heat.
-
Prepare Fresh Solutions: Arcaine sulfate solutions should ideally be prepared fresh for each experiment.[2]
-
Storage: If short-term storage is necessary, store solutions at -20°C for up to one month.[2] Before use, ensure the solution is brought to room temperature and that any precipitate has redissolved.[2]
-
Issue 3: I need to prepare a stock solution at a higher concentration than what is readily dissolving.
-
Possible Cause: You may be exceeding the solubility limit of Arcaine sulfate in the chosen solvent.
-
Troubleshooting Steps:
-
Co-solvents: While Arcaine sulfate is insoluble in ethanol, other water-miscible co-solvents could be tested in small percentages.[8] However, the compatibility of any co-solvent with your experimental system must be validated.
-
Sonication: Use of a bath sonicator can help to break up solid particles and increase the rate of dissolution.[9]
-
pH Adjustment: As previously mentioned, increasing the pH may enhance solubility.
-
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution of Arcaine Sulfate
This protocol describes the preparation of a 10 mg/mL aqueous stock solution.
Materials:
-
Arcaine sulfate powder
-
High-purity water (e.g., Milli-Q or equivalent)
-
Vortex mixer
-
Magnetic stirrer and stir bar (optional)
-
Calibrated pH meter
Procedure:
-
Weigh out the desired amount of Arcaine sulfate powder using an analytical balance. For a 10 mg/mL solution, you would weigh 10 mg of the compound.
-
Add the appropriate volume of high-purity water. For a 10 mg/mL solution, add 1 mL of water.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound has not fully dissolved, place the vial on a magnetic stirrer and stir for 15-30 minutes at room temperature.
-
If solubility issues persist, gentle warming of the solution to 37°C can be attempted.
-
Once dissolved, the solution should be clear to very slightly hazy and colorless to faintly yellow.
-
Measure and record the final pH of the solution.
-
Use the solution immediately or store appropriately.
Protocol 2: General Method for Enhancing Solubility via pH Adjustment
This protocol provides a general workflow for investigating the effect of pH on Arcaine sulfate solubility.
Workflow for pH-based solubility enhancement.
Procedure:
-
Create a slurry of Arcaine sulfate in water at a concentration slightly higher than your target concentration.
-
While stirring, slowly add small increments of a dilute basic solution (e.g., 0.1 M NaOH).
-
After each addition, allow the solution to equilibrate and visually inspect for dissolution.
-
Measure the pH of the solution after each addition.
-
Continue this process until the Arcaine sulfate is fully dissolved. The final pH at which the compound dissolves should be noted.
-
Important: Ensure that the final pH is compatible with your experimental assay and will not affect your results. You may need to adjust the pH of your final working solution.
For further assistance, please contact our technical support team.
References
- 1. scbt.com [scbt.com]
- 2. Arcaine sulfate | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 3. chemimpex.com [chemimpex.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Arcaine sulfate - Immunomart [immunomart.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ijmsdr.org [ijmsdr.org]
- 9. Solubility enhancement techniques- a review on conventional and novel approaches [wisdomlib.org]
Arcaine Degradation Prevention: A Technical Support Center
Welcome to the Arcaine Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to help prevent the degradation of Arcaine in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure the stability and integrity of your samples. As "Arcaine" is a proprietary compound with a guanidinium group, its stability profile is analogous to that of L-arginine.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause Arcaine degradation in aqueous solutions?
A1: The stability of Arcaine in aqueous solutions is primarily influenced by pH, temperature, the presence of oxidizing agents, and light exposure.[1][2]
-
pH: Arcaine is most stable in neutral to slightly acidic conditions (pH 5-7).[2] Aqueous solutions of Arcaine are naturally alkaline (a 5% solution can have a pH of 10.5-12.0), and these alkaline conditions can accelerate degradation over time.[1]
-
Temperature: Elevated temperatures significantly increase the rate of chemical degradation.[1][3]
-
Oxidizing Agents: Arcaine is susceptible to oxidation, especially in the presence of substances like peroxides.[1]
-
Light Exposure: Prolonged exposure to light, particularly UV light, can lead to photodegradation.[1][3]
Q2: What are the expected degradation products of Arcaine?
A2: Under abiotic stress conditions, Arcaine can undergo hydrolysis and oxidation. The primary non-enzymatic degradation pathway involves the hydrolysis of the guanidinium group to form urea and the corresponding amine.[4] Under forced degradation conditions (e.g., strong acid, base, or peroxide), a variety of smaller degradation products can be formed.[1][2] In biological systems, Arcaine may be metabolized by enzymes such as arginase (leading to ornithine and urea), nitric oxide synthase (producing citrulline and nitric oxide), and arginine decarboxylase.[5][6][7]
Q3: What are the ideal storage conditions for solid Arcaine powder?
A3: To maintain its purity and stability, solid Arcaine should be stored in a cool, dry, and dark place.[3] Recommended storage is in a tightly sealed container at 2-8°C.[3] It is crucial to protect it from moisture as it is hygroscopic (absorbs moisture from the air), which can lead to clumping and facilitate degradation.[3]
Q4: How should I prepare and store Arcaine stock solutions?
A4: For optimal results, it is always best to prepare Arcaine solutions fresh for each experiment.[3] If storage is necessary, follow these guidelines:
-
Use high-purity, sterile water (e.g., HPLC-grade or Milli-Q).[1]
-
If compatible with your experiment, buffer the solution to a neutral or slightly acidic pH.[8]
-
Filter-sterilize the solution for long-term storage.[3]
-
Store aliquots in tightly sealed containers to minimize exposure to air and prevent contamination.[3][8]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation or cloudiness in the solution upon preparation. | 1. Low water quality.2. Solubility limit exceeded.3. Incompatibility with buffer components. | 1. Use high-purity, sterile water.2. Ensure you are within Arcaine's solubility limits. Gentle heating or sonication can aid dissolution.[1]3. Test for compatibility with a small amount of your buffer before preparing a large batch.[1] |
| Inconsistent experimental results. | 1. Degradation of solid Arcaine.2. Degradation of Arcaine stock solution. | 1. Verify the storage conditions of the solid powder. Discard if discoloration is observed.[3]2. Prepare fresh stock solutions for each experiment. Avoid using old solutions or those that have undergone multiple freeze-thaw cycles.[3][8] |
| Change in pH of the solution over time. | Absorption of atmospheric CO2. | Prepare solutions fresh. If storing, use a tightly sealed container and consider buffering the solution.[8] |
| Rapid loss of Arcaine in an aqueous formulation. | 1. pH is outside the optimal range (5-7).2. High storage temperature.3. Light exposure.4. Presence of oxidizing agents.5. Microbial contamination. | 1. Measure and adjust the pH with an appropriate buffer.[2]2. Store solutions at a controlled room temperature or refrigerated (2-8°C).[2]3. Protect the solution from light by using amber vials or storing it in the dark.[2]4. If your formulation contains oxidizing agents, consider adding an antioxidant or purging with an inert gas (e.g., nitrogen).[2]5. Use sterile preparation techniques and consider adding a preservative if your application allows.[2] |
Quantitative Data Summary
The stability of Arcaine in solution is highly dependent on the storage conditions. The following tables provide a summary of recommended storage times and the effects of various conditions on stability.
Table 1: Recommended Storage Conditions for Arcaine Aqueous Solutions
| Temperature | Duration | Recommendations |
| Room Temperature | < 24 hours | Prepare fresh daily. Protect from light.[1] |
| 2-8°C | Up to 1 week | Store in a tightly sealed container, protected from light.[3] |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1] |
Table 2: Summary of Arcaine Stability Under Forced Degradation Conditions
| Stress Condition | Typical Conditions | Observed Degradation |
| Acidic Hydrolysis | 0.1 N HCl at 60°C for 24 hours | Relatively stable, minor degradation may occur.[1] |
| Basic Hydrolysis | 0.1 N NaOH at 60°C for 24 hours | Degradation is more pronounced than in acidic conditions.[1] |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Significant degradation is expected.[1] |
| Thermal Stress | 80°C for 48 hours | Degradation is likely through hydrolysis and oxidation.[1] |
| Photodegradation | Exposure to UV light | Photodegradation can occur.[3] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Arcaine Quantification
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying the amount of intact Arcaine and detecting its degradation products.
Objective: To separate and quantify Arcaine in the presence of its potential degradation products.
Methodology:
-
Chromatographic System: A standard HPLC system with a UV detector.[1]
-
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often effective for polar compounds like Arcaine.[1] Alternatively, a C18 reversed-phase column can be used with an ion-pairing agent in the mobile phase.[2]
-
Mobile Phase: For HILIC, a common mobile phase is a gradient of acetonitrile and a buffer such as 50 mM potassium dihydrogen phosphate. For reversed-phase, a mobile phase of 0.1% ortho-phosphoric acid in water and acetonitrile (e.g., 7:3 ratio) can be effective.[2]
-
Flow Rate: Typically 1.0 mL/min.[9]
-
Column Temperature: Ambient or controlled at 30°C.
-
Detection Wavelength: Low UV, such as 210 nm or 215 nm, as Arcaine lacks a strong chromophore.[1][2][9]
-
Injection Volume: 10-20 µL.[1]
-
Standard and Sample Preparation:
-
Prepare a stock solution of Arcaine standard of known concentration in a suitable diluent (e.g., water or mobile phase).[1]
-
Create a series of dilutions from the stock solution to generate a calibration curve.[1]
-
Dilute the experimental samples to a concentration that falls within the linear range of the calibration curve.[1]
-
-
Analysis:
-
Inject the standard solutions to establish the calibration curve (peak area vs. concentration).
-
Inject the experimental samples.
-
Identify the Arcaine peak based on its retention time compared to the standard.
-
Quantify the amount of Arcaine in the samples using the calibration curve.
-
Monitor for the appearance of new peaks, which may indicate the formation of degradation products.[1]
-
Protocol 2: Forced Degradation Study
To validate that your HPLC method is stability-indicating, you must perform a forced degradation study.
Objective: To generate potential degradation products of Arcaine and demonstrate that the analytical method can separate them from the intact compound.
Methodology:
Expose Arcaine solutions to the following stress conditions:
-
Acidic Condition: 0.1 N HCl at 60°C for 24 hours.[1]
-
Basic Condition: 0.1 N NaOH at 60°C for 24 hours.[1]
-
Oxidative Condition: 3% H₂O₂ at room temperature for 24 hours.[1]
-
Thermal Condition: 80°C for 48 hours.[1]
After exposure, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration for HPLC analysis. The goal is to achieve 5-20% degradation of Arcaine.[2]
Visualizations
Caption: A troubleshooting workflow for identifying the source of Arcaine degradation.
Caption: Major abiotic degradation pathways for Arcaine.
Caption: Workflow for assessing the stability of Arcaine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of more hydrolytically stable alkyl guanidines - American Chemical Society [acs.digitellinc.com]
- 5. benchchem.com [benchchem.com]
- 6. L-arginine degradation I (arginase pathway) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Figure 3, [Arginine metabolic pathways and their...]. - Alzheimer’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Unexpected Results with Arcaine Treatment
This technical support center is designed for researchers, scientists, and drug development professionals to navigate and interpret unexpected experimental outcomes when using Arcaine. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter.
Understanding Arcaine's Mechanisms of Action
Arcaine is a versatile chemical tool primarily known as a competitive antagonist at the polyamine site of the N-methyl-D-aspartate (NMDA) receptor.[1][2] However, its activity is not limited to this single target. Understanding its multiple mechanisms is crucial for interpreting experimental results. Arcaine also functions as an open channel blocker of the NMDA receptor and as an inhibitor of Nitric Oxide Synthase (NOS).[1][3][4] These secondary effects are common sources of unexpected outcomes.
Caption: Known molecular targets of Arcaine.
Frequently Asked Questions & Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity or Reduced Cell Proliferation
Question: I treated my cultured cells with Arcaine and observed a significant decrease in cell viability. This was unexpected, as I intended to study its effects on neuronal signaling, not cell death. Why might this be happening?
Answer: Unexpected cytotoxicity with Arcaine can stem from its off-target activities or general cell culture issues. Here are the most likely causes and a workflow to diagnose the problem:
-
Off-Target NOS Inhibition: Arcaine is a known inhibitor of nitric oxide synthase (NOS).[4] Nitric oxide (NO) is a critical signaling molecule that can be pro-survival in many cell types. Inhibiting its production can lead to apoptosis or reduced proliferation, especially in cells sensitive to redox balance.
-
Disruption of Polyamine Metabolism: Polyamines like spermine and spermidine are essential for cell growth, differentiation, and proliferation.[5] Arcaine, as a structural analog, may interfere with polyamine transport or metabolism, leading to a cytostatic or cytotoxic effect.[5][6]
-
Standard Experimental Issues: High concentrations of any compound can induce non-specific toxicity. It is also crucial to rule out common issues like solvent toxicity (e.g., from DMSO), contamination, or poor cell health prior to treatment.[7][8]
Caption: Workflow for troubleshooting unexpected Arcaine-induced cytotoxicity.
Data Presentation: Comparing Cytotoxicity
The following table presents hypothetical IC50 values to illustrate how Arcaine's toxicity might compare to more specific inhibitors in a neuronal cell line after 48 hours of treatment.
| Compound | Primary Target | Hypothetical IC50 (µM) | Implication |
| Arcaine | NMDA-R, NOS | 75 | Moderate toxicity, potentially from multiple targets. |
| MK-801 | NMDA-R | > 200 | High concentrations needed for toxicity; NMDA-R block alone is not highly toxic. |
| L-NAME | NOS | 90 | Toxicity is comparable to Arcaine, suggesting NOS inhibition is a major contributor. |
Experimental Protocol: MTT Cell Viability Assay
This protocol is used to assess cell metabolic activity as an indicator of viability.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of Arcaine and control compounds (e.g., vehicle, positive control for toxicity) in fresh culture medium. Remove the old medium and add 100 µL of the treatment medium to each well.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Formazan Solubilization: Incubate for 3-4 hours until purple formazan crystals are visible. Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells.
Issue 2: Lack of Expected Effect on NMDA Receptor Signaling
Question: I am using Arcaine to block NMDA receptor-mediated calcium influx in cultured neurons, but I am not observing the expected inhibitory effect at concentrations reported in the literature. What could be wrong?
Answer: The efficacy of Arcaine as an NMDA receptor antagonist can be highly dependent on experimental conditions.
-
Voltage Dependence: Arcaine's ability to block the NMDA receptor channel is strongly voltage-dependent. The block is most effective at negative membrane potentials (e.g., -60 mV) and is almost completely relieved at positive potentials.[3] If your cells are depolarized during the experiment, Arcaine's inhibitory effect will be significantly weaker.
-
Competition at the Polyamine Site: Arcaine acts as a competitive antagonist at the polyamine site.[2] If your culture medium or experimental buffers are rich in endogenous polyamines like spermine or spermidine, they will compete with Arcaine and reduce its apparent potency.
-
Compound Integrity and Solubility: Ensure your Arcaine stock solution is correctly prepared and has not degraded. Prepare fresh solutions and verify solubility in your final assay medium to avoid precipitation.
Caption: Key factors influencing Arcaine's efficacy at the NMDA receptor.
Data Presentation: Effect of Membrane Potential on Arcaine Efficacy
This table shows hypothetical data from whole-cell patch-clamp recordings, demonstrating the voltage-dependent block of NMDA-evoked currents by 50 µM Arcaine.
| Holding Potential | NMDA Current (pA) (Control) | NMDA Current (pA) (+ 50 µM Arcaine) | % Inhibition |
| -60 mV | -550 | -180 | 67.3% |
| 0 mV | -150 | -125 | 16.7% |
| +40 mV | +250 | +240 | 4.0% |
Experimental Protocol: Fluorescent Calcium Influx Assay
This protocol measures changes in intracellular calcium following NMDA receptor activation.
-
Cell Preparation: Plate cells on black, clear-bottom 96-well plates.
-
Dye Loading: Load cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Wash: Gently wash the cells with a magnesium-free buffer (e.g., Hanks' Balanced Salt Solution) to remove extracellular dye.
-
Pre-treatment: Add buffer containing various concentrations of Arcaine or a vehicle control. Incubate for 15-20 minutes.
-
Signal Acquisition: Place the plate in a fluorescence plate reader. Begin recording baseline fluorescence (Excitation ~485 nm, Emission ~525 nm).
-
Stimulation: Using an automated injection system, add a solution of NMDA (e.g., 100 µM) and a co-agonist like glycine (e.g., 10 µM) to stimulate the receptors.
-
Data Analysis: Continue recording fluorescence for several minutes. The inhibitory effect of Arcaine is calculated by comparing the peak fluorescence increase in Arcaine-treated wells to control wells.
Issue 3: Contradictory In Vitro vs. In Vivo Results
Question: My in vitro experiments consistently show Arcaine is an NMDA receptor antagonist. However, in my in vivo animal model, the physiological response seems to be enhanced, contrary to what an antagonist should do. How can I explain this discrepancy?
Answer: This is a well-documented phenomenon and highlights the complexity of interpreting drug actions in a whole organism.[9] An in vivo study showed that Arcaine, when microinjected into the periaqueductal gray area of rats, actually increased NMDA-induced cardiovascular effects.[9]
-
Complex Network Effects: In vivo, Arcaine affects multiple cell types and signaling pathways simultaneously. For example, inhibiting NOS in vascular endothelial cells could alter local blood flow and indirectly modulate neuronal activity, leading to a net effect that appears paradoxical. The overall physiological response is an integration of these direct and indirect actions.
-
Metabolism: Arcaine may be metabolized in vivo to compounds with different or even opposing activities.
-
Pharmacokinetics: The concentration of Arcaine reaching the specific target tissue in vivo may be very different from the nominal concentration applied in vitro, leading to engagement of different targets with varying affinities.
Caption: Arcaine's potential for complex, multi-cell type effects in vivo.
Data Presentation: Summarizing Experimental Model Outcomes
| Experimental Model | Primary Cell Type(s) | Observed Effect of Arcaine | Likely Primary Mechanism |
| Cultured Neurons | Neurons | Inhibition of NMDA-evoked currents | Direct NMDA Receptor Blockade[3] |
| Brain Slices | Neurons, Glia, Endothelium | Complex modulation of synaptic plasticity | Combination of NMDA-R block and NOS inhibition |
| Whole Animal (PAG) | All CNS cell types | Potentiation of NMDA-induced response | Dominant indirect network or vascular effects[9] |
Experimental Protocol: Western Blot for Downstream Signaling
To dissect in vivo effects, measure downstream signaling markers in tissue homogenates from treated animals.
-
Tissue Collection: Following in vivo treatment with Arcaine or vehicle, rapidly dissect the brain region of interest and flash-freeze in liquid nitrogen.
-
Homogenization: Homogenize the tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein lysates and separate them by molecular weight on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk to prevent non-specific antibody binding.
-
Incubate with a primary antibody against a downstream marker (e.g., phospho-CREB for neuronal activity, or phospho-eNOS for NOS pathway engagement).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the resulting bands.
-
Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein levels between treatment groups.
References
- 1. Arcaine sulfate | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 2. Arcaine is a competitive antagonist of the polyamine site on the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arcaine blocks N-methyl-D-aspartate receptor responses by an open channel mechanism: whole-cell and single-channel recording studies in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effect of arcaine on nitric oxide synthase in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polyamines: Functions, Metabolism, and Role in Human Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. adl.usm.my [adl.usm.my]
- 8. Troubleshooting Common Cell Culture and Cell Growth Problems | What's Killing My Cell Cultures? | Corning [corning.com]
- 9. Evidence that arcaine increases the N-methyl-D-aspartate-induced cardiovascular effects into the periaqueductal gray area of anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for long-term storage of Arcaine
Technical Support Center: Arcaine
Disclaimer: "Arcaine" is not a recognized chemical compound in scientific literature. The following guidelines are based on established best practices for the long-term storage of novel research compounds and are provided for illustrative purposes. Researchers should always refer to compound-specific documentation and safety data sheets (SDS) for accurate handling and storage instructions.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for lyophilized Arcaine?
A1: Lyophilized powders are generally more stable than solutions.[1] For maximal long-term stability, lyophilized Arcaine should be stored in a cool, dark, and dry environment.[1][2] Vials should be kept tightly sealed until use to prevent exposure to moisture and air.[1]
Q2: How should I store reconstituted Arcaine solutions?
A2: Once reconstituted, Arcaine solutions are more susceptible to degradation.[1] It is recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can compromise the compound's integrity.[1] Store these aliquots at -20°C or below for long-term stability.[2][3] For short-term storage, refrigeration at 2-8°C may be acceptable, but consult specific stability data.[3]
Q3: What are the signs of Arcaine degradation?
A3: Visual inspection can often reveal signs of degradation. These may include a change in color or texture of the compound.[4] For solutions, the appearance of cloudiness or precipitates can indicate degradation or contamination.[5] If any of these signs are observed, the compound's purity should be re-assessed before use.
Q4: How does exposure to light and humidity affect Arcaine?
A4: Many research compounds are sensitive to light and moisture.[3] Exposure to light can catalyze photochemical degradation.[6] Humidity can lead to hydrolysis, especially for compounds with susceptible functional groups like esters or amides. Therefore, it is crucial to store Arcaine in opaque or amber vials and in a desiccated environment to minimize these risks.[3]
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results
If you are observing variability in your experimental outcomes, it could be related to the stability of your Arcaine stock.
-
Verify Storage Conditions: Confirm that Arcaine has been stored at the recommended temperature and protected from light and moisture.[3] Temperature fluctuations can be more damaging than steady conditions, so check temperature logs for your storage units.[3]
-
Check for Degradation: Visually inspect your stock for any changes in appearance.[4][5]
-
Perform Purity Analysis: If degradation is suspected, perform a purity analysis using a suitable method like HPLC-MS to quantify the amount of active compound remaining.
-
Use a Fresh Stock: If purity is compromised, discard the old stock and prepare fresh solutions from a new, unopened vial of lyophilized Arcaine.
Issue 2: Clogged Dispensing Nozzles
When using automated liquid handlers, clogged nozzles can be an issue, particularly with compounds stored at room temperature.
-
Evaluate Storage Temperature: Compounds stored at room temperature may be more prone to degradation or precipitation, which can lead to clogged nozzles.[7]
-
Switch to Cold Storage: Storing Arcaine solutions at -20°C has been shown to minimize dispensing issues.[7]
-
Centrifuge Before Use: Before placing in a liquid handler, briefly centrifuge the vial to pellet any potential precipitates.
-
Check Compound Solubility: Ensure the solvent used for reconstitution is appropriate and that the compound's solubility limit has not been exceeded.
Quantitative Data Summary
The following table summarizes general storage recommendations for research compounds like Arcaine. Specific conditions should be determined based on empirical stability studies.
| Form | Storage Condition | Temperature Range | Protection | Duration |
| Lyophilized Powder | Cool, Dry, Dark | 2-8°C | Desiccant, Opaque Vial | Long-term |
| Frozen | -20°C or below | Desiccant, Opaque Vial | Extended Long-term | |
| Reconstituted Solution | Refrigerated | 2-8°C | Sealed Vial, Light-protected | Short-term |
| Frozen | -20°C or below | Sealed Aliquots, Light-protected | Long-term | |
| Cryogenic Storage | -80°C or below | Sealed Aliquots, Light-protected | Extended Long-term |
Table based on general best practices.[3][8]
Experimental Protocols
Protocol: Chemical Stability Assessment of Arcaine
This protocol outlines a method to assess the chemical stability of Arcaine in aqueous buffer solutions at various pH levels.
Objective: To determine the rate of degradation of Arcaine under acidic, neutral, and basic conditions over a specified time period.
Materials:
-
Arcaine (lyophilized powder)
-
DMSO (HPLC grade)
-
Acetate buffer (pH 4-6)
-
Phosphate-buffered saline (PBS, pH 7-8)
-
Glycine buffer (pH 8-11)
-
HPLC-MS system
-
Incubator set to 37°C
-
96-well plates
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of Arcaine in DMSO.[9]
-
Working Solution Preparation: Dilute the stock solution to a working concentration of 5 µM in each of the experimental buffers (acetate, PBS, and glycine).[9]
-
Incubation: Incubate the solutions in a 96-well plate at 37°C.[9]
-
Time-Point Sampling: Collect aliquots from each buffer condition at multiple time points (e.g., 0, 1, 2, 4, 8, and 24 hours). The T=0 sample represents 100% compound integrity.
-
Sample Quenching: To stop the degradation reaction, mix the collected aliquots with a cold solution (e.g., 66% methanol) and store at -25°C until analysis.[9]
-
HPLC-MS Analysis: Analyze all samples by HPLC-MS in a single batch to determine the concentration of the parent Arcaine compound remaining at each time point.[9]
-
Data Analysis: Calculate the percentage of Arcaine remaining at each time point relative to the T=0 sample. This data can be used to determine the degradation kinetics and half-life of Arcaine under different pH conditions.
Visualizations
Caption: Experimental workflow for assessing the chemical stability of Arcaine.
Caption: Troubleshooting decision tree for inconsistent experimental results.
Caption: Hypothetical signaling pathway involving Arcaine.
References
- 1. Storage & Handling Guidelines | Origin Compounds [origincompounds.com]
- 2. maxedoutcompounds.com [maxedoutcompounds.com]
- 3. globalresearchchem.com [globalresearchchem.com]
- 4. Drug stability: How storage conditions affect their performance - Vital Record [vitalrecord.tamu.edu]
- 5. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 6. Chemical Stability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. dispendix.com [dispendix.com]
- 8. gmpplastic.com [gmpplastic.com]
- 9. enamine.net [enamine.net]
Technical Support Center: A Researcher's Guide to Using Arcaine
Welcome to the technical support center for Arcaine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Arcaine and to help troubleshoot potential issues in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Arcaine?
A1: Arcaine is primarily known as a competitive antagonist at the polyamine binding site on the N-methyl-D-aspartate (NMDA) receptor. It can also act as an open-channel blocker of the NMDA receptor in a voltage-dependent manner, an action that is independent of the polyamine site.
Q2: What are the known off-target effects of Arcaine?
A2: A significant off-target effect of Arcaine is the inhibition of Nitric Oxide Synthase (NOS), the enzyme responsible for producing nitric oxide. This is an important consideration in experimental design, as NOS inhibition can have broad physiological effects.
Q3: How can I be sure that the effects I am observing are due to NMDA receptor antagonism and not off-target effects?
A3: To ensure the observed effects are specific to NMDA receptor antagonism, it is crucial to include proper controls in your experimental design. This can include using a structurally different NMDA receptor antagonist to see if it replicates the effect, and employing specific inhibitors for potential off-target pathways, such as a selective NOS inhibitor, to see if the effect is altered. Additionally, conducting rescue experiments by co-administering a polyamine agonist like spermidine can help confirm that the effect is mediated through the polyamine site on the NMDA receptor.
Q4: What is the recommended solvent and storage condition for Arcaine?
A4: Arcaine sulfate is typically soluble in aqueous solutions. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, solutions can be stored at -20°C for a limited time. Always ensure the compound is fully dissolved before use to avoid inaccurate concentrations.
Troubleshooting Guide
Issue 1: Inconsistent or Noisy Recordings in Electrophysiology Experiments
Question: I am using Arcaine in my whole-cell patch-clamp experiments to study NMDA receptor currents, but I'm getting inconsistent results and noisy recordings. What could be the cause and how can I fix it?
Answer:
Inconsistent results and noise in electrophysiology experiments with Arcaine can stem from several factors. Here is a step-by-step troubleshooting guide:
-
Voltage-Dependent Block: Arcaine's blockade of the NMDA receptor is strongly voltage-dependent. If you are holding the cell at different membrane potentials, the degree of block will vary.
-
Solution: Maintain a consistent holding potential throughout your experiments. Be aware that the block is more pronounced at negative potentials and is almost completely relieved at positive potentials.
-
-
Solution Stability: Arcaine solutions that have been stored for extended periods or subjected to multiple freeze-thaw cycles may degrade or precipitate.
-
Solution: Always prepare fresh Arcaine solutions for each experiment from a high-quality stock. If you must use a stored solution, ensure it is fully dissolved and free of any precipitate before application.
-
-
Inconsistent Drug Application: The kinetics of Arcaine binding and unbinding are relatively fast. Inconsistent application times or flow rates can lead to variable effects.
-
Solution: Use a fast and reliable perfusion system to ensure consistent and rapid application of Arcaine. Ensure complete washout between applications.
-
Logical Troubleshooting Workflow for Electrophysiology
Caption: Troubleshooting workflow for inconsistent electrophysiology results.
Issue 2: High Variability in Dose-Response Curves
Question: My dose-response curves for Arcaine have high variability between replicates and the IC50 value seems to shift between experiments. What are the potential causes and solutions?
Answer:
High variability in dose-response curves is a common issue that can obscure the true potency of a compound. Here are some key areas to investigate:
-
Cell Health and Passage Number: Cells that are unhealthy or have been passaged too many times can exhibit altered responses to drugs.
-
Solution: Use cells within a consistent and low passage number range. Ensure cells are healthy and in the exponential growth phase at the time of the experiment.
-
-
Compound Solubility: If Arcaine is not fully dissolved at higher concentrations, the actual concentration in solution will be lower than intended, leading to a flattening of the dose-response curve at the high end.
-
Solution: Visually inspect your drug dilutions for any signs of precipitation. If solubility is an issue, consider using a different buffer or a small amount of a co-solvent (ensure to include a vehicle control).
-
-
Incubation Time: The time of exposure to Arcaine can influence the observed effect.
-
Solution: Optimize and standardize the incubation time for all experiments to ensure you are measuring the effect at a consistent time point.
-
Issue 3: Unexpected Results in Behavioral Studies
Question: I administered Arcaine to my animal models, but the behavioral effects are not what I expected based on its NMDA receptor antagonist activity. What could be confounding my results?
Answer:
Behavioral studies can be influenced by a multitude of factors. When working with Arcaine, consider the following:
-
Off-Target Effects: Arcaine's inhibition of NOS can have significant behavioral consequences, as nitric oxide is a key signaling molecule in the brain.
-
Solution: To dissect the contribution of NOS inhibition, include a control group treated with a selective NOS inhibitor that does not affect NMDA receptors. This will help you differentiate between NMDA receptor-mediated and NOS-mediated behavioral effects.
-
-
Dose and Route of Administration: The dose and how Arcaine is administered can greatly impact its bioavailability and behavioral effects.
-
Solution: Perform a dose-response study to determine the optimal dose for the desired behavioral effect. Ensure the route of administration is appropriate for crossing the blood-brain barrier if targeting the central nervous system.
-
-
Interaction with Other Neurotransmitter Systems: Arcaine's effects can be modulated by other neurotransmitter systems, such as the opioid system.
-
Solution: Be aware of potential interactions and consider including control groups that block other relevant receptors if your experimental context suggests such an interaction.
-
Quantitative Data Summary
The following tables summarize key quantitative data for Arcaine to aid in experimental design and data interpretation.
Table 1: Arcaine Potency at the NMDA Receptor
| Parameter | Value | Species | Tissue/Cell Type | Experimental Condition |
| KD | 61 µM | Rat | Cultured Hippocampal Neurons | Whole-cell recording at -60 mV |
Table 2: Arcaine Potency for Nitric Oxide Synthase (NOS) Inhibition
| Parameter | Value | Species | Tissue | Experimental Condition |
| Ki | 18.68 µM | Rat | Brain | Linear mixed-type inhibition |
Key Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This protocol is for measuring NMDA receptor-mediated currents in cultured neurons and assessing the inhibitory effect of Arcaine.
-
Cell Preparation: Plate primary hippocampal neurons on coverslips and culture for 10-14 days.
-
Recording Solutions:
-
External Solution (in mM): 140 NaCl, 5.4 KCl, 2 CaCl2, 10 HEPES, 10 glucose, 0.01 glycine, pH 7.4. Mg2+-free to relieve voltage-dependent block by magnesium.
-
Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2.
-
-
Recording Procedure:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the neuron at a membrane potential of -60 mV.
-
Apply NMDA (e.g., 100 µM) to elicit an inward current.
-
After establishing a stable baseline NMDA-evoked current, co-apply NMDA with varying concentrations of Arcaine.
-
Ensure complete washout of Arcaine between applications.
-
-
Data Analysis: Measure the peak amplitude of the NMDA-evoked current in the absence and presence of Arcaine. Plot the percentage of inhibition as a function of Arcaine concentration to determine the IC50.
Experimental Workflow for Assessing Off-Target Effects
Caption: Workflow to distinguish on-target vs. off-target effects.
Protocol 2: Nitric Oxide Synthase (NOS) Inhibition Assay
This protocol describes a method to measure the inhibitory effect of Arcaine on NOS activity in brain tissue homogenates.
-
Tissue Preparation: Homogenize rat brain tissue in a suitable buffer (e.g., HEPES buffer with protease inhibitors). Centrifuge the homogenate and collect the supernatant.
-
Reaction Mixture: Prepare a reaction mixture containing L-[3H]arginine, NADPH, calmodulin, and other necessary co-factors in a buffer.
-
Assay Procedure:
-
Pre-incubate the brain homogenate with varying concentrations of Arcaine for a specified time.
-
Initiate the reaction by adding the reaction mixture.
-
Incubate at 37°C for a defined period.
-
Stop the reaction by adding a stop buffer (e.g., containing EDTA).
-
-
Measurement: The conversion of L-[3H]arginine to L-[3H]citrulline is measured using liquid scintillation counting after separating the citrulline from arginine using ion-exchange chromatography.
-
Data Analysis: Calculate the percentage of NOS inhibition for each Arcaine concentration and determine the Ki value.
Protocol 3: Behavioral Assessment using the Elevated Plus Maze
This protocol is for assessing anxiety-like behavior in rodents following Arcaine administration.
-
Apparatus: An elevated plus maze with two open and two closed arms.
-
Animal Preparation: Acclimatize rodents to the testing room for at least one hour before the experiment.
-
Drug Administration: Administer Arcaine (e.g., via intraperitoneal injection) at the desired dose and time before the test. Include vehicle control and positive control (e.g., a known anxiolytic or anxiogenic drug) groups.
-
Testing Procedure:
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.
-
-
Data Analysis: Analyze the data to determine if Arcaine has an anxiolytic (increased time in open arms) or anxiogenic (decreased time in open arms) effect compared to the control groups.
NMDA Receptor Signaling Pathway
Caption: Arcaine's antagonistic action at the NMDA receptor.
Validation & Comparative
Arcaine: A Comparative Analysis with Other NMDA Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Arcaine's Pharmacological Profile Against Key NMDA Receptor Antagonists.
Arcaine, a guanidinium compound, has emerged as a notable antagonist of the N-methyl-D-aspartate (NMDA) receptor, a critical player in synaptic plasticity, learning, and memory. Its unique mechanism of action, involving both competitive antagonism at the polyamine site and open-channel block, distinguishes it from other classes of NMDA receptor antagonists. This guide provides a comprehensive comparison of Arcaine with other well-established NMDA receptor antagonists, supported by quantitative data and detailed experimental protocols to aid in research and drug development.
Mechanism of Action: A Dual Approach
Arcaine exhibits a multifaceted mechanism of NMDA receptor antagonism. It acts as a competitive antagonist at the polyamine binding site on the NMDA receptor complex.[1][2] This site is a modulatory domain that, when activated by endogenous polyamines like spermine and spermidine, potentiates receptor function. By competing for this site, Arcaine can reduce the overall activity of the NMDA receptor.
Furthermore, studies have revealed that Arcaine also functions as an open-channel blocker.[3] This means it can physically obstruct the ion channel pore of the NMDA receptor when it is in its open state, thereby preventing the influx of calcium ions. This dual mechanism of action, targeting both a modulatory site and the channel pore, makes Arcaine a compound of significant interest.
Quantitative Comparison of NMDA Receptor Antagonists
The following table summarizes the binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) for Arcaine and other prominent NMDA receptor antagonists. It is crucial to note that these values can vary depending on the experimental conditions, such as the specific radioligand used, tissue preparation, and assay buffer composition.
| Compound | Mechanism of Action | Ki (µM) | IC50 (µM) | Experimental Context |
| Arcaine | Polyamine Site Antagonist, Open-Channel Blocker | - | 9.13 | Inhibition of NMDA receptor |
| - | 61 (KD) | Block of NMDA-evoked inward currents at -60 mV[3] | ||
| Ketamine | Uncompetitive Channel Blocker | ~0.5-1.0 | 0.3-1.0 | Varies by subunit composition and experimental setup |
| Memantine | Uncompetitive Channel Blocker | ~0.5-2.0 | 1-5 | Low-affinity, uncompetitive antagonist with fast kinetics |
| Phencyclidine (PCP) | Uncompetitive Channel Blocker | ~0.1-0.5 | 0.2-1.0 | High-affinity channel blocker |
| Dizocilpine (MK-801) | Uncompetitive Channel Blocker | ~0.003-0.01 | 0.01-0.05 | High-affinity, irreversible channel blocker |
| Ifenprodil | Non-competitive, GluN2B-selective | ~0.05-0.3 | 0.1-1.0 | Acts at the amino-terminal domain of GluN2B subunits |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of experimental data, detailed methodologies are essential. Below are representative protocols for two common assays used to characterize NMDA receptor antagonists.
Radioligand Binding Assay for Determination of Ki
This protocol describes a competitive binding assay using [³H]MK-801, a high-affinity channel blocker, to determine the binding affinity (Ki) of a test compound for the NMDA receptor.
Materials:
-
Rat brain membranes (cortical or hippocampal)
-
[³H]MK-801 (radioligand)
-
Test compound (e.g., Arcaine)
-
Unlabeled MK-801 (for non-specific binding determination)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glutamate and Glycine (to open the channel)
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold assay buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous ligands. Resuspend the final membrane pellet in fresh assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
A fixed concentration of [³H]MK-801 (typically at its Kd value).
-
A saturating concentration of glutamate and glycine (e.g., 10 µM each) to ensure the NMDA receptor channel is in an open state, allowing [³H]MK-801 to bind.
-
A range of concentrations of the test compound.
-
For determining non-specific binding, add a high concentration of unlabeled MK-801 (e.g., 10 µM) to a separate set of wells.
-
Add the prepared brain membranes to initiate the binding reaction.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 2-3 hours).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]MK-801) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination
This protocol outlines the procedure for measuring the inhibitory effect of a compound on NMDA receptor-mediated currents in cultured neurons using the whole-cell patch-clamp technique.
Materials:
-
Cultured neurons (e.g., hippocampal or cortical neurons)
-
External solution (containing physiological concentrations of ions, e.g., NaCl, KCl, CaCl₂, MgCl₂, glucose, and a buffer like HEPES)
-
Internal solution (for the patch pipette, containing ions like CsCl or KCl, a buffer, and a calcium chelator like EGTA)
-
NMDA and Glycine (agonists)
-
Test compound (e.g., Arcaine)
-
Patch-clamp amplifier and data acquisition system
-
Microscope and micromanipulators
Procedure:
-
Cell Preparation: Place a coverslip with cultured neurons in a recording chamber on the microscope stage and perfuse with external solution.
-
Pipette Preparation: Fabricate a glass micropipette with a tip resistance of 3-6 MΩ and fill it with the internal solution.
-
Seal Formation: Under visual guidance, carefully approach a neuron with the micropipette and apply gentle suction to form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage Clamp: Clamp the neuron's membrane potential at a negative holding potential (e.g., -60 mV) to record inward currents.
-
Elicit NMDA Currents: Apply a solution containing NMDA and glycine to the neuron to evoke a stable baseline NMDA receptor-mediated current.
-
Compound Application: While continuously perfusing with the agonist-containing solution, apply different concentrations of the test compound and record the resulting inhibition of the NMDA current.
-
Data Analysis:
-
Measure the peak amplitude of the NMDA current before and after the application of each concentration of the test compound.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the logarithm of the compound's concentration to generate a dose-response curve.
-
Fit the curve with a suitable equation (e.g., the Hill equation) to determine the IC50 value.
-
Visualizing the Landscape of NMDA Receptor Antagonism
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts in NMDA receptor signaling and the classification of its antagonists.
References
Arcaine's Inhibitory Effect on Nitric Oxide Synthase: A Comparative Guide
For researchers and professionals in drug development, understanding the nuances of Nitric Oxide Synthase (NOS) inhibition is critical for advancing therapeutic strategies in various fields, including neuroscience and immunology. This guide provides a comprehensive comparison of Arcaine, a unique NOS inhibitor, with other established alternatives. We present supporting experimental data, detailed protocols, and visual pathways to facilitate a clear understanding of its validation and potential applications.
Arcaine, a diguanidino compound derived from L-arginine, presents a distinct mechanism of NOS inhibition. Unlike many inhibitors that act by substituting the guanidino nitrogen of L-arginine, Arcaine's inhibitory action is different, making it a valuable tool for investigating the chemical nature of NOS and its relationship with other signaling pathways, such as the NMDA receptor system.[1]
Comparative Analysis of NOS Inhibitors
To objectively evaluate Arcaine's efficacy, a comparison of its inhibitory constant (Ki) with the inhibitory constants (Ki) or the half-maximal inhibitory concentrations (IC50) of other well-known NOS inhibitors is presented below. This table summarizes the quantitative data against the three main NOS isoforms: neuronal (nNOS), inducible (iNOS), and endothelial (eNOS).
| Inhibitor | Target Isoform(s) | Ki (µM) | IC50 (µM) | Inhibition Type |
| Arcaine | nNOS (rat brain) | 18.68[1] | - | Linear Mixed[1] |
| L-NAME | Non-selective | - | nNOS: ~0.015, eNOS: ~0.039, iNOS: 4.4 | Competitive |
| L-NIL | iNOS selective | 3.3 (murine iNOS) | - | Competitive |
| 1400W | iNOS selective | 0.007 (human iNOS) | - | Competitive |
| Aminoguanidine | iNOS selective | - | iNOS: 2.1 | Competitive |
Experimental Protocols for Validation
The validation of NOS inhibitors is primarily achieved through in vitro enzyme assays that measure the production of nitric oxide or its byproducts. The two most common and reliable methods are the Griess assay and the L-arginine to L-citrulline conversion assay.
In Vitro NOS Activity Assay (Griess Assay)
This assay quantifies nitric oxide production by measuring the accumulation of its stable breakdown product, nitrite.
Materials:
-
Purified recombinant nNOS, eNOS, or iNOS enzymes
-
NOS Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with necessary cofactors)
-
L-arginine (substrate)
-
NADPH
-
FAD (Flavin Adenine Dinucleotide)
-
FMN (Flavin Mononucleotide)
-
(6R)-5,6,7,8-tetrahydrobiopterin (BH4)
-
Calmodulin and CaCl2 (for nNOS and eNOS)
-
Test inhibitor (e.g., Arcaine)
-
Griess Reagent (Component A: Sulfanilamide in phosphoric acid; Component B: N-(1-Naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing NOS Assay Buffer, L-arginine, NADPH, FAD, FMN, and BH4. For nNOS and eNOS, also include Calmodulin and CaCl2.
-
Add Inhibitor: Add varying concentrations of the test inhibitor (e.g., Arcaine) to the wells.
-
Initiate Reaction: Start the enzymatic reaction by adding the purified NOS enzyme to each well.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop Reaction: Terminate the reaction.
-
Color Development: Add Griess Reagent A to each well, followed by a short incubation. Then, add Griess Reagent B and incubate for 10-15 minutes at room temperature, protected from light. A purple color will develop in the presence of nitrite.
-
Measure Absorbance: Read the absorbance at approximately 540 nm using a microplate reader.
-
Data Analysis: Generate a standard curve using the sodium nitrite standard. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
L-Arginine to L-Citrulline Conversion Assay
This assay directly measures the enzymatic activity of NOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.
Materials:
-
Purified recombinant nNOS, eNOS, or iNOS enzymes
-
Assay Buffer
-
[³H]-L-arginine (radiolabeled substrate)
-
NADPH and other necessary cofactors
-
Test inhibitor (e.g., Arcaine)
-
Stop Buffer (e.g., containing EDTA)
-
Dowex AG 50WX-8 resin (sodium form)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup: In microcentrifuge tubes, combine the assay buffer, purified NOS enzyme, cofactors, and varying concentrations of the test inhibitor.
-
Initiate Reaction: Start the reaction by adding [³H]-L-arginine.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Stop Reaction: Terminate the reaction by adding the Stop Buffer.
-
Separation: Apply the reaction mixture to columns containing Dowex AG 50WX-8 resin. The resin binds the unreacted [³H]-L-arginine, allowing the [³H]-L-citrulline to pass through.
-
Quantification: Collect the eluate containing [³H]-L-citrulline, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the amount of [³H]-L-citrulline produced in the presence of different inhibitor concentrations. Plot the percentage of inhibition versus inhibitor concentration to calculate the IC50 or Ki values.
Visualizing the Pathways
To further elucidate the mechanisms involved, the following diagrams illustrate the Nitric Oxide Synthase signaling pathway and a typical experimental workflow for inhibitor validation.
Caption: Nitric Oxide Synthase (NOS) signaling pathway.
Caption: Experimental workflow for NOS inhibitor validation.
References
Arcaine and Agmatine: A Comparative Guide to their Roles in Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
The quest for effective neuroprotective agents is a cornerstone of modern neuroscience research. Among the myriad of compounds investigated, the endogenous polyamines and their analogues have garnered significant interest. This guide provides a detailed comparison of two such molecules: Arcaine and Agmatine. While both are structurally related and interact with the N-methyl-D-aspartate (NMDA) receptor, the volume of research into their neuroprotective capacities differs substantially. This document summarizes the current state of knowledge, presenting available quantitative data, experimental methodologies, and known signaling pathways to offer a clear perspective on their potential as neuroprotective agents.
At a Glance: Key Differences and Similarities
| Feature | Arcaine | Agmatine |
| Primary Mechanism | Competitive antagonist at the polyamine site of the NMDA receptor.[1][2][3] | Modulator of multiple targets including NMDA receptors, nitric oxide synthase (NOS), and imidazoline receptors.[1][2] |
| Neuroprotection Data | Limited to in vitro receptor binding studies; no direct in vivo or in vitro neuroprotection data available. | Extensive preclinical data demonstrating neuroprotective effects in various models of neurological injury.[1][2][3][4] |
| State of Research | Primarily investigated as a pharmacological tool to study the NMDA receptor. | Actively researched as a potential therapeutic agent for neurological disorders.[1][2][3][4] |
Quantitative Data Comparison
A significant disparity exists in the available quantitative data for Arcaine and Agmatine concerning neuroprotection. Research on Arcaine has primarily focused on its interaction with the NMDA receptor, while Agmatine has been extensively studied in various neuroprotection models.
Arcaine: NMDA Receptor Binding Affinity
Data for Arcaine is largely confined to its biochemical characterization as an NMDA receptor antagonist.
| Parameter | Value | Experimental Context |
| Potency as a polyamine antagonist | More potent than agmatine | [3H]MK801 binding to rat brain membranes.[3] |
| Selectivity for polyamine site | Less selective than agmatine | Radioligand binding of [3H]MK-801 to rat cerebral cortex membranes.[2] |
| Inhibition of NMDA/glycine-induced currents | Inhibits inward currents | Xenopus oocytes injected with rat brain mRNA.[5] |
Agmatine: Neuroprotective Efficacy in Preclinical Models
Agmatine has demonstrated significant neuroprotective effects across a range of preclinical models. The following table summarizes key quantitative findings.
| Experimental Model | Neuroprotective Effect | Quantitative Measurement | Reference Study |
| Transient Focal Cerebral Ischemia (Rat) | Reduced infarct volume | Infarct volume reduced from ~370 mm³ to ~50 mm³.[5] | Kim et al. (2004) |
| Transient Focal Cerebral Ischemia (Rat) | Improved motor recovery | Motor function score improved from 55 to 62 degrees.[5] | Kim et al. (2004) |
| Traumatic Brain Injury (Rat) | Reduced neuronal apoptosis | Neuronal apoptotic cells decreased from ~100 to ~20 per section.[5] | Jinn et al. (2010) |
| Traumatic Brain Injury (Rat) | Reduced cerebral edema | Cerebral water content decreased from 82.5% to 79.4%.[5] | Kim et al. (2010) |
| Glucocorticoid-induced neurotoxicity (in vitro) | Prevention of neuronal damage | Prevented the increase of LDH release induced by dexamethasone. | Zhu et al. (2006) |
| Hypoxic-Ischemic Brain Injury (Neonatal Rat) | Reduced brain injury | Attenuated hypoxic-ischemic brain injury. | Feng et al. (2002) |
Signaling Pathways and Mechanisms of Action
The neuroprotective mechanisms of Agmatine are multifaceted, involving the modulation of several key signaling pathways. In contrast, the known mechanism of Arcaine is primarily its direct antagonism at the NMDA receptor.
Agmatine's Neuroprotective Signaling Pathways
Agmatine exerts its neuroprotective effects through a variety of mechanisms, including anti-inflammatory, anti-oxidative, and anti-apoptotic actions.[1][2][4] It is known to inhibit nitric oxide synthase (NOS), modulate NMDA receptors, and interact with imidazoline receptors.[1][2]
References
- 1. Arcaine is a competitive antagonist of the polyamine site on the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radioligand binding studies reveal agmatine is a more selective antagonist for a polyamine-site on the NMDA receptor than arcaine or ifenprodil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arcaine uncovers dual interactions of polyamines with the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Opposite effects of spermine and arcaine on responses of N-methyl-D-aspartate receptors expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Arcaine vs. Ifenprodil in Kindling Models: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two N-methyl-D-aspartate (NMDA) receptor antagonists, Arcaine and Ifenprodil, in preclinical kindling models of epilepsy. The information presented is collated from experimental data to assist researchers in evaluating these compounds for potential anticonvulsant and antiepileptogenic properties.
Comparative Efficacy Data
The following table summarizes the key quantitative findings from a comparative study of Arcaine and Ifenprodil in the amygdala kindling model in rats. The primary measure of efficacy was the number of daily electrical stimulations required to induce a fully generalized (Stage 5) seizure.
| Compound | Dose (intracerebroventricular) | Mean Number of Stimulations to Stage 5 Seizure (± SEM) | Effect on Kindling Acquisition |
| Control (Vehicle) | 0 µg | 11.2 ± 0.5 | - |
| Arcaine | 32 µg | 12.3 ± 0.8 | No significant effect |
| 100 µg | 15.2 ± 1.2 | Inhibitory | |
| Ifenprodil | 3.2 µg | 8.9 ± 0.7 | Proconvulsant (Enhancement) |
| 10 µg | 9.1 ± 0.6 | Proconvulsant (Enhancement) | |
| 32 µg | 10.1 ± 0.9 | No significant effect | |
| 100 µg | 14.8 ± 1.1 | Inhibitory |
-
Indicates a statistically significant difference from the control group, suggesting an inhibitory effect on the development of kindled seizures.
Experimental Protocols
The data presented above was generated using the amygdala kindling model in rats, a widely accepted preclinical model for studying temporal lobe epilepsy. The general protocol is as follows:
1. Animal Model:
-
Species: Male Sprague-Dawley rats.
-
Housing: Standard laboratory conditions with controlled light-dark cycles and access to food and water ad libitum.
2. Surgical Procedure:
-
Rats are anesthetized and placed in a stereotaxic apparatus.
-
A bipolar stimulating electrode is surgically implanted into the basolateral amygdala of one hemisphere.
-
A guide cannula for intracerebroventricular (ICV) drug administration is also implanted.
-
Animals are allowed a recovery period of at least one week post-surgery.
3. Kindling Procedure:
-
Afterdischarge Threshold (ADT) Determination: Before the start of kindling, the minimum electrical current required to elicit an afterdischarge (a brief period of seizure-like electrical activity in the brain) of at least 3 seconds is determined for each rat.
-
Kindling Stimulation: A daily electrical stimulus is delivered to the amygdala.
-
Stimulus Parameters: Typically, a 1-second train of 50-60 Hz, biphasic square-wave pulses with a pulse width of 1 millisecond is used. The current intensity is kept constant for the duration of the experiment.
-
-
Drug Administration: Arcaine, Ifenprodil, or a vehicle solution is administered via the ICV cannula 10 minutes prior to the daily kindling stimulation.[1]
4. Seizure Scoring:
-
The behavioral response to each electrical stimulation is observed and scored according to Racine's scale, a standardized five-point scale for classifying seizure severity in rodents.[2]
-
Stage 1: Facial clonus (twitching of facial muscles).
-
Stage 2: Head nodding.
-
Stage 3: Unilateral forelimb clonus.
-
Stage 4: Rearing with bilateral forelimb clonus.
-
Stage 5: Rearing and falling, accompanied by generalized tonic-clonic convulsions.
-
-
A rat is considered "fully kindled" upon reaching a Stage 5 seizure.
5. Data Analysis:
-
The primary endpoint is the number of daily stimulations required for an animal to exhibit its first Stage 5 seizure.
-
Statistical analysis is performed to compare the number of stimulations in the drug-treated groups to the control group.
Signaling Pathways and Mechanisms of Action
Both Arcaine and Ifenprodil exert their effects by modulating the NMDA receptor, a key player in synaptic plasticity and excitotoxicity, which is heavily implicated in the kindling process. However, they act on distinct sites of the receptor complex.
Figure 1. Arcaine's mechanism of action at the NMDA receptor.
Arcaine acts as a competitive antagonist at the polyamine binding site on the NMDA receptor. Endogenous polyamines like spermidine normally enhance NMDA receptor function. By blocking this site, Arcaine reduces the potentiation of the receptor, thereby decreasing excessive neuronal excitation that contributes to the development of kindling.
Figure 2. Ifenprodil's mechanism of action at the NMDA receptor.
Ifenprodil is a non-competitive antagonist that selectively targets NMDA receptors containing the GluN2B subunit. It binds to a site on the GluN2B subunit, allosterically inhibiting the receptor and preventing ion channel opening. This selective antagonism of GluN2B-containing receptors is thought to contribute to its neuroprotective and anticonvulsant effects.
Experimental Workflow
The following diagram illustrates the typical workflow for a kindling experiment designed to compare the efficacy of Arcaine and Ifenprodil.
Figure 3. Experimental workflow for the amygdala kindling model.
Summary and Conclusion
Both Arcaine and Ifenprodil demonstrate inhibitory effects on the development of amygdala-kindled seizures at higher doses (100 µg, ICV).[1] Their efficacy at this dose appears comparable in terms of delaying the onset of fully generalized seizures.[1] However, a notable difference lies in their dose-response profiles. Lower doses of Ifenprodil (3.2 and 10 µg) were observed to enhance kindling acquisition, suggesting a proconvulsant effect at these concentrations.[1] Arcaine did not exhibit this proconvulsant activity at the doses tested.[1]
The distinct mechanisms of action—Arcaine's antagonism at the polyamine site versus Ifenprodil's selective blockade of the GluN2B subunit—offer different therapeutic targets for modulating NMDA receptor activity. These mixed actions on kindling development highlight the complexity of NMDA receptor pharmacology and suggest that further investigation is needed to determine the potential clinical utility of these and similar compounds in the management of complex partial seizures.[1]
References
Comparative Guide to the Cross-Reactivity of Arcaine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arcaine is a structural analog of agmatine, known primarily for its interaction with the N-methyl-D-aspartate (NMDA) receptor. As a polyamine-like compound, its pharmacological profile extends beyond its primary target, suggesting potential cross-reactivity with other receptors that recognize endogenous polyamines and structurally similar molecules. This guide provides a comparative analysis of Arcaine's interaction with the NMDA receptor and its potential cross-reactivity with imidazoline and α2-adrenergic receptors, supported by available experimental data. The information on imidazoline and α2-adrenergic receptors is largely inferred from studies on its close structural analog, agmatine, due to a lack of direct binding data for Arcaine at these sites.
Quantitative Cross-Reactivity Data
The following table summarizes the binding affinities of Arcaine and its structural analog agmatine across different receptor types. This data is crucial for understanding the selectivity profile and potential off-target effects.
| Compound | Receptor Target | Parameter | Value (µM) | Comments |
| Arcaine | NMDA Receptor | KD | 61 | Determined by voltage-clamp recordings in cultured rat hippocampal neurons. Represents the concentration for concentration-dependent block of NMDA-evoked inward currents. [cite: 1 from first search] |
| Agmatine | NMDA Receptor | Ki | 37 - 190 | Determined by inhibition of [³H]-(+)-MK-801 binding to cerebral cortex membranes.[1] |
| Agmatine | Imidazoline I1 Receptor | Ki | 0.03 - 0.7 | High affinity binding.[2] |
| Agmatine | Imidazoline I2 Receptor | Ki | 1 - 74 | Moderate to low affinity binding.[2] |
| Agmatine | α2-Adrenergic Receptor | Ki | 0.8 - 164 | Represents affinity across all four subtypes (A-D).[2] |
| Agmatine | α2-Adrenergic Receptor | pKi (~Ki) | 5.10 (~7.94) | Determined by inhibition of [³H]-clonidine binding to rat cerebral cortex membranes.[3] |
-
Note: Data for imidazoline and α2-adrenergic receptors are for agmatine and serve as a proxy to suggest potential cross-reactivity for the structurally similar Arcaine.
Receptor Signaling Pathways
Understanding the signaling pathways of the affected receptors is essential to predict the functional consequences of Arcaine's cross-reactivity.
NMDA Receptor Signaling
Arcaine acts as an open-channel blocker of the NMDA receptor, a ligand-gated ion channel. [cite: 1 from first search] Activation of the NMDA receptor requires binding of both glutamate and a co-agonist (glycine or D-serine) and subsequent membrane depolarization to relieve a magnesium (Mg²⁺) block. Once open, the channel allows the influx of calcium (Ca²⁺), which acts as a second messenger to activate numerous downstream signaling cascades, including those involving CaMKII, MAPK, and the transcription factor CREB, playing a critical role in synaptic plasticity. [cite: 5, 7, 12, 16 from second search]
α2-Adrenergic Receptor Signaling
α2-Adrenergic receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gαi). [cite: 10 from second search] Upon activation by an agonist, the Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase. This action leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). [cite: 28, 29 from second search] Reduced cAMP levels affect the activity of protein kinase A (PKA) and other downstream effectors, leading to cellular responses such as smooth muscle contraction and inhibition of neurotransmitter release. [cite: 4 from second search]
Imidazoline I1 Receptor Signaling
The I1 imidazoline receptor signaling pathway is distinct from many classical GPCRs. It is not coupled to the modulation of adenylyl cyclase or rapid calcium fluxes. [cite: 2, 8 from second search] Instead, its activation leads to the stimulation of phosphatidylcholine-selective phospholipase C (PC-PLC). This enzyme hydrolyzes phosphatidylcholine to produce diacylglycerol (DAG) and subsequently arachidonic acid, which are second messengers that can modulate various cellular functions, including the inhibition of the Na⁺/H⁺ exchanger. [cite: 1, 2, 8 from second search]
Experimental Protocols
The characterization of Arcaine's cross-reactivity involves both binding and functional assays.
Radioligand Binding Assay (Competition)
This assay is the gold standard for determining the binding affinity (Ki) of an unlabeled compound (like Arcaine) for a receptor.
Objective: To determine the concentration of Arcaine that inhibits 50% of the binding of a specific radiolabeled ligand to the target receptor (IC₅₀), from which the Ki is calculated.
General Methodology:
-
Membrane Preparation: Cells or tissues expressing the receptor of interest are homogenized and centrifuged to isolate a membrane fraction rich in the target receptor. Protein concentration is quantified.
-
Assay Incubation: A constant concentration of a high-affinity radioligand (e.g., [³H]-clonidine for α2-receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (Arcaine).
-
Separation: The reaction is incubated to reach equilibrium. The mixture is then rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand. The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.
-
Detection: The radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competing compound. A sigmoidal curve is fitted to the data to determine the IC₅₀ value. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
Functional Assays
Functional assays measure the cellular response following receptor activation or inhibition, determining whether a compound is an agonist, antagonist, or inverse agonist.
-
cAMP Assay (for Gαi-coupled receptors like α2-adrenergic):
-
Principle: Measures changes in intracellular cAMP levels. For Gαi-coupled receptors, an agonist will decrease cAMP. An antagonist will block this decrease.
-
Methodology: Cells expressing the α2-adrenergic receptor are treated with a Gαs activator like forskolin to elevate basal cAMP levels. The cells are then incubated with various concentrations of Arcaine, followed by the addition of a known α2-agonist. The reaction is stopped, cells are lysed, and cAMP levels are measured, typically using a competitive immunoassay format (e.g., HTRF or AlphaScreen) or a reporter gene assay. [cite: 3, 26 from second search] A reversal of the agonist-induced cAMP drop would indicate antagonist activity.
-
-
Intracellular Calcium Flux Assay (for NMDA receptors):
-
Principle: Measures changes in intracellular Ca²⁺ concentration upon receptor activation.
-
Methodology: Cells expressing the NMDA receptor are loaded with a Ca²⁺-sensitive fluorescent dye (e.g., Indo-1, Fluo-4). [cite: 13, 19 from second search] A baseline fluorescence is established. The cells are then stimulated with NMDA and a co-agonist. Arcaine would be added prior to or during stimulation to assess its ability to block the expected Ca²⁺ influx. Changes in fluorescence intensity are monitored in real-time using a fluorometric plate reader or flow cytometer. [cite: 13, 24 from second search] A reduction in the fluorescence signal upon stimulation indicates a blocking effect.
-
Conclusion
The available data firmly establishes Arcaine as a moderate-affinity open-channel blocker of the NMDA receptor. Its potential cross-reactivity with imidazoline and α2-adrenergic receptors, inferred from data on the structurally related compound agmatine, warrants further investigation. Agmatine exhibits high affinity for I1 imidazoline receptors and a broader range of affinities for I2 and α2-adrenergic receptors. Should Arcaine share this profile, it could possess a complex pharmacology with significant off-target effects. Researchers and drug development professionals should consider this potential for cross-reactivity when designing experiments and interpreting results, and prioritize direct binding and functional studies of Arcaine at these secondary targets to build a complete pharmacological profile.
References
- 1. Biological significance of agmatine, an endogenous ligand at imidazoline binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual interaction of agmatine with the rat α2D-adrenoceptor: competitive antagonism and allosteric activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agmatine recognizes alpha 2-adrenoceptor binding sites but neither activates nor inhibits alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Arcaine: A Comparative Analysis of its In Vivo and In Vitro Effects
For Researchers, Scientists, and Drug Development Professionals
Arcaine, a structural analog of arginine, has garnered significant interest in the scientific community for its diverse biological activities. This guide provides a comprehensive comparison of the in vivo and in vitro effects of Arcaine, presenting supporting experimental data, detailed protocols for key experiments, and visualizations of its mechanisms of action.
At a Glance: In Vivo vs. In Vitro Effects of Arcaine
| Target/Process | In Vitro Effect | In Vivo Effect | Key Observations |
| NMDA Receptor | Competitive antagonist at the polyamine site.[1] Open-channel blocker.[2] | Impairs memory consolidation in fear conditioning.[3] Can enhance NMDA-induced cardiovascular effects in specific brain regions.[4] | The antagonistic effect observed in vitro does not always translate to a simple blockade in vivo, suggesting complex modulatory roles depending on the physiological context. |
| Nitric Oxide Synthase (NOS) | Inhibits NOS activity in a linear mixed manner.[5] | Limited direct evidence of specific physiological outcomes solely due to NOS inhibition. | Arcaine's structure as a diguanidino compound underlies its inhibitory action on NOS.[5] |
| Polyamine Transport | Putative inhibitor. | Potential to alter cellular polyamine levels, impacting proliferation. | The role of Arcaine as a polyamine transport inhibitor is an emerging area of research with therapeutic implications in hyperproliferative diseases.[6] |
| Cardiovascular System | Can modify cardiac action potentials and ion currents at high concentrations. | Dose-dependent effects on blood pressure and heart rate. | The cardiovascular effects are complex and may be influenced by its actions on both NMDA receptors and NOS.[4] |
In Vitro Effects of Arcaine: A Closer Look
Arcaine's effects at the cellular and molecular level have been primarily characterized through a variety of in vitro assays.
NMDA Receptor Antagonism
In vitro studies have established two primary mechanisms by which Arcaine interacts with the N-methyl-D-aspartate (NMDA) receptor:
-
Competitive Antagonism at the Polyamine Site: Arcaine acts as a competitive antagonist at the polyamine binding site on the NMDA receptor.[1] This site is known to modulate receptor function, and by competing with endogenous polyamines like spermidine and spermine, Arcaine can allosterically inhibit receptor activity.
-
Open-Channel Block: Electrophysiological studies have demonstrated that Arcaine can physically block the open channel of the NMDA receptor in a voltage-dependent manner. This mechanism is distinct from its action at the polyamine site.
Quantitative Data for NMDA Receptor Inhibition:
| Parameter | Value | Experimental System |
| IC50 (NMDA-induced [3H]norepinephrine release) | 102 µM | Rat hippocampal minces[2] |
| Ki (spermidine-potentiated [3H]MK-801 binding) | 14.8 µM | Rat cerebral cortex membranes |
Nitric Oxide Synthase (NOS) Inhibition
Arcaine, being a derivative of L-arginine, the substrate for NOS, acts as an inhibitor of this enzyme family.
Quantitative Data for NOS Inhibition:
| Parameter | Value | Experimental System |
| K1 (linear mixed inhibition) | 18.68 µM | Rat brain NOS activity[5] |
In Vivo Effects of Arcaine: From Behavior to Physiology
The effects of Arcaine in living organisms are multifaceted, reflecting its interactions with multiple targets.
Neurological and Behavioral Effects
A significant body of in vivo research has focused on Arcaine's impact on learning and memory. Administration of Arcaine has been shown to impair memory consolidation in fear conditioning paradigms, an effect attributed to its NMDA receptor antagonist properties.[3]
In Vivo Dosage for Behavioral Studies:
| Animal Model | Dose | Route of Administration | Observed Effect |
| Rat | 10 mg/kg | Intraperitoneal | Impaired contextual and auditory fear conditioning[7] |
| Rat | 30 mg/kg | Intraperitoneal | Amnesic effect in fear conditioning |
Cardiovascular Effects
The in vivo cardiovascular effects of Arcaine are complex and can appear contradictory to its in vitro profile. While in vitro studies might suggest a dampening of excitatory signaling, in vivo microinjection of Arcaine into specific brain regions, such as the periaqueductal gray, has been shown to enhance NMDA-induced hypertension and tachycardia.[4] This highlights the intricate regulatory networks that govern physiological responses in a whole organism.
In Vivo Dosage for Cardiovascular Studies:
| Animal Model | Dose | Route of Administration | Observed Effect |
| Rat | 0.01-1 µg | Microinjection into periaqueductal gray | Dose-dependent increase in NMDA-induced cardiovascular effects[4] |
Experimental Protocols
Nitric Oxide Synthase (NOS) Inhibition Assay
Objective: To determine the inhibitory effect of Arcaine on NOS activity.
Principle: This assay measures the conversion of L-arginine to L-citrulline by NOS. The amount of radiolabeled L-citrulline produced is quantified to determine enzyme activity.
Materials:
-
Enzyme source (e.g., rat brain homogenate)
-
L-[³H]arginine
-
NADPH
-
Calmodulin
-
CaCl₂
-
Tetrahydrobiopterin (BH₄)
-
Arcaine solutions of varying concentrations
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.4)
-
Stop solution (e.g., 20 mM EGTA)
-
Dowex AG 50W-X8 resin
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing reaction buffer, NADPH, calmodulin, CaCl₂, and BH₄.
-
Add the enzyme source to the reaction mixture.
-
Add varying concentrations of Arcaine to the reaction tubes. A control tube with no Arcaine should be included.
-
Initiate the reaction by adding L-[³H]arginine.
-
Incubate the reaction at 37°C for a defined period (e.g., 15 minutes).
-
Stop the reaction by adding the stop solution.
-
Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin to separate L-[³H]citrulline from unreacted L-[³H]arginine.
-
Elute the L-[³H]citrulline and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each Arcaine concentration and determine the IC50 value.
[³H]MK-801 Binding Assay for NMDA Receptor
Objective: To assess the binding of Arcaine to the NMDA receptor ion channel.
Principle: This radioligand binding assay uses [³H]MK-801, a high-affinity uncompetitive antagonist that binds to the open state of the NMDA receptor channel. The displacement of [³H]MK-801 by Arcaine is measured to determine its binding affinity.
Materials:
-
Rat brain membranes (e.g., from cortex or hippocampus)
-
[³H]MK-801
-
Glutamate and Glycine (to open the channel)
-
Arcaine solutions of varying concentrations
-
Binding buffer (e.g., 5 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare rat brain membranes and resuspend them in the binding buffer.
-
In a series of tubes, add the brain membrane preparation, glutamate, and glycine.
-
Add varying concentrations of Arcaine. Include a control for total binding (no Arcaine) and non-specific binding (a high concentration of a known NMDA receptor channel blocker like unlabeled MK-801).
-
Add a fixed concentration of [³H]MK-801 to all tubes.
-
Incubate the tubes at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity.
-
Calculate the specific binding and determine the inhibitory constant (Ki) for Arcaine.
Whole-Cell Voltage-Clamp Recording
Objective: To characterize the effect of Arcaine on NMDA receptor-mediated currents in neurons.
Principle: This electrophysiological technique allows for the measurement of ion currents across the cell membrane while controlling the membrane potential.
Materials:
-
Cultured neurons (e.g., hippocampal neurons)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass pipettes
-
External solution (containing physiological concentrations of ions, plus NMDA and glycine to activate the receptors)
-
Internal solution (for the patch pipette, containing a specific ionic composition)
-
Arcaine solution
Procedure:
-
Prepare cultured neurons for recording.
-
Pull a glass pipette to a resistance of 3-5 MΩ and fill it with the internal solution.
-
Under a microscope, approach a neuron with the pipette and form a high-resistance seal (giga-seal) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the neuron's membrane potential at a holding potential (e.g., -60 mV).
-
Perfuse the neuron with the external solution containing NMDA and glycine to elicit an inward current.
-
Once a stable baseline current is established, apply Arcaine at a known concentration to the external solution.
-
Record the changes in the NMDA-mediated current in the presence of Arcaine.
-
Wash out the Arcaine to observe the reversibility of the effect.
-
Analyze the current traces to determine the extent and mechanism of inhibition (e.g., reduction in peak current, change in kinetics).
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways and mechanisms through which Arcaine exerts its effects.
References
- 1. Arcaine is a competitive antagonist of the polyamine site on the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 4. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring human context fear conditioning and retention after consolidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the polyamine synthesis enzyme ornithine decarboxylase sensitizes triple-negative breast cancer cells to cytotoxic chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of polyamine architecture on the transport and topoisomerase II inhibitory properties of polyamine DNA-intercalator conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Experimental Reproducibility of Arcaine Sulfate
For researchers and professionals in drug development, the reproducibility of experimental results is paramount. This guide provides an objective comparison of Arcaine sulfate with its alternatives, focusing on the consistency and reliability of its performance in key experimental applications. The information presented is collated from preclinical experimental data to assist in the evaluation of these compounds.
Executive Summary
Arcaine sulfate is a well-established N-methyl-D-aspartate (NMDA) receptor antagonist that also interacts with polyamine binding sites. Its utility in neuroscience research is significant; however, questions regarding experimental variability often arise. This guide compares Arcaine sulfate primarily with agmatine, a structurally similar endogenous neuromodulator, and briefly with α-difluoromethylornithine (DFMO), an inhibitor of polyamine synthesis. The evidence suggests that while Arcaine sulfate is a potent antagonist, agmatine may offer a more selective and potentially more reproducible experimental profile due to its specific interactions with the NMDA receptor complex.
Data Presentation: A Comparative Analysis
The following tables summarize quantitative data from various preclinical studies, comparing the efficacy and binding affinities of Arcaine sulfate and its alternatives.
Table 1: Comparative Efficacy in Neuroprotection Assays
| Compound | Experimental Model | Assay | Concentration | Outcome | Reference |
| Arcaine sulfate | Cultured rat hippocampal neurons | LDH Release Assay | 100 µM | Fully prevented NMDA-induced neuronal damage | [1] |
| Agmatine sulfate | Cultured rat hippocampal neurons | LDH Release Assay | 100 µM | Fully prevented NMDA-induced neuronal damage | [1] |
| MK-801 | Cultured rat hippocampal neurons | LDH Release Assay | 10 µM | Fully abolished NMDA-induced LDH increase | [1] |
Table 2: Comparative Binding Affinity at the NMDA Receptor
| Compound | Ligand | Assay Condition | Ki | Reference |
| Arcaine sulfate | [3H]MK-801 | Direct inhibition | ~5 µM | [2] |
| Agmatine sulfate | [3H]MK-801 | Spermidine-potentiated | 14.8 µM | [2] |
| Ifenprodil | [3H]MK-801 | Direct inhibition | ~5 µM | [2] |
Table 3: Comparison of in vivo Neuroprotective and Behavioral Effects
| Compound | Animal Model | Dosage and Administration | Key Findings | Reference |
| Arcaine sulfate | Rat | Not specified in retrieved abstracts | Prevents NMDA-induced neuronal damage | [1] |
| Agmatine sulfate | Rat | 10-100 mg/kg, Intraperitoneal (i.p.) | Significantly reduced hyperalgesia in a chronic constriction injury model. | [3] |
| Agmatine sulfate | Rat | 100 mg/kg, i.p. | Reduced alcohol and opioid dependence. | [4] |
| Agmatine sulfate | Mouse | 50 mg/kg, i.p. | Reversed depressive-like behavior induced by chronic unpredictable stress. | [5] |
| DFMO | Mouse | 0.25% w/v in drinking water | Showed modest effects on intratumoral polyamine levels when used as a monotherapy. | [5] |
| DFMO | Human | 4 g/m2 daily, oral | Well-tolerated in a Phase I trial. | [6] |
Experimental Protocols
Detailed methodologies are crucial for ensuring the reproducibility of experimental findings. Below are representative protocols for key experiments involving Arcaine sulfate and its alternatives.
Protocol 1: In Vitro Neuroprotection Assay
Objective: To assess the neuroprotective effects of Arcaine sulfate and agmatine against NMDA-induced excitotoxicity in primary hippocampal neuronal cultures.
Methodology:
-
Cell Culture: Primary hippocampal neurons are isolated from rat embryos and cultured for 12 days.
-
Treatment: Neurons are exposed to 200 µM NMDA or 100 µM glutamate for 1 hour to induce excitotoxicity.
-
Compound Administration: Test compounds (100 µM Arcaine sulfate, 100 µM agmatine, or 10 µM MK-801 as a positive control) are co-incubated with the excitotoxin.
-
Assessment of Cell Viability:
-
Lactate Dehydrogenase (LDH) Assay: The release of LDH into the culture medium is measured as an indicator of cell death.
-
Immunocytochemistry: Neurons are stained for β-tubulin III to visualize neuronal survival.
-
TUNEL Assay: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is performed to detect apoptotic cells.
-
-
Data Analysis: The neuroprotective effect is quantified by comparing the level of cell death in treated cultures to that in cultures exposed to the excitotoxin alone.[1]
Protocol 2: Radioligand Binding Assay
Objective: To determine the binding affinity of Arcaine sulfate and agmatine for the polyamine site on the NMDA receptor.
Methodology:
-
Membrane Preparation: Cerebral cortices from rats are homogenized and centrifuged to prepare a crude membrane fraction.
-
Binding Assay:
-
Membranes are incubated with [3H]MK-801, a radiolabeled NMDA receptor channel blocker.
-
The assay is conducted in the presence or absence of spermidine to assess the effect on the polyamine site.
-
Increasing concentrations of Arcaine sulfate or agmatine are added to determine their ability to displace [3H]MK-801 binding.
-
-
Data Analysis: The inhibition constant (Ki) is calculated to quantify the binding affinity of the test compounds.[2]
Protocol 3: In Vivo Behavioral Testing (Hot-Plate Assay)
Objective: To evaluate the analgesic effects of agmatine and its interaction with other compounds.
Methodology:
-
Animals: Male Sprague-Dawley rats are used.
-
Apparatus: A hot-plate apparatus maintained at a constant temperature is used to assess thermal nociception.
-
Compound Administration: Agmatine sulfate (e.g., 50 or 100 mg/kg) is administered intraperitoneally (i.p.).
-
Testing: At a predetermined time after injection, rats are placed on the hot plate, and the latency to a nociceptive response (e.g., licking a hind paw) is recorded.
-
Data Analysis: The response latencies are compared between different treatment groups to determine the analgesic effect.[7]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the molecular mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Conclusion
For researchers aiming for high reproducibility, particularly in studies involving the NMDA receptor and polyamine modulation, agmatine sulfate presents a compelling alternative to Arcaine sulfate. Further head-to-head studies focusing on the variability of results would be beneficial to definitively establish the superior compound in terms of experimental reproducibility. The use of DFMO is more relevant for studies specifically targeting polyamine synthesis, and its effects can be complementary to those of NMDA receptor antagonists.
References
- 1. Agmatine protects against cell damage induced by NMDA and glutamate in cultured hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radioligand binding studies reveal agmatine is a more selective antagonist for a polyamine-site on the NMDA receptor than arcaine or ifenprodil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Agmatine : metabolic pathway and spectrum of activity in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sequential inhibition of polyamine synthesis. A phase I trial of DFMO (alpha-difluoromethylornithine) and methyl-GAG [methylglyoxal-bis(guanylhydrazone)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Agmatine enhances cannabinoid action in the hot-plate assay of thermal nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of Arcaine's Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Arcaine's specificity against alternative molecules targeting the N-methyl-D-aspartate (NMDA) receptor and nitric oxide synthase (NOS). The information is compiled from publicly available research to assist in evaluating Arcaine's potential for specific therapeutic applications.
Executive Summary
Arcaine is a competitive antagonist at the polyamine site of the NMDA receptor and an inhibitor of nitric oxide synthase (NOS).[1] This dual activity necessitates a thorough evaluation of its specificity, particularly when considering its use in research or drug development. This guide compares Arcaine's performance with other well-characterized modulators of the NMDA receptor and NOS, providing available quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows. While data on Arcaine's direct off-target screening is limited, this guide offers a framework for its comprehensive evaluation.
Comparative Analysis of NMDA Receptor Antagonism
Arcaine's primary mode of action at the NMDA receptor is through competitive antagonism at the polyamine binding site.[1] To assess its specificity, we compare it with other known NMDA receptor antagonists, Agmatine and Ifenprodil, which also interact with the polyamine site or exhibit subunit selectivity.
Quantitative Comparison of NMDA Receptor Antagonists
The following table summarizes the available quantitative data for the binding affinity and inhibitory concentration of Arcaine and its alternatives at the NMDA receptor.
| Compound | Target | Assay Type | Value | Species | Reference |
| Arcaine | NMDA Receptor | IC50 | 9.13 µM | Rat | [2] |
| NMDA & Glycine-induced currents | IC50 | 60.1 µM | Xenopus oocytes | [2] | |
| Agmatine | Spermidine-potentiated [3H]MK-801 binding | Ki | 14.8 µM | Rat | [3] |
| Ifenprodil | NR1A/NR2B Receptors | IC50 | 0.34 µM | Xenopus oocytes | [4] |
| NR1A/NR2A Receptors | IC50 | 146 µM | Xenopus oocytes | [4] |
Signaling Pathway of NMDA Receptor Antagonism
The following diagram illustrates the mechanism of action of Arcaine and its comparators at the NMDA receptor.
Caption: Mechanism of NMDA receptor modulation.
Experimental Protocol: NMDA Receptor Radioligand Binding Assay
This protocol outlines a standard method for determining the binding affinity of a compound to the NMDA receptor using a radioligand binding assay with [3H]MK-801.
Objective: To determine the inhibitory constant (Ki) of a test compound for the NMDA receptor.
Materials:
-
Rat brain cortex membranes (source of NMDA receptors)
-
[3H]MK-801 (radioligand)
-
Test compound (e.g., Arcaine)
-
Unlabeled MK-801 (for determining non-specific binding)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glutamate and Glycine (co-agonists)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
-
Filtration apparatus
Procedure:
-
Membrane Preparation: Homogenize rat brain cortices in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 1-2 mg/mL.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer
-
A fixed concentration of [3H]MK-801 (typically at its Kd value)
-
Varying concentrations of the test compound.
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add a high concentration of unlabeled MK-801.
-
-
Incubation: Add the prepared brain membranes to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 2-3 hours).
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: NMDA receptor binding assay workflow.
Comparative Analysis of Nitric Oxide Synthase (NOS) Inhibition
Arcaine also acts as an inhibitor of nitric oxide synthase. To evaluate its specificity in this role, it is compared with L-N⁶-(1-iminoethyl)lysine (L-NIL), a selective inhibitor of inducible NOS (iNOS), and 7-Nitroindazole, a preferential inhibitor of neuronal NOS (nNOS).
Quantitative Comparison of NOS Inhibitors
The following table summarizes the inhibitory concentrations of Arcaine and its alternatives against different NOS isoforms.
| Compound | Target Isoform | IC50/Ki Value | Species | Reference |
| Arcaine | Rat Brain NOS | Ki = 18.68 µM | Rat | [5] |
| L-NIL | Mouse iNOS | IC50 = 3.3 µM | Mouse | [6] |
| Rat Brain cNOS | IC50 = 92 µM | Rat | [6] | |
| 7-Nitroindazole | Neuronal NOS | Selective Inhibition | Various | [7][8] |
Signaling Pathway of NOS Inhibition
The diagram below illustrates the inhibition of nitric oxide synthesis by Arcaine and its comparators.
Caption: Inhibition of nitric oxide synthesis pathway.
Experimental Protocol: Griess Assay for NOS Activity
The Griess assay is a common method to quantify nitric oxide production by measuring the concentration of nitrite, a stable and nonvolatile breakdown product of NO.
Objective: To determine the inhibitory effect of a test compound on NOS activity.
Materials:
-
Purified NOS enzyme or cell/tissue lysate containing NOS
-
L-Arginine (substrate)
-
NADPH and other necessary cofactors (FAD, FMN, BH4, Calmodulin)
-
Test compound (e.g., Arcaine)
-
Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Nitrate reductase (if measuring total NOx)
-
Sodium nitrite standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the NOS enzyme source, L-arginine, and all necessary cofactors.
-
Inhibitor Addition: Add varying concentrations of the test compound to the reaction wells. Include control wells with vehicle only.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow for NO production.
-
Nitrite Detection:
-
If measuring only nitrite, proceed to the next step.
-
If measuring total nitrate and nitrite (NOx), first incubate the samples with nitrate reductase to convert nitrate to nitrite.
-
-
Griess Reaction: Add the Griess Reagent to each well. This will react with nitrite to form a colored azo compound.
-
Absorbance Measurement: Incubate for 10-15 minutes at room temperature, protected from light. Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis:
-
Generate a standard curve using the sodium nitrite standard solution.
-
Determine the nitrite concentration in each sample from the standard curve.
-
Calculate the percent inhibition of NOS activity for each concentration of the test compound.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Caption: Griess assay workflow for NOS activity.
Off-Target Specificity
A comprehensive understanding of a compound's specificity requires screening against a broad panel of receptors, enzymes, and ion channels.
Off-Target Screening for Arcaine
Currently, there is a lack of publicly available, comprehensive off-target screening data for Arcaine against a broad panel of molecular targets. To fully validate the specificity of Arcaine's action, it is highly recommended to perform an off-target profiling study. This can be achieved through services that offer screening against hundreds of targets.
Logical Workflow for Comprehensive Specificity Validation
The following diagram outlines a logical workflow for the complete validation of a compound's specificity, from primary target validation to broad off-target screening.
Caption: Comprehensive specificity validation workflow.
Conclusion
Arcaine demonstrates inhibitory activity at both the NMDA receptor and nitric oxide synthase. The provided quantitative data allows for a preliminary comparison of its potency against alternative compounds for each target. However, the lack of comprehensive off-target screening data represents a significant gap in our understanding of Arcaine's overall specificity. For researchers and drug development professionals, the detailed experimental protocols and logical workflows presented in this guide offer a roadmap for conducting a thorough validation of Arcaine's action, enabling a more informed assessment of its potential as a selective pharmacological tool or therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ketamine - Wikipedia [en.wikipedia.org]
- 8. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
Safety Operating Guide
Disclaimer: Important Safety Information Regarding "Arcaine"
The chemical name "Arcaine" is not found in standard chemical databases or safety literature. This document assumes the query is a misspelling of Arsine (AsH₃) , a highly toxic and flammable gas. The following procedures are for Arsine and should only be performed by trained professionals with appropriate engineering controls and personal protective equipment. Misidentification of chemicals can lead to severe injury or death. Always verify the chemical identity using the Safety Data Sheet (SDS) before handling or disposal.
Proper Disposal Procedures for Arsine (AsH₃)
Arsine is an extremely hazardous substance that requires specialized procedures for disposal. It is a colorless, flammable, and highly toxic gas with a garlic-like odor.[1][2] Due to its high toxicity and reactivity, direct disposal is not feasible. All disposal methods must be carried out in compliance with local, regional, and national regulations, such as the U.S. EPA 40 CFR 262 hazardous waste regulations.[3][4]
Core Principle: Never Attempt On-Site Disposal Without Specialized Abatement Systems
The primary and safest method for the disposal of unused or residual arsine in gas cylinders is to return the cylinder to the original supplier.[5][6] For process effluent or contaminated materials, specialized treatment is required.
Summary of Arsine Hazards
The following table summarizes the critical hazards associated with Arsine (AsH₃).
| Hazard Classification | Description | References |
| Acute Inhalation Toxicity | Category 1: Fatal if inhaled. Arsine is a powerful hemolytic agent, destroying red blood cells and leading to kidney and liver failure. Symptoms can be delayed for several hours. | [2][7][8] |
| Flammability | Category 1: Extremely flammable gas. Forms explosive mixtures with air and can be ignited by heat, sparks, or flames. | [2][4][9][10] |
| Gas Under Pressure | Contains gas under pressure; may explode if heated. Ruptured cylinders can rocket. | [4][8][9] |
| Specific Target Organ Toxicity | May cause damage to the cardiovascular system, central nervous system, circulatory system, kidneys, liver, and respiratory system through prolonged or repeated exposure. | [2][4][8] |
| Aquatic Hazard | Very toxic to aquatic life with long-lasting effects. Release into the environment must be avoided. | [2][8][11] |
Experimental Protocols for Arsine Abatement & Disposal
Disposal of arsine from industrial processes (e.g., semiconductor manufacturing) is typically achieved through dedicated abatement systems. These are engineered solutions designed to convert arsine into more stable, less toxic, and manageable solid waste. Two common methodologies are described below.
Thermal Oxidation Followed by Wet Scrubbing
This method involves the controlled combustion of the arsine-containing gas stream, followed by the removal of the resulting solid arsenic oxides.
Methodology:
-
Gas Introduction: The effluent gas stream containing arsine is safely routed into a controlled combustion chamber.
-
Combustion: The gas is burned in the presence of excess oxygen (air) at high temperatures (typically > 800°C). Arsine combusts to form solid arsenic trioxide (As₂O₃) and water vapor. The reaction is: 2 AsH₃ + 3 O₂ → As₂O₃ + 3 H₂O.[10]
-
Scrubbing: The exhaust from the combustion chamber, containing entrained arsenic oxide particles, is passed through a wet scrubber.[12]
-
Recirculation & Precipitation: The scrubber uses an aqueous solution to capture the arsenic oxide particles.[12] This solution can be recirculated to increase the concentration of dissolved arsenic compounds. Periodically, the arsenic is precipitated from the solution as a stable, insoluble salt (e.g., as an iron or calcium arsenate) by adding appropriate reagents.
-
Final Waste Disposal: The resulting solid arsenic-containing precipitate is collected, filtered, and packaged as hazardous waste. This solid waste must be disposed of by a licensed hazardous waste management company in accordance with all applicable regulations.
Adsorption on Solid Media (Chemisorption)
This method uses a solid sorbent material that chemically reacts with arsine to trap it.
Methodology:
-
Guard Bed Preparation: A packed bed reactor or "guard bed" is filled with a specialized adsorbent material. Common adsorbents are alumina or activated carbon impregnated with metal oxides, such as copper oxide or lead oxide.[13][14]
-
Gas Flow: The arsine-containing gas stream is passed through the guard bed at a controlled flow rate and temperature.
-
Chemisorption: Arsine reacts with the metal oxide on the surface of the adsorbent, forming stable, non-volatile solid arsenic compounds.
-
Monitoring: The downstream gas is continuously monitored for any arsine breakthrough, which indicates that the adsorbent is saturated.
-
Waste Disposal: Once the adsorbent is spent, the entire guard bed material is treated as hazardous waste. It must be carefully removed, packaged in sealed containers, and sent to a certified hazardous waste facility for final disposal.
Disposal Workflow and Logic
The following diagrams illustrate the decision-making process for arsine disposal.
Caption: Decision workflow for proper Arsine (AsH₃) disposal.
Caption: Overview of industrial Arsine (AsH₃) abatement pathways.
References
- 1. Arsine | AsH3 | CID 23969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. be-atex.com [be-atex.com]
- 3. middlesexgases.com [middlesexgases.com]
- 4. nano-fab.git-pages.rit.edu [nano-fab.git-pages.rit.edu]
- 5. ipo.rutgers.edu [ipo.rutgers.edu]
- 6. lindedirect.com [lindedirect.com]
- 7. LCSS: ARSINE [web.stanford.edu]
- 8. alsafetydatasheets.com [alsafetydatasheets.com]
- 9. Arsine (SA): Systemic Agent | NIOSH | CDC [cdc.gov]
- 10. Arsine - Wikipedia [en.wikipedia.org]
- 11. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 12. US4908191A - Removing arsine from gaseous streams - Google Patents [patents.google.com]
- 13. services.jacobi.net [services.jacobi.net]
- 14. Arsine Removal Adsorbents | Axens [axens.net]
Personal protective equipment for handling Arcaine
Disclaimer: "Arcaine" is not a recognized chemical compound. The following information is a hypothetical guide for a fictional potent neurotoxic crystalline powder. Researchers should always consult the specific Safety Data Sheet (SDS) for any chemical prior to handling.
This guide provides essential safety protocols, personal protective equipment (PPE) requirements, and disposal procedures for the fictional substance Arcaine, targeting laboratory professionals in research and drug development.
Personal Protective Equipment (PPE)
Due to the potent, neurotoxic nature of Arcaine, stringent PPE protocols are mandatory to prevent exposure through inhalation, dermal contact, or ingestion.[1][2] All manipulations involving Arcaine must be performed within a certified chemical fume hood or a glove box.[3]
| Task | Required PPE | Protection Level |
| Handling Solid Arcaine (Weighing, aliquoting) | Double nitrile gloves, disposable gown with knit cuffs, safety goggles with side shields, N95 respirator. | Level C[4] |
| Handling Arcaine in Solution (Diluting, mixing) | Double nitrile gloves, disposable gown, safety goggles. Face shield required if splash potential exists. | Level D (with enhancements)[4][5] |
| Major Spill Cleanup | Full-face air-purifying respirator, chemical-resistant suit and boots, inner and outer chemical-resistant gloves. | Level B[4][5] |
Experimental Protocol: Preparation of a 10 mM Arcaine Solution
This protocol outlines the procedure for safely preparing a stock solution from solid Arcaine.
Materials:
-
Arcaine powder
-
Anhydrous DMSO
-
Sterile, conical tubes
-
Calibrated analytical balance (in a fume hood)
-
Pipettors and sterile, filtered pipette tips
-
Vortex mixer
Procedure:
-
Preparation: Don all required PPE for handling solid Arcaine. Ensure the chemical fume hood sash is at the appropriate height. Place a plastic-backed absorbent pad on the work surface.[6]
-
Weighing: Tare a sterile conical tube on the analytical balance. Carefully add the desired amount of Arcaine powder to the tube using a chemical spatula. Avoid generating dust.
-
Solubilization: Close the tube securely. Remove it from the balance and, still within the fume hood, add the calculated volume of anhydrous DMSO.
-
Mixing: Cap the tube tightly and vortex until the solid is completely dissolved.
-
Labeling: Clearly label the tube with the compound name, concentration, solvent, date, and your initials.
-
Cleanup: Dispose of all contaminated disposable materials, including pipette tips and the absorbent pad, in a dedicated hazardous waste bag within the fume hood.[7] Decontaminate all non-disposable equipment and the work surface.
-
Doffing PPE: Remove PPE in the correct order to avoid contamination. Wash hands thoroughly.
Operational and Disposal Plans
Storage:
-
Store solid Arcaine and stock solutions in clearly labeled, tightly sealed containers.[3]
-
Keep in a designated, secure, and ventilated location away from incompatible materials like strong acids or bases.[3]
Waste Disposal:
-
Solid Waste: All disposable materials contaminated with Arcaine (e.g., gloves, absorbent pads, tubes) must be collected in a designated, sealed hazardous waste container.[3][10]
-
Liquid Waste: Collect all liquid waste containing Arcaine in a properly labeled, sealed, and chemical-resistant container. Do not dispose of Arcaine solutions down the drain.[8]
-
Decontamination: Surfaces and non-disposable equipment should be decontaminated with a 10% bleach solution, allowing for a contact time of at least 20 minutes, followed by a rinse with water.[11][12]
-
Pickup: Arrange for hazardous waste pickup through your institution's Environmental Health and Safety (EHS) office.[8]
Emergency Spill Response
In the event of a spill, immediate and correct action is critical to prevent exposure and contamination.
Caption: Workflow for Arcaine Spill Response.
References
- 1. gerpac.eu [gerpac.eu]
- 2. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 3. drexel.edu [drexel.edu]
- 4. epa.gov [epa.gov]
- 5. Personal Protective Equipment - Chemical and Biological Terrorism - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ehs.washington.edu [ehs.washington.edu]
- 7. tmi.utexas.edu [tmi.utexas.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Article - Biological Safety Manual - ... [policies.unc.edu]
- 11. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 12. Biosafety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
